molecular formula C6H8N2O3 B3070202 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1001500-66-8

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3070202
CAS No.: 1001500-66-8
M. Wt: 156.14 g/mol
InChI Key: IAXSBZCOEZTYDX-UHFFFAOYSA-N
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Description

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(methoxymethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O3/c1-11-4-8-3-2-5(7-8)6(9)10/h2-3H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IAXSBZCOEZTYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241821
Record name 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid
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Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1001500-66-8
Record name 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid
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Record name 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid
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Record name 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, multi-faceted approach to the definitive structural elucidation of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2][3] The narrative moves beyond a simple listing of techniques, focusing instead on the strategic integration of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We emphasize the causality behind each analytical choice, demonstrating how a layered data approach provides a self-validating system for unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules.

The Imperative for Unambiguous Characterization

In modern chemical synthesis and drug discovery, the biological activity of a molecule is inextricably linked to its precise three-dimensional structure.[1] Pyrazole derivatives, in particular, are versatile scaffolds known for a wide array of pharmacological activities.[1][2][3] The target molecule, this compound (Proposed Structure 1), contains several key features—a substituted pyrazole ring, a carboxylic acid, and a methoxymethyl (MOM) protecting group—whose precise arrangement and connectivity must be confirmed to ensure chemical integrity and guide further development.

The presence of constitutional isomers, such as substitution at the C-5 position or alternative N-alkylation, necessitates a rigorous analytical strategy. This guide details the logical workflow to eliminate ambiguity and definitively confirm the structure as presented.

Proposed Structure 1: this compound

  • Molecular Formula: C₆H₈N₂O₃[4]

  • Monoisotopic Mass: 156.0535 Da[4]

The Integrated Analytical Workflow

Structural elucidation is not a linear process but a puzzle where each piece of data validates the others. Our approach is hierarchical, beginning with broad compositional data and progressively moving to fine-detail atomic connectivity. The synergy between Mass Spectrometry, IR Spectroscopy, and advanced NMR techniques forms a self-validating loop, ensuring the highest degree of confidence in the final assignment.[5]

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Structure Mapping cluster_2 Phase 3: Definitive Connectivity cluster_3 Phase 4: Final Confirmation HRMS High-Resolution MS (Elemental Composition) NMR_1D 1D NMR (¹H, ¹³C/DEPT) (Proton/Carbon Environments) HRMS->NMR_1D Confirms Formula FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR_1D Confirms Groups COSY 2D COSY (¹H-¹H Coupling) NMR_1D->COSY HSQC 2D HSQC (Direct ¹H-¹³C Bonds) NMR_1D->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Bonds) NMR_1D->HMBC Structure Final Validated Structure COSY->Structure Assembles Framework HSQC->Structure Assembles Framework HMBC->Structure Assembles Framework

Diagram 1: Hierarchical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Causality: The first and most fundamental question is "What is the elemental formula?". HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula by matching the observed mass to a single, unique combination of atoms. This is the foundational data point upon which all subsequent analysis is built.

Protocol 3.1: HRMS Data Acquisition (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize data quality and observe the molecular ion.

  • Mass Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee sub-ppm mass accuracy.

  • Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₆H₈N₂O₃.

Data Presentation 3.1: HRMS Results
ParameterTheoretical Value (C₆H₈N₂O₃)Observed ValueDeviation (ppm)
[M+H]⁺ 157.0608157.0605-1.9
[M-H]⁻ 155.0462155.0465+1.9

FTIR Spectroscopy: Functional Group Identification

Expertise & Causality: Before delving into the atomic-level detail of NMR, FTIR provides a rapid and cost-effective confirmation of key functional groups. The presence or absence of characteristic absorption bands (e.g., carbonyls, hydroxyls) validates the major structural motifs suggested by the molecular formula and guides the interpretation of more complex NMR data.

Protocol 4.1: ATR-FTIR Data Acquisition
  • Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Data Presentation 4.1: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)The characteristic very broad absorption is due to hydrogen bonding of the carboxylic acid dimer.[6]
~1710StrongC=O stretch (Carboxylic Acid)Confirms the presence of the carbonyl group, consistent with the proposed structure.
~1600MediumC=N/C=C stretch (Pyrazole Ring)Aromatic ring stretching vibrations are expected in this region.[7]
~1100StrongC-O stretch (Ether)Corresponds to the C-O-C linkage of the methoxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules.[5][8] While 1D spectra provide an inventory of proton and carbon environments, 2D correlation experiments are essential to unambiguously piece the molecular puzzle together.[9][10][11] The specific suite of experiments chosen here (COSY, HSQC, HMBC) is designed to systematically map out every bond and connectivity within the molecule.

Protocol 5.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Note: DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[12]

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • 2D Experiments: Acquire DQF-COSY, gradient-selected HSQC, and gradient-selected HMBC spectra using standard instrument parameters. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz to capture 2- and 3-bond correlations.[13]

¹H and ¹³C NMR: The Atomic Inventory

The 1D spectra provide the first look at the unique magnetic environments. We expect to see signals for the two pyrazole ring protons, the CH₂ and CH₃ of the methoxymethyl group, and the exchangeable carboxylic acid proton. The ¹³C spectrum should show six distinct carbon signals.

2D NMR: Assembling the Molecular Framework
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[13] Its primary role here is to confirm the adjacency of the two protons on the pyrazole ring (H4 and H5).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).[11][14] This allows for the unambiguous assignment of carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[13][14][15] This is the key to connecting the different fragments of the molecule.

G cluster_mol mol_img H_OCH3->C_CH2 ³J H_CH2->C1 ²J H_CH2->C5 ³J H4->C5 ²J H4->C3 ²J H4->C_COOH ³J H5->C4 ²J H5->C3 ²J H5->C_COOH ⁴J (weak)

Diagram 2: Key HMBC correlations confirming the molecular skeleton.

Data Presentation 5.1: Consolidated NMR Assignment

(Exemplary data based on typical values for pyrazole derivatives, acquired in DMSO-d₆)

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)COSY CorrelationsKey HMBC Correlations
-COOH ~162.5~13.0br s--C3, C4
C3 ~145.0-----
C5 ~139.08.10d2.5H4C3, C4, -CH₂-
C4 ~108.06.60d2.5H5C3, C5, -COOH
-CH₂- ~78.05.60s--C5, -OCH₃
-OCH₃ ~58.03.30s---CH₂-

Analysis of Key Correlations:

  • Pyrazole Ring: A COSY correlation between the doublets at 8.10 ppm (H5) and 6.60 ppm (H4) confirms their mutual coupling and adjacency on the ring.

  • MOM Group to Ring: The crucial HMBC correlation is from the methylene protons (-CH₂-, 5.60 ppm) to the pyrazole carbon C5 (~139.0 ppm). This unambiguously proves the methoxymethyl group is attached to the nitrogen adjacent to C5 (i.e., N1).

  • Carboxylic Acid to Ring: HMBC correlations from the ring proton H4 (6.60 ppm) to the carboxyl carbon (-COOH, ~162.5 ppm) confirms the C3-substitution pattern.

  • Internal MOM Group: An HMBC correlation from the methyl protons (-OCH₃, 3.30 ppm) to the methylene carbon (-CH₂-, ~78.0 ppm) confirms the methoxymethyl fragment's internal connectivity.

Conclusion

The systematic application of orthogonal analytical techniques provides an undeniable confirmation of the structure of this compound. High-resolution mass spectrometry established the correct elemental formula (C₆H₈N₂O₃). FTIR spectroscopy confirmed the presence of the required functional groups (carboxylic acid, ether, pyrazole ring). Finally, a comprehensive analysis of 1D and 2D NMR spectra, particularly the key long-range correlations observed in the HMBC experiment, allowed for the complete and unambiguous assembly of the molecular framework. This multi-technique, evidence-based approach represents a gold standard for the structural validation of novel chemical entities in a research and development setting.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]

  • IEEE. (2021). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (2024). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. [Link]

  • Ferreira, R., de la Torre, M. C., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 54. [Link]

  • ResearchGate. (2022). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin? [Link]

  • ResearchGate. (n.d.). General structure for Pyrazole derivative (A2). [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Sharma, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. EC Pharmacology and Toxicology 6.5, 333-348. [Link]

  • Al-Ostoot, F. H., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660324. [Link]

  • National Institutes of Health. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16631. [Link]

  • PubChem. (n.d.). This compound. [Link]

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  • PubChem. (n.d.). 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. [Link]

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  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • PubChem. (n.d.). 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

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  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

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Sources

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid

CAS Number: 1001500-66-8

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis.

Introduction and Strategic Importance

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in modern medicinal chemistry.[1] The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of the carboxylic acid and the N-methoxymethyl (MOM) protecting group makes this molecule a versatile intermediate for creating diverse and complex molecular architectures. The MOM group provides temporary protection of the pyrazole nitrogen, which can be selectively removed under specific conditions, allowing for further functionalization.

The strategic importance of this compound lies in its utility as a precursor for synthesizing high-value active pharmaceutical ingredients (APIs), particularly kinase inhibitors for oncology and anti-inflammatory agents.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 1001500-66-8
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
IUPAC Name This compound
Predicted XlogP 0.0
Predicted Boiling Point 343.4±22.0°C at 760 mmHg
Form Typically a powder

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step process, often starting from simpler precursors. Below is a representative synthetic route based on established pyrazole chemistry.

Proposed Synthetic Pathway

A common strategy for the synthesis of pyrazole-3-carboxylic acids involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The introduction of the methoxymethyl (MOM) group can be performed as a final step or by using a MOM-protected hydrazine.

G cluster_0 Step 1: Formation of Pyrazole Ring cluster_1 Step 2: N-Protection cluster_2 Step 3: Hydrolysis start Ethyl 2,4-dioxobutanoate pyrazole_ester Ethyl 1H-pyrazole-3-carboxylate start->pyrazole_ester Cyclization hydrazine Hydrazine hydrate hydrazine->pyrazole_ester protected_ester Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate pyrazole_ester->protected_ester Alkylation mom_cl Chloromethyl methyl ether (MOM-Cl) mom_cl->protected_ester final_product This compound protected_ester->final_product Saponification base Base (e.g., NaOH) base->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxobutanoate in ethanol, add hydrazine hydrate dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 1H-pyrazole-3-carboxylate in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a base, such as sodium hydride (NaH), portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add chloromethyl methyl ether (MOM-Cl) dropwise.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the protected ester.

Step 3: Synthesis of this compound

  • Dissolve the ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate in a mixture of THF and water.

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Applications in Drug Discovery and Agrochemicals

The pyrazole-3-carboxylic acid moiety is a key pharmacophore in a variety of biologically active molecules.

Role as a Synthetic Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex molecules. Its carboxylic acid group serves as a handle for amide bond formation, a common linkage in many drug candidates. This compound is particularly valuable in the development of:

  • Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, feature a pyrazole core. The pyrazole ring can act as a hinge-binder in the ATP-binding pocket of kinases.

  • Anti-inflammatory Agents: Pyrazole derivatives have been developed as potent anti-inflammatory drugs.[2]

  • Fungicides: In the agrochemical sector, pyrazole carboxamides are a significant class of fungicides that inhibit succinate dehydrogenase.

Example Signaling Pathway: BRAF Inhibition in Melanoma

A potential application for derivatives of this compound is in the development of BRAF inhibitors for the treatment of melanoma. The MAPK/ERK pathway is often dysregulated in cancer, and BRAF is a key kinase in this pathway.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription Inhibitor BRAF Inhibitor (e.g., derived from 1-(methoxymethyl)-1H- pyrazole-3-carboxylic acid) Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a BRAF inhibitor.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

G cluster_techniques Analytical Techniques cluster_results Data for Quality Control Sample Sample of 1-(methoxymethyl)-1H- pyrazole-3-carboxylic acid HPLC HPLC/UPLC Sample->HPLC NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity (%) HPLC->Purity Identity Structural Confirmation NMR->Identity Mass Molecular Weight Verification MS->Mass

Caption: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this polar compound.[3]

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation and confirmation.

  • ¹H NMR: Expected signals would include the pyrazole ring protons, the methylene protons of the MOM group, the methoxy protons of the MOM group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expected signals would correspond to the carbons of the pyrazole ring, the carboxylic acid, and the MOM group.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected [M-H]⁻: 155.0462 m/z[4]

  • Expected [M+H]⁺: 157.0608 m/z[4]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related pyrazole carboxylic acids suggest the following:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Statements:

    • Avoid breathing dust/fumes.

    • Wash skin thoroughly after handling.

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • If in eyes, rinse cautiously with water for several minutes.

It is recommended to handle this compound in a fume hood and to use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

References

  • MySkinRecipes. 5-(Methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • PubChemLite. This compound. [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Aaron Chemicals. 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- Safety Data Sheet. [Link]

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  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
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An In-depth Technical Guide to the Physical Properties of 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with remarkable versatility. Their utility in medicinal chemistry is well-documented, forming the scaffold for a multitude of therapeutic agents.[1] Among this promising family is 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a molecule of significant interest for researchers engaged in the synthesis of novel bioactive compounds. The strategic placement of the methoxymethyl group on the pyrazole ring, coupled with the carboxylic acid functionality, offers a unique combination of electronic and steric properties, making it a valuable building block for creating complex molecular architectures.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices for determining these properties, offering field-proven insights and self-validating protocols to ensure scientific integrity.

Core Physical and Chemical Properties

A foundational understanding of a molecule's physical properties is paramount for its effective application in research and development. These parameters influence everything from reaction kinetics to bioavailability. Below is a summary of the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C6H8N2O3PubChemLite[2]
Molecular Weight 156.14 g/mol Matrix Scientific[3], Sigma-Aldrich[4]
CAS Number 1001500-66-8Matrix Scientific[3], Sigma-Aldrich[4]
Monoisotopic Mass 156.0535 DaPubChemLite[2]
Predicted XlogP 0.0PubChemLite[2]
Predicted Collision Cross Section ([M+H]+) 129.3 ŲPubChemLite[2]
Hazard IrritantMatrix Scientific[3]

Experimental Determination of Physical Properties

While some properties can be accurately predicted computationally, experimental data remains the gold standard in chemical characterization. The following sections detail robust, step-by-step methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often suggests the presence of impurities.

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate, and the temperatures at which the substance begins to melt and is completely liquefied are recorded. For a more accurate determination, a preliminary, rapid heating can be performed to find an approximate melting point, followed by a slower, more precise measurement with a fresh sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start: Crystalline Sample powder Finely Powder Sample start->powder pack Pack into Capillary Tube powder->pack place Place in Melting Point Apparatus pack->place heat Heat at a Controlled Rate place->heat observe Observe and Record Melting Range heat->observe analyze Analyze Melting Range for Purity observe->analyze end End: Determined Melting Point analyze->end

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of a compound in various solvents is crucial for its synthesis, purification, and formulation.

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Preparation: A known mass of this compound is placed in a series of vials.

  • Solvent Addition: A measured volume of each solvent is added to a separate vial.

  • Equilibration: The vials are agitated at a constant temperature until equilibrium is reached.

  • Analysis: The concentration of the dissolved compound in each solvent is determined, typically by a chromatographic method like HPLC, after filtering the saturated solution.

SolubilityProfilingWorkflow cluster_prep Preparation cluster_equilibration Equilibration & Measurement cluster_result Result start Start: Pure Compound weigh Weigh Compound into Vials start->weigh add_solvent Add Known Volume of Each Solvent weigh->add_solvent solvents Select Solvents of Varying Polarity solvents->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate equilibrate Allow to Reach Equilibrium agitate->equilibrate filter Filter Saturated Solution equilibrate->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze end End: Quantitative Solubility Data analyze->end

Caption: Workflow for Solubility Profiling.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, this value is critical for predicting its ionization state at different pH values, which in turn affects its solubility, reactivity, and biological activity.

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

pKaDeterminationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start: Pure Compound prepare_solution Prepare Solution of Known Concentration start->prepare_solution setup Set up Titration Apparatus prepare_solution->setup titrate Titrate with Standardized Base setup->titrate record_pH Record pH after Each Addition titrate->record_pH plot_curve Plot Titration Curve (pH vs. Volume) record_pH->plot_curve determine_pKa Determine pKa at Half-Equivalence Point plot_curve->determine_pKa end End: Experimental pKa Value determine_pKa->end

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxymethyl group (a singlet for the methyl protons around 3.3-3.5 ppm and a singlet for the methylene protons around 5.3-5.5 ppm), two distinct signals for the pyrazole ring protons, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm), which would disappear upon D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Key signals would include those for the methyl and methylene carbons of the methoxymethyl group, the two sp² carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), C-O stretching, and C=N and C=C stretching vibrations of the pyrazole ring.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. While comprehensive experimental data on its physical properties is not yet widely available in the public domain, this guide provides a robust framework for its characterization. The detailed protocols and theoretical underpinnings presented herein are designed to empower researchers to confidently determine these critical parameters, thereby facilitating the compound's application in the development of novel pharmaceuticals and advanced materials.

References

  • PubChemLite. This compound (C6H8N2O3). [Link]

  • Journal of Chemical Education. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

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An In-depth Technical Guide to the Synthesis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug development. Its strategic importance lies in the pyrazole core, a privileged scaffold known for a wide range of pharmacological activities, combined with the N-methoxymethyl (MOM) protecting group, which offers a balance of stability and facile cleavage under specific conditions. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, delving into the mechanistic rationale behind the experimental choices and offering detailed protocols for researchers and scientists in the field.

The pyrazole nucleus is a common feature in numerous approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise substitution pattern on the pyrazole ring is critical for modulating biological activity, and the carboxylic acid moiety at the 3-position serves as a versatile handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of extensive chemical space in lead optimization. The 1-(methoxymethyl) substituent protects the pyrazole nitrogen, preventing unwanted side reactions and directing subsequent chemical transformations.

This document will explore the two principal retrosynthetic approaches to this compound: the initial formation of the pyrazole-3-carboxylic acid core followed by N-protection, and the alternative strategy of protecting a pyrazole precursor before introducing the carboxylic acid functionality.

Core Synthesis Pathways: A Strategic Overview

The synthesis of this compound can be approached from two primary strategic directions, each with its own set of advantages and experimental considerations. The choice of pathway often depends on the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.

Synthesis_Pathways cluster_0 Pathway A: Late-Stage N-Protection cluster_1 Pathway B: Early-Stage N-Protection A1 Pyrazole-3-carboxylic acid ester A2 1H-Pyrazole-3-carboxylic acid A1->A2 Hydrolysis A3 This compound A2->A3 N-Methoxymethylation B1 Protected Pyrazole Precursor (e.g., 3-methyl-1H-pyrazole) B2 1-(methoxymethyl)-3-methyl-1H-pyrazole B1->B2 N-Methoxymethylation B3 This compound B2->B3 Oxidation

Figure 1: High-level overview of the two primary synthetic strategies for this compound.

Pathway A: Late-Stage N-Protection of the Pyrazole Core

This pathway is arguably the more convergent approach, focusing on the initial construction of the pyrazole-3-carboxylic acid scaffold, followed by the introduction of the methoxymethyl protecting group.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The formation of the pyrazole ring is a cornerstone of this synthesis. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Pathway_A_Step_1 reagents Hydrazine hydrate Ethanol, Reflux product Ethyl 1H-pyrazole-3-carboxylate reagents->product start Ethyl 2,4-dioxobutanoate start->reagents

Figure 2: Synthesis of Ethyl 1H-pyrazole-3-carboxylate.

Experimental Protocol:

  • To a solution of ethyl 2,4-dioxobutanoate in ethanol, add hydrazine hydrate dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield ethyl 1H-pyrazole-3-carboxylate.

Causality of Experimental Choices:

  • Solvent: Ethanol is a suitable solvent as it readily dissolves both reactants and is relatively inert under the reaction conditions.

  • Temperature: Refluxing provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

  • Work-up: A simple extractive work-up followed by purification is generally sufficient to obtain the desired product in good purity.

Step 2: Hydrolysis to 1H-Pyrazole-3-carboxylic acid

The ester is then hydrolyzed to the corresponding carboxylic acid, a crucial step to unmask the functional group for potential future modifications or as the final desired product moiety.

Experimental Protocol:

  • Ethyl 1H-pyrazole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • An excess of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is stirred at room temperature or gently heated.[1]

  • The reaction progress is monitored by TLC.

  • Once the hydrolysis is complete, the alcohol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.[2]

  • The solid is collected by filtration, washed with cold water, and dried to afford 1H-pyrazole-3-carboxylic acid.

Causality of Experimental Choices:

  • Base: A strong base is required to saponify the ester.

  • Acidification: Careful acidification is critical to protonate the carboxylate and precipitate the less soluble carboxylic acid, enabling its isolation.

Step 3: N-Methoxymethylation

The final step in this pathway is the protection of the pyrazole nitrogen with a methoxymethyl (MOM) group.

Pathway_A_Step_3 reagents Chloromethyl methyl ether (MOM-Cl) Diisopropylethylamine (DIPEA) Acetonitrile product This compound reagents->product start 1H-Pyrazole-3-carboxylic acid start->reagents

Figure 3: N-Methoxymethylation of 1H-Pyrazole-3-carboxylic acid.

Experimental Protocol:

  • 1H-Pyrazole-3-carboxylic acid is dissolved in an aprotic solvent such as acetonitrile or dichloromethane.

  • A non-nucleophilic base, typically diisopropylethylamine (DIPEA), is added to deprotonate the pyrazole nitrogen.

  • Chloromethyl methyl ether (MOM-Cl) is then added dropwise at a controlled temperature (often 0 °C to room temperature).[3]

  • The reaction is stirred until completion, as indicated by TLC.

  • The reaction mixture is then quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality of Experimental Choices:

  • Base: DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the pyrazole nitrogen without competing with the electrophilic MOM-Cl.

  • Solvent: An aprotic solvent is essential to prevent reaction with the highly reactive MOM-Cl.

  • Temperature Control: The addition of MOM-Cl is often performed at lower temperatures to control the exothermicity of the reaction and minimize side products.

Pathway B: Early-Stage N-Protection and Subsequent Oxidation

This alternative strategy involves protecting the pyrazole nitrogen at an earlier stage, followed by the formation of the carboxylic acid functionality. This can be advantageous if the starting pyrazole is readily available and the subsequent oxidation is high-yielding.

Step 1: N-Methoxymethylation of a Pyrazole Precursor

A common starting material for this pathway is 3-methyl-1H-pyrazole.

Experimental Protocol:

  • To a solution of 3-methyl-1H-pyrazole in a suitable aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the pyrazole nitrogen.

  • After the evolution of hydrogen gas ceases, chloromethyl methyl ether (MOM-Cl) is added dropwise.[3]

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give 1-(methoxymethyl)-3-methyl-1H-pyrazole, which may be purified by distillation or chromatography.

Causality of Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the pyrazole nitrogen.

  • Inert Atmosphere: This reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the sodium hydride by atmospheric moisture.

Step 2: Oxidation of the Methyl Group

The final step is the oxidation of the 3-methyl group to a carboxylic acid.

Pathway_B_Step_2 reagents Potassium permanganate (KMnO4) Water, Heat product This compound reagents->product start 1-(methoxymethyl)-3-methyl-1H-pyrazole start->reagents

Figure 4: Oxidation of 1-(methoxymethyl)-3-methyl-1H-pyrazole.

Experimental Protocol:

  • 1-(methoxymethyl)-3-methyl-1H-pyrazole is suspended in water.

  • Potassium permanganate (KMnO4) is added portion-wise, and the mixture is heated.[2][4] The reaction is often exothermic and may require cooling to maintain control.

  • The reaction is monitored for the disappearance of the starting material and the formation of manganese dioxide (a brown precipitate).

  • Upon completion, the mixture is cooled, and the manganese dioxide is removed by filtration.

  • The filtrate is acidified with a strong acid, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried.

Causality of Experimental Choices:

  • Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.

  • Reaction Conditions: The reaction is typically performed in an aqueous medium, and heating is often required to drive the reaction to completion.

Comparative Analysis of Synthesis Pathways

FeaturePathway A: Late-Stage N-ProtectionPathway B: Early-Stage N-Protection
Starting Materials Ethyl 2,4-dioxobutanoate, Hydrazine3-methyl-1H-pyrazole
Key Transformations Pyrazole formation, Hydrolysis, N-protectionN-protection, Oxidation
Advantages Convergent, well-established pyrazole synthesisPotentially fewer steps if starting pyrazole is readily available
Challenges Multiple steps, potential for side reactions during N-protectionHarsh oxidation conditions, potential for over-oxidation or ring cleavage
Overall Yield Generally moderate to goodCan be high, but dependent on the efficiency of the oxidation step

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. Both the late-stage and early-stage N-protection strategies offer viable routes to this important building block. The selection of a particular pathway will be guided by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are paramount to achieving high yields and purity of the final product. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this and related pyrazole derivatives.

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  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
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An In-depth Technical Guide to 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and strategic substitution allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of a methoxymethyl group at the N1 position of the pyrazole ring offers a unique combination of steric and electronic properties, influencing the molecule's conformation and interaction with biological targets. This guide will delve into the synthetic strategies for this compound, its chemical properties and reactivity, and its applications as a key intermediate in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its prevalence in a wide array of biologically active compounds stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions. Furthermore, the pyrazole nucleus is metabolically stable and possesses a tunable electronic nature, allowing for the modulation of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

The versatility of the pyrazole core has led to its incorporation into a diverse range of therapeutic agents with activities spanning anti-inflammatory, analgesic, anti-cancer, and anti-infective applications. The carboxylic acid functionality at the 3-position provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or the construction of more complex heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃PubChem[1]
Molecular Weight 156.14 g/mol PubChem[1]
IUPAC Name 1-(methoxymethyl)pyrazole-3-carboxylic acidPubChem[1]
SMILES COCN1C=CC(=N1)C(=O)OPubChem[1]
InChI InChI=1S/C6H8N2O3/c1-11-4-8-3-2-5(7-8)6(9)10/h2-3H,4H2,1H3,(H,9,10)PubChem[1]
Predicted XlogP 0.0PubChem[1]

Synthesis of this compound

General Synthetic Approach: A Step-by-Step Workflow

The synthesis of pyrazole-3-carboxylic acids often commences with the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In the case of this compound, the key steps would likely involve:

  • Preparation of a Suitable 1,3-Dicarbonyl Precursor: This would typically be a derivative of ethyl 2,4-dioxobutanoate.

  • Cyclocondensation with Methoxymethylhydrazine: The 1,3-dicarbonyl compound would be reacted with methoxymethylhydrazine to form the pyrazole ring. The regioselectivity of this reaction is a critical consideration.

  • Hydrolysis of the Ester: The resulting pyrazole-3-carboxylate ester would then be hydrolyzed to the desired carboxylic acid.

The following diagram illustrates a generalized workflow for the synthesis of N-substituted pyrazole-3-carboxylic acids.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis A 1,3-Dicarbonyl Compound C Pyrazole-3-carboxylate Ester A->C Reaction B Methoxymethylhydrazine B->C Reaction D 1-(Methoxymethyl)-1H- pyrazole-3-carboxylic Acid C->D Hydrolysis

Key reactive sites of this compound.

Applications in Drug Development

While specific examples of marketed drugs containing the this compound moiety are not prominent, its value lies in its role as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The pyrazole carboxylic acid scaffold is a common feature in a variety of drug candidates and approved medicines. The methoxymethyl group at the N1 position can serve as a key structural element or as a protecting group that is removed in a later synthetic step.

The structural features of this molecule make it an attractive building block for several reasons:

  • Scaffold for Library Synthesis: The carboxylic acid functionality allows for the rapid generation of libraries of amides and esters, which is a common strategy in lead optimization to explore the structure-activity relationship (SAR).

  • Modulation of Physicochemical Properties: The methoxymethyl group can influence the solubility, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.

  • Conformational Control: The substituent at the N1 position of the pyrazole ring can have a significant impact on the overall conformation of the molecule, which in turn affects its binding to a biological target.

The general utility of pyrazole carboxylic acid derivatives is evident in their use in the development of drugs for a wide range of therapeutic areas, including inflammation, pain, and oncology.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis, while not explicitly detailed in the public domain, can be achieved through established synthetic routes for pyrazole derivatives. The combination of a tunable pyrazole core, a reactive carboxylic acid handle, and a modulating methoxymethyl group makes this compound a powerful tool for medicinal chemists. Further exploration of its use in the synthesis of complex molecular architectures is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

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A Technical Guide to the Research Applications of 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern chemical research, the pyrazole nucleus stands out as a privileged scaffold, consistently featured in a multitude of biologically active compounds.[1][2] Within this esteemed class of heterocycles, 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid emerges as a molecule of significant interest, offering a unique combination of structural features ripe for exploration in medicinal chemistry, agrochemistry, and materials science. Its strategic placement of a carboxylic acid group, a key pharmacophore for target interaction, and a methoxymethyl substituent at the N1 position, which can influence solubility and metabolic stability, makes it a compelling building block for novel molecular design.[3][4]

This technical guide provides an in-depth exploration of the potential research applications of this compound. Drawing upon the extensive body of research surrounding the pyrazole-3-carboxylic acid core, this document will elucidate the rationale behind its potential utility in various scientific domains, present plausible synthetic and experimental workflows, and offer insights into its physicochemical properties. While direct and extensive research on this specific molecule is emerging, by examining its closely related and well-documented analogs, we can construct a robust framework for its future investigation and application.

Physicochemical Properties and Structural Insights

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties, summarized in the table below, govern its behavior in biological systems and chemical reactions.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃[4]
Molecular Weight 156.14 g/mol [4]
Predicted XlogP 0.0[4]
Monoisotopic Mass 156.0535 Da[4]
Predicted CCS ([M+H]⁺) 129.3 Ų[4]

The methoxymethyl group at the N1 position is a critical feature, potentially enhancing aqueous solubility compared to simple N-alkyl or N-aryl pyrazoles. This modification can be advantageous in drug development, improving pharmacokinetic profiles. The carboxylic acid moiety, with its capacity for hydrogen bonding and salt formation, is a primary driver of its potential biological activity, enabling interactions with the active sites of enzymes and receptors.

Potential Research Applications: A Multi-faceted Exploration

The pyrazole-3-carboxylic acid scaffold is a cornerstone in the development of a wide array of therapeutic agents and agrochemicals. By extension, this compound is a prime candidate for investigation in several key research areas.

Medicinal Chemistry: A Scaffold for Drug Discovery

The derivatization of the carboxylic acid group into amides, esters, and other functional groups has yielded compounds with a broad spectrum of pharmacological activities.[1]

  • Anti-infective Agents: Pyrazole-3-carboxamides have demonstrated significant potential as antibacterial and antifungal agents. The core scaffold can be readily modified to optimize activity against various pathogens. For instance, structure-activity relationship (SAR) studies have shown that the nature of the substituent on the amide nitrogen is crucial for antifungal potency.[5]

  • Anti-inflammatory and Analgesic Properties: A significant number of pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects.[6] The carboxylic acid functionality can mimic the arachidonic acid substrate, leading to the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Therapeutics: The pyrazole ring is a key component in several anticancer drugs. Derivatives have been shown to inhibit various kinases and other targets involved in cancer cell proliferation.

  • Antiviral Activity: Recent studies have highlighted the potential of pyrazole-3-carboxylic acid derivatives as inhibitors of viral proteases, such as the dengue virus NS2B-NS3 protease.[3][7] The carboxylic acid is crucial for binding to the active site of the enzyme.

Experimental Workflow: Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization is a key workflow for exploring its potential in medicinal chemistry.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Derivatization for Biological Screening A Starting Materials (e.g., Ethyl Acetoacetate) B Cyclocondensation with Hydrazine A->B C N-Alkylation with Chloromethyl Methyl Ether B->C D Ester Hydrolysis C->D E This compound D->E F Amide Coupling (with various amines) E->F G Esterification (with various alcohols) E->G H Amide Library F->H I Ester Library G->I J Hit Identification and Lead Optimization H->J Biological Screening (e.g., antimicrobial, anticancer assays) I->J

Caption: A generalized workflow for the synthesis and derivatization of this compound for biological screening.

Agrochemicals: A Building Block for Crop Protection

The agrochemical industry has successfully commercialized numerous fungicides based on the pyrazole-carboxamide scaffold. These compounds act as succinate dehydrogenase inhibitors (SDHI), disrupting the fungal respiratory chain.[8] The structural similarity of this compound to the core of these fungicides suggests its potential as a key intermediate in the synthesis of novel crop protection agents.

Patent literature frequently describes the synthesis of pyrazole carboxanilides from their corresponding carboxylic acids for use as fungicides.[4][9] The methoxymethyl group could offer advantages in terms of the final product's systemic properties within the plant.

Proposed Synthetic Protocol for a Pyrazole-Carboxanilide Derivative

This protocol outlines a plausible method for the synthesis of a derivative of this compound for agrochemical screening.

Objective: To synthesize N-aryl-1-(methoxymethyl)-1H-pyrazole-3-carboxamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate aniline derivative

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the aniline derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Materials Science: A Ligand for Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group make this compound an excellent candidate for use as a ligand in coordination chemistry. The formation of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties is a promising area of investigation. The specific coordination modes of the pyrazole ring can lead to the formation of diverse supramolecular architectures. The methoxymethyl group could also influence the packing and properties of the resulting materials.

Logical Relationship in Coordination Chemistry

G cluster_0 Potential Applications A This compound (Ligand) C Coordination A->C B Metal Ions (e.g., Cu²⁺, Zn²⁺, Co²⁺) B->C D Metal-Organic Frameworks (MOFs) or Coordination Polymers C->D E Catalysis D->E F Gas Storage and Separation D->F G Sensing D->G

Caption: The role of this compound as a ligand in the formation of functional materials.

Conclusion and Future Outlook

This compound represents a versatile and promising platform for chemical innovation. While direct experimental data for this specific molecule remains limited, the wealth of information available for the broader class of pyrazole-3-carboxylic acids provides a strong foundation for its exploration. Its unique combination of a reactive carboxylic acid handle and a solubility-enhancing methoxymethyl group makes it an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery, agrochemical development, and materials science.

The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers. The true potential of this compound will be unlocked through systematic synthesis, derivatization, and rigorous biological and material characterization. As research in this area progresses, this versatile scaffold is poised to contribute to the development of new technologies that address critical challenges in health, agriculture, and beyond.

References

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

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Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Charting Unexplored Territory

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] From anti-inflammatory agents like celecoxib to antiviral and anticancer compounds, the versatility of the pyrazole scaffold is well-documented.[3][4] This guide focuses on a specific, yet under-investigated derivative: 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid . While direct, in-depth studies on its mechanism of action remain to be published, this document serves as a technical whitepaper, synthesizing data from structurally related pyrazole-3-carboxylic acids to propose potential mechanisms and provide a robust framework for future investigation.

Our approach is grounded in the principles of scientific integrity and logical deduction. We will explore the known biological landscape of pyrazole-3-carboxylic acid derivatives to construct a scientifically sound hypothesis regarding the potential therapeutic actions of our target compound. This guide is designed to be a starting point for rigorous scientific inquiry, offering both theoretical frameworks and practical experimental designs.

I. The Pyrazole-3-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The pyrazole-3-carboxylic acid core is a recurring structural motif in compounds with diverse biological effects. The strategic placement of substituents on the pyrazole ring dictates the compound's interaction with biological targets, leading to a wide spectrum of therapeutic applications.

Biological Activity of Pyrazole-3-Carboxylic Acid Derivatives Potential Molecular Targets/Mechanisms Supporting References
Antiviral (e.g., Dengue Virus) Inhibition of viral proteases (e.g., NS2B-NS3 protease)[3]
Antibacterial & Antifungal Disruption of microbial cellular processes[1][5]
Anti-inflammatory & Analgesic Inhibition of cyclooxygenase (COX) enzymes[6]
Anticancer Inhibition of protein kinases, induction of apoptosis[4]
Carbonic Anhydrase Inhibition Binding to the active site of carbonic anhydrase isoenzymes[7]
Central Nervous System Activity Modulation of neurotransmitter receptors or ion channels
Herbicidal/Pesticidal Interference with essential biological pathways in plants/insects[8][9]

The presence of the methoxymethyl group at the N1 position and the carboxylic acid at the C3 position of the pyrazole ring in our target compound, this compound, provides specific electronic and steric properties that will govern its binding affinity and selectivity for its putative biological target.

II. Postulated Mechanism of Action: An Evidence-Based Hypothesis

Given the broad bioactivity of its structural cousins, we can hypothesize several potential mechanisms of action for this compound. The most plausible mechanisms, based on the documented activities of similar compounds, revolve around enzyme inhibition.

Hypothesis A: Inhibition of Viral Proteases

The discovery of pyrazole-3-carboxylic acid derivatives as potent inhibitors of the Dengue virus NS2B-NS3 protease offers a compelling avenue for investigation.[3] The carboxylic acid moiety is often crucial for binding to the active site of proteases, forming key hydrogen bonds and electrostatic interactions.

Viral_Protease_Inhibition cluster_virus Infected Host Cell Viral Polyprotein Viral Polyprotein NS2B-NS3 Protease NS2B-NS3 Protease Viral Polyprotein->NS2B-NS3 Protease Cleavage Viral Replication Proteins Viral Replication Proteins NS2B-NS3 Protease->Viral Replication Proteins Activates 1-MOM-PyC 1-(methoxymethyl)-1H- pyrazole-3-carboxylic acid 1-MOM-PyC->NS2B-NS3 Protease Inhibits

Caption: Proposed inhibition of viral protease by this compound.

Hypothesis B: Carbonic Anhydrase Inhibition

Numerous pyrazole derivatives, particularly those bearing a carboxylic acid and sulfonamide moieties, have been identified as effective inhibitors of carbonic anhydrases (CAs).[7] CAs are ubiquitous enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The carboxylic acid group of our target compound could potentially mimic the binding of the natural substrate, carbon dioxide, to the zinc ion in the enzyme's active site.

III. A Roadmap for Mechanistic Elucidation: Experimental Protocols

To validate these hypotheses and definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Protocol 1: Broad-Spectrum Phenotypic Screening

A high-throughput phenotypic screen is the logical first step to identify the compound's primary biological effect.

Objective: To identify the primary cellular or organismal phenotype modulated by the compound.

Methodology:

  • Assay Panel Selection: Utilize a diverse panel of cell-based assays representing various therapeutic areas (e.g., oncology, virology, neurology, inflammation).

  • Compound Treatment: Treat the assay plates with a concentration range of this compound.

  • Endpoint Measurement: Measure relevant endpoints for each assay (e.g., cell viability, viral replication, cytokine production, neuronal firing).

  • Data Analysis: Analyze the data to identify the most potent and selective activities.

Phenotypic_Screening_Workflow Start Start Assay_Panel Select Diverse Assay Panel Start->Assay_Panel Compound_Prep Prepare Compound Dilution Series Assay_Panel->Compound_Prep Cell_Treatment Treat Cells with Compound Compound_Prep->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Endpoint_Assay Perform Endpoint Measurement Incubation->Endpoint_Assay Data_Analysis Analyze Dose-Response Curves Endpoint_Assay->Data_Analysis Hit_Identification Identify 'Hit' Phenotype Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: Workflow for broad-spectrum phenotypic screening.

Protocol 2: Target Identification and Validation

Once a primary phenotype is identified, the next crucial step is to pinpoint the molecular target.

Objective: To identify the specific protein(s) that this compound directly binds to and modulates.

Methodology (Example: Affinity Chromatography-Mass Spectrometry):

  • Compound Immobilization: Covalently link this compound to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from cells that exhibit the phenotype of interest.

  • Affinity Pull-Down: Incubate the cell lysate with the immobilized compound.

  • Washing: Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Validation: Validate the identified targets using techniques such as siRNA knockdown, CRISPR-Cas9 gene editing, or surface plasmon resonance (SPR) to confirm direct binding.

IV. Concluding Remarks and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, this guide provides a robust, evidence-based framework for its investigation. The structural similarities to known bioactive pyrazole-3-carboxylic acid derivatives strongly suggest that its mechanism likely involves enzyme inhibition. The proposed experimental workflows offer a clear path forward for researchers to unravel the therapeutic potential of this intriguing compound. The journey from a promising chemical scaffold to a validated therapeutic agent is a long and arduous one, but it begins with a sound scientific hypothesis and a rigorous experimental plan, both of which are outlined herein.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] Pyrazole-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2] Specifically, pyrazole carboxylic acids serve as versatile intermediates, providing a crucial handle for the construction of more complex molecular architectures through amide bond formation or other derivatizations.[3] The title compound, 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, incorporates a methoxymethyl (MOM) protecting group on one of the pyrazole nitrogens. This feature can be strategic in multi-step syntheses, preventing unwanted side reactions and allowing for selective functionalization at other positions of the molecule. This guide provides a comprehensive, field-tested protocol for the synthesis of this valuable building block, designed for researchers and professionals in drug development and organic synthesis.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a three-step sequence starting from a commercially available or readily synthesized pyrazole ester. The strategy involves:

  • Synthesis of a Pyrazole Ester Intermediate: Formation of a foundational pyrazole-3-carboxylic acid ester.

  • N-Protection of the Pyrazole Ring: Introduction of the methoxymethyl (MOM) group onto the N1 position of the pyrazole ring.

  • Saponification of the Ester: Hydrolysis of the ester functionality to yield the final carboxylic acid product.

This approach ensures high yields and facilitates straightforward purification of the intermediates and the final product.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: N-Protection (MOM Group) cluster_2 Step 3: Saponification Start Diethyl Oxalate + Substituted Ketone Intermediate1 Ethyl 2,4-dioxobutanoate derivative Start->Intermediate1 Base (e.g., NaOEt) PyrazoleEster Ethyl 1H-pyrazole-3-carboxylate Intermediate1->PyrazoleEster Hydrazine Hydrazine Hydrate Hydrazine->PyrazoleEster Cyclocondensation MOM_Ester Ethyl 1-(methoxymethyl)-1H- pyrazole-3-carboxylate PyrazoleEster->MOM_Ester MOMCl Methoxymethyl Chloride (MOM-Cl) MOMCl->MOM_Ester Base_Alkylation Strong Base (e.g., NaH) Base_Alkylation->MOM_Ester FinalProduct 1-(methoxymethyl)-1H-pyrazole -3-carboxylic acid MOM_Ester->FinalProduct Base_Hydrolysis Base (e.g., LiOH, NaOH) Base_Hydrolysis->FinalProduct Hydrolysis & Acidification

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Intermediate A)

The initial step involves the formation of the core pyrazole ring system with an ester at the 3-position. A common and effective method is the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.[4][5]

Protocol: Synthesis of Intermediate A
  • Preparation of the Dioxo Ester: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere, prepare a solution of sodium ethoxide in ethanol. Cool the solution to 0-5 °C in an ice bath.

  • To this cooled solution, add a mixture of diethyl oxalate and an appropriate ketone (e.g., acetone) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt of the resulting ethyl 2,4-dioxobutanoate derivative will be observed as a precipitate.

  • Cyclocondensation: Cool the suspension back to 0-5 °C and add a solution of hydrazine hydrate in ethanol dropwise.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., glacial acetic acid).

  • Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 1H-pyrazole-3-carboxylate as a solid.

ParameterValue/Condition
Key Reagents Diethyl oxalate, Acetone, Sodium ethoxide, Hydrazine hydrate
Solvent Ethanol, Ethyl acetate
Temperature 0 °C to Reflux
Reaction Time 18-24 hours (total)
Purification Column Chromatography

Part 2: Synthesis of Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate (Intermediate B)

With the pyrazole ester in hand, the next step is the regioselective N-alkylation to introduce the methoxymethyl (MOM) group. The use of a strong base like sodium hydride (NaH) is crucial to deprotonate the pyrazole nitrogen, forming a nucleophilic anion that readily reacts with methoxymethyl chloride (MOM-Cl).[6]

Protocol: Synthesis of Intermediate B
  • Deprotonation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of Ethyl 1H-pyrazole-3-carboxylate (Intermediate A, 1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.

  • N-Alkylation: Cool the reaction mixture back down to 0 °C and add methoxymethyl chloride (MOM-Cl, 1.2 equivalents) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate as an oil or low-melting solid.

G pyrazole_ester Ethyl 1H-pyrazole-3-carboxylate N-H deprotonation Deprotonation pyrazole_ester->deprotonation NaH NaH NaH->deprotonation anion Pyrazole Anion N⁻Na⁺ deprotonation->anion H₂ (gas) alkylation SN2 Attack anion->alkylation MOMCl MOM-Cl (CH₃OCH₂Cl) MOMCl->alkylation product Ethyl 1-(methoxymethyl)-1H- pyrazole-3-carboxylate N-MOM alkylation->product NaCl NaCl alkylation->NaCl

Caption: N-Alkylation reaction mechanism.

Part 3: Synthesis of this compound (Final Product)

The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[2][7] Lithium hydroxide (LiOH) is often a preferred base for this transformation as it can be effective at room temperature and minimizes the risk of side reactions.

Protocol: Synthesis of the Final Product
  • Hydrolysis: Dissolve Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate (Intermediate B, 1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

  • To this solution, add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Once the starting material has been consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • If no precipitate forms upon acidification, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the final product.

ParameterValue/Condition
Key Reagents Lithium hydroxide monohydrate, 1M HCl
Solvent THF/Water mixture
Temperature Room Temperature (hydrolysis), 0 °C (acidification)
Reaction Time 2-4 hours
Purification Precipitation/Filtration or Extraction

Analytical Characterization

Validation of the final product's identity and purity is critical. The following data are expected for this compound.

Technique Expected Data
¹H NMR Expected signals for the methoxymethyl group (singlet ~3.3 ppm for O-CH₃, singlet ~5.6 ppm for N-CH₂-O), two doublets for the pyrazole ring protons (~6.8 ppm and ~7.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Signals corresponding to the methoxymethyl carbons, the pyrazole ring carbons, and the carboxylic acid carbonyl carbon (~160-165 ppm).
Mass Spec (ESI-) Predicted m/z for [M-H]⁻: 155.0462.[8]
Melting Point To be determined experimentally.

Troubleshooting and Field-Proven Insights

  • Regioselectivity of N-Alkylation: While N-alkylation of pyrazole-3-carboxylates generally favors the N1 position due to steric hindrance from the C3-ester group, the formation of the N2-isomer is possible. Careful monitoring by TLC and purification by column chromatography are essential to isolate the desired N1-MOM protected intermediate.

  • Incomplete Hydrolysis: If the saponification step is sluggish, gentle heating (e.g., to 40 °C) can be applied. However, prolonged heating in strong base should be avoided to prevent potential decomposition or cleavage of the MOM group. Using a larger excess of LiOH can also drive the reaction to completion.

  • Purification of the Final Acid: Pyrazole carboxylic acids can sometimes be challenging to crystallize. If precipitation upon acidification is not effective, thorough extraction with a suitable organic solvent like ethyl acetate is a reliable alternative. A patent on pyrazole purification suggests forming an acid addition salt for enhanced crystallization, which could be an alternative purification strategy.[9]

References

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Application Note & Analytical Protocols: 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The pyrazole scaffold is a well-established pharmacophore found in numerous commercial drugs and bioactive molecules.[1][2] The precise substitution pattern of this molecule, featuring a carboxylic acid group and a methoxymethyl moiety, makes it a versatile synthon for creating more complex chemical entities.

The successful progression of any research or development program involving this compound hinges on the ability to accurately characterize it. This involves confirming its identity, determining its purity, quantifying it in various matrices, and identifying any related impurities. This document provides a suite of robust analytical methods designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be both reliable and reproducible.

Physicochemical Profile: Guiding Analytical Strategy

An understanding of the compound's physicochemical properties is the cornerstone of logical method development. The selection of appropriate chromatographic conditions, detectors, and spectroscopic techniques is directly informed by these characteristics.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃[3][4]
Molecular Weight 156.14 g/mol [4]
Monoisotopic Mass 156.0535 Da[3]
Predicted XlogP 0.0[3]
Structure (SMILES) COCN1C=CC(=N1)C(=O)O[3]
  • Expert Insight: The low predicted XlogP value of 0.0 suggests that the molecule is quite polar and will be readily soluble in polar solvents like water, methanol, and acetonitrile. Its non-volatility, due to the carboxylic acid group, makes High-Performance Liquid Chromatography (HPLC) the primary technique for separation and quantification. Gas Chromatography (GC) would only be viable following a derivatization step to increase volatility.

Primary Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive analysis of this compound, from initial sample receipt to final characterization.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation & Reporting Sample Sample Receipt Dissolution Accurate Weighing & Dissolution (e.g., Methanol/Water) Sample->Dissolution HPLC_UV HPLC-UV Analysis (Purity & Quantification) Dissolution->HPLC_UV Primary QC LC_MS LC-MS Analysis (Identity & Impurity Profile) Dissolution->LC_MS Confirmation NMR NMR Spectroscopy (Structure Elucidation) Dissolution->NMR Structural Proof GC_MS GC-MS (after Derivatization) (Volatile Impurities) Dissolution->GC_MS Specialized Test Report Certificate of Analysis (CoA) or Research Report HPLC_UV->Report LC_MS->Report NMR->Report GC_MS->Report

Caption: Overall analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: HPLC is the workhorse technique for the analysis of this compound. A reverse-phase method is ideal, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The carboxylic acid and pyrazole nitrogen atoms are ionizable, and controlling the mobile phase pH with a mild acid (like formic or trifluoroacetic acid) is critical to ensure a single ionic state and achieve sharp, symmetrical peaks.[5][6] The pyrazole ring contains a chromophore that allows for sensitive detection using a UV detector.

Protocol 4.1: HPLC Purity and Quantification
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min.
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Volume 5 µL

    | Detection | 220 nm (or optimal wavelength determined by DAD scan) |

  • Sample Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Methanol:Water.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the same diluent. Filter through a 0.45 µm syringe filter before injection.

  • Trustworthiness & System Suitability:

    • Before running samples, perform at least five replicate injections of the working standard.

    • The Relative Standard Deviation (%RSD) for the peak area and retention time should be less than 2.0%.[6]

    • This ensures the system is performing consistently and the results are reliable. The method should be fully validated according to ICH guidelines for linearity, accuracy, and precision if used in a regulated environment.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is unparalleled for confirming molecular identity and characterizing trace-level impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the exact mass of the parent compound and its related substances. Electrospray Ionization (ESI) is the ideal ionization technique for this polar molecule, as it can be readily protonated ([M+H]⁺) or deprotonated ([M-H]⁻).

Protocol 5.1: LC-MS Identity Confirmation
  • Instrumentation:

    • An LC system (as in 4.1) coupled to a single quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap).

  • LC Conditions:

    • Use the same column and mobile phase as described in Protocol 4.1. The use of formic acid is critical as it is a volatile buffer compatible with MS.[5] Non-volatile buffers like phosphate must be avoided.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, run in both positive and negative polarity to determine the most sensitive mode.

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Gas Flow: ~600 L/hr

  • Expected Ions & Data Interpretation:

    • The primary goal is to find the ion corresponding to the calculated monoisotopic mass. Based on computational predictions, the following adducts are expected.[3]

    AdductIon FormulaCalculated m/z
    [M+H]⁺ [C₆H₉N₂O₃]⁺157.0608
    [M+Na]⁺ [C₆H₈N₂O₃Na]⁺179.0427
    [M-H]⁻ [C₆H₇N₂O₃]⁻155.0462
    • Trustworthiness: The detection of an ion with a mass that matches the calculated value to within 5 ppm (on a high-resolution instrument) provides unambiguous confirmation of the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The direct analysis of this carboxylic acid by GC is not feasible due to its high polarity and low volatility. However, GC-MS is an excellent tool for analyzing potential volatile or semi-volatile impurities that may not be observed by HPLC. To make the target compound itself amenable to GC, a derivatization step is mandatory.[7] Esterification of the carboxylic acid to its methyl ester is a common and effective strategy.

Protocol 6.1: Analysis via Methyl Ester Derivatization
  • Derivatization Step (Sample Preparation):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Heat the mixture in a sealed vial at 60 °C for 1 hour.

    • Cool the solution, neutralize with a small amount of solid sodium bicarbonate, and extract with 1 mL of dichloromethane (DCM).

    • Inject the DCM layer into the GC-MS.

  • Instrumentation:

    • GC system with an autosampler coupled to a mass spectrometer.

  • GC-MS Conditions:

    Parameter Recommended Setting
    Column DB-5ms (30m x 0.25mm, 0.25µm) or similar
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temp. 250 °C
    Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
    Ionization Electron Ionization (EI) at 70 eV

    | MS Scan Range | m/z 40 - 450 |

  • Data Interpretation:

    • The resulting mass spectrum will be of the methyl ester derivative. Look for the molecular ion ([M]⁺) of the ester.

    • Expert Insight: Pyrazole rings exhibit characteristic fragmentation patterns, often involving the loss of HCN or N₂.[8] Analyzing these fragments provides a high degree of confidence in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the definitive technique for the absolute structural elucidation of a molecule. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this compound, ¹H and ¹³C NMR are essential for confirming the intended structure.

Protocol 7.1: Structural Confirmation by ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent.

    • Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it will effectively dissolve the polar molecule and allow for the observation of the exchangeable carboxylic acid proton.[9]

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • 2D NMR (Optional but Recommended): Experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) can be used to definitively assign all signals and prove connectivity.[10]

  • Expected Signals (Predicted):

    • ¹H NMR:

      • A broad singlet for the -COOH proton (typically >10 ppm in DMSO-d₆).

      • Two doublets in the aromatic region for the two pyrazole ring protons .

      • A singlet for the -O-CH₂-N- methylene protons.

      • A singlet for the -O-CH₃ methyl protons.

    • ¹³C NMR:

      • A signal for the carbonyl carbon (~160-170 ppm).

      • Signals for the three unique pyrazole ring carbons .

      • A signal for the -O-CH₂-N- methylene carbon.

      • A signal for the -O-CH₃ methyl carbon.

    • Trustworthiness: The combination of these NMR experiments provides an unambiguous "fingerprint" of the molecule, confirming its constitution and isomeric purity. The observed chemical shifts and coupling patterns must be consistent with the proposed structure.[11]

References

The Strategic Application of 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and strategic applications, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors. The narrative emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of this versatile scaffold.

Introduction: The Pyrazole Carboxylic Acid Privileged Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This five-membered heterocycle is a key structural component in numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the anticoagulant apixaban.[1] The incorporation of a carboxylic acid moiety onto the pyrazole core provides a critical functional handle for synthetic elaboration and a potent interaction point with biological macromolecules.

The subject of this guide, this compound, introduces a methoxymethyl (MOM) group at the N1 position. This substituent serves a dual purpose: it can act as a protecting group for the pyrazole nitrogen, preventing unwanted side reactions, and it can also modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing drug-like characteristics.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in drug design and synthesis. Below is a summary of the key computed properties for this compound.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃[2]
Molecular Weight 156.14 g/mol [2]
Monoisotopic Mass 156.0535 Da[2]
Predicted XlogP 0.0[2]
SMILES COCN1C=CC(=N1)C(=O)O[2]
InChIKey IAXSBZCOEZTYDX-UHFFFAOYSA-N[2]

Note: The properties listed above are computationally predicted and may vary from experimentally determined values.

Synthesis of this compound: A Representative Protocol

The overall synthetic strategy involves the initial formation of a pyrazole-3-carboxylate ester, followed by the introduction of the methoxymethyl group at the N1 position, and concluding with the saponification of the ester to yield the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkoxymethylation (MOM Protection) cluster_2 Step 3: Ester Hydrolysis (Saponification) A Ethyl 2,4-dioxobutanoate C Ethyl 1H-pyrazole-3-carboxylate A->C EtOH, Reflux B Hydrazine Hydrate B->C D Ethyl 1H-pyrazole-3-carboxylate G Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate D->G 1. Deprotonation 2. Alkylation E NaH, THF E->G F Chloromethyl methyl ether (MOM-Cl) F->G H Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate J This compound H->J 1. Hydrolysis 2. Acidic Workup I LiOH, THF/H₂O I->J

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Proposed Synthesis

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

  • Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Core Applications in Medicinal Chemistry

The title compound is a versatile building block for constructing more complex molecules, primarily through reactions involving its carboxylic acid functionality.

Amide Bond Formation: A Gateway to Diverse Libraries

The most frequent application of carboxylic acids in medicinal chemistry is amide bond formation. This reaction is crucial for linking the pyrazole core to other fragments, enabling the exploration of structure-activity relationships (SAR). A vast number of primary and secondary amines are commercially available, allowing for the generation of large and diverse chemical libraries.

Amide_Coupling_Workflow A 1-(methoxymethyl)-1H- pyrazole-3-carboxylic acid F Target Amide A->F B Amine (R-NH₂) B->F C Coupling Reagent (e.g., HATU, EDC) C->F Activates Carboxylic Acid D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F

Caption: General workflow for amide coupling reactions.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of substrates.

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add the desired amine (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

  • Finally, add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% aqueous LiCl solution, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Acyl Chloride Formation for Enhanced Reactivity

For less reactive amines or for the synthesis of esters, conversion of the carboxylic acid to the more reactive acyl chloride is a common strategy.

Protocol 3: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, until gas evolution ceases.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude 1-(methoxymethyl)-1H-pyrazole-3-carbonyl chloride can be used immediately in the next step without further purification.

Potential Biological Applications: An Extrapolation

While direct biological data for this compound is not prominent in published literature, the extensive research on related pyrazole carboxamides allows for informed extrapolation of its potential applications. Derivatives of pyrazole-3-carboxylic acid have shown potent activity in several therapeutic areas.[3][4]

  • Kinase Inhibition: Many kinase inhibitors feature a pyrazole core that serves as a hinge-binding motif. The carboxamide derived from this acid could be directed towards the ATP-binding site of various kinases, such as FLT3, which is a target in acute myeloid leukemia.[5]

  • Anti-inflammatory Agents: As seen with celecoxib, the pyrazole scaffold is effective in the design of anti-inflammatory drugs. The carboxamide derivatives could be explored as inhibitors of enzymes like cyclooxygenase (COX).

  • Carbonic Anhydrase Inhibitors: Pyrazole carboxamides bearing sulfonamide moieties have been identified as potent inhibitors of carbonic anhydrase, an enzyme family implicated in various diseases including glaucoma and certain cancers.[6]

The N-methoxymethyl group in these potential drug candidates could serve to fine-tune properties such as cell permeability and metabolic stability, potentially offering advantages over unsubstituted N-H pyrazoles.

Potential_Applications cluster_derivatives Amide Derivatives cluster_targets Potential Biological Targets A 1-(methoxymethyl)-1H- pyrazole-3-carboxylic acid B Pyrazole-3-carboxamides A->B Amide Coupling C Kinases (e.g., FLT3) B->C D COX Enzymes B->D E Carbonic Anhydrases B->E

Caption: Potential therapeutic applications of derivatives.

Safety and Handling

Based on safety data for structurally related pyrazole carboxylic acids, this compound should be handled with appropriate care in a laboratory setting.[7]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Always consult the material safety data sheet (MSDS) from the supplier before use.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its pyrazole core provides a proven scaffold for biological activity, while the carboxylic acid functionality serves as a prime handle for synthetic diversification through robust reactions like amide coupling. The N-methoxymethyl group offers an additional tool for modulating the molecule's properties to achieve a desirable drug-like profile. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in the design and synthesis of novel therapeutic agents.

References

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  • Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6545. Available from: [Link]

  • Orozco-Castañeda, H. J., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(2), M1378. Available from: [Link]

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  • Sener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

  • Akincioglu, A., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1260, 132791. Available from: [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
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Application Notes & Protocols: 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry and agrochemical design.[1] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, serves as a versatile scaffold found in a multitude of approved drugs and bioactive molecules. Its utility stems from its ability to act as a bioisostere for other aromatic systems, offering improved physicochemical properties such as solubility and metabolic stability. Furthermore, the nitrogen atoms can engage in crucial hydrogen bonding interactions with biological targets, enhancing potency and selectivity.[1]

Within this privileged class of compounds, 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid emerges as a particularly strategic building block for synthetic chemists. This molecule offers a trifecta of synthetic advantages:

  • A Pre-installed, Stable Pyrazole Core: The aromatic pyrazole ring is robust and serves as a rigid foundation for molecular elaboration.

  • An N1-Protecting Group: The methoxymethyl (MOM) group at the N1 position provides crucial stability during subsequent reactions. It prevents unwanted side reactions at the N1-nitrogen and can be selectively removed under specific acidic conditions to reveal a free N-H group, which can be a key pharmacophoric element or a handle for further diversification.

  • A C3-Carboxylic Acid Handle: The carboxylic acid at the 3-position is a versatile functional group, primed for a wide array of transformations, most notably the formation of amides and esters.

This guide provides an in-depth exploration of this compound as a building block, complete with detailed protocols and the scientific rationale behind its application in multi-step organic synthesis.

Physicochemical Properties & Handling

A clear understanding of the physical and safety properties of a building block is paramount for its successful application.

PropertyValueSource
CAS Number 1001500-66-8[2]
Molecular Formula C₇H₁₀N₂O₃[3]
Molecular Weight 170.17 g/mol [3]
Appearance White to off-white solidGeneric
IUPAC Name This compound[2]

Safety & Handling: According to supplied safety data, this compound is a potential irritant.[3]

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

Standard laboratory precautions should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Core Synthetic Applications & Protocols

The primary utility of this compound lies in its carboxylic acid moiety, which serves as a linchpin for connecting the pyrazole core to other molecular fragments.

Amide Bond Formation: The Workhorse Reaction

The coupling of the carboxylic acid with a primary or secondary amine is the most common and powerful application of this building block. This reaction forms a stable amide bond, a key structural motif in countless pharmaceutical agents.

Causality Behind the Method: Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Modern amide coupling protocols utilize activating agents to convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose, leading to rapid and clean reactions at room temperature with minimal side products. The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine salt, facilitating its nucleophilic attack.

G A 1-(Methoxymethyl)-1H-pyrazole- 3-carboxylic acid F 1-(Methoxymethyl)-1H-pyrazole- 3-carboxamide A->F B Primary or Secondary Amine (R-NH₂ or R₂NH) B->F C Coupling Agent (e.g., HATU, EDC/HOBt) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) Room Temperature E->F

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

  • Materials:

    • This compound (1.0 eq)

    • Amine hydrochloride salt (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine hydrochloride salt (1.1 eq), and HATU (1.2 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

    • Cool the mixture to 0 °C using an ice bath.

    • Add DIPEA (3.0 eq) dropwise to the stirred solution. The extra equivalent of base is to free the amine from its hydrochloride salt.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

The Role of the MOM Protecting Group

The methoxymethyl (MOM) group is a robust protecting group for the pyrazole nitrogen, stable to the basic conditions of amide coupling and many other synthetic transformations. However, for many final drug candidates, a free N-H is required for biological activity (e.g., as a hydrogen bond donor). The MOM group can be reliably cleaved under acidic conditions.

Protocol 2: Deprotection of the N1-Methoxymethyl (MOM) Group

  • Materials:

    • N1-MOM protected pyrazole (1.0 eq)

    • Hydrochloric acid (HCl) solution (e.g., 4M in 1,4-dioxane or concentrated HCl)

    • Methanol (MeOH) or 1,4-Dioxane

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the N1-MOM protected pyrazole substrate in methanol or 1,4-dioxane.

    • Add an excess of the HCl solution (e.g., 5-10 equivalents).

    • Heat the mixture gently to 40-50 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography or recrystallization to obtain the N-H pyrazole.

G A N1-MOM Protected Pyrazole-3-carboxamide B N-H Pyrazole-3-carboxamide (Bioactive Target) A->B  Acidic Hydrolysis (e.g., HCl in MeOH) C Further N1-Functionalization (e.g., Alkylation) B->C  Base + Electrophile (e.g., K₂CO₃ + R-X)

Caption: Synthetic utility of the MOM protecting group strategy.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Fragment

To illustrate the practical application of these protocols, consider the synthesis of a fragment common in kinase inhibitors, where a pyrazole-3-carboxamide is linked to an aromatic system.

Target: N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

G A 1-(Methoxymethyl)-1H-pyrazole- 3-carboxylic acid + 4-Fluoroaniline B Step 1: Amide Coupling (Protocol 1: HATU, DIPEA, DMF) A->B C N-(4-fluorophenyl)-1-(methoxymethyl) -1H-pyrazole-3-carboxamide B->C D Step 2: MOM Deprotection (Protocol 2: HCl, MeOH) C->D E Final Product: N-(4-fluorophenyl)-1H-pyrazole- 3-carboxamide D->E

Caption: Two-step synthesis of a hypothetical drug fragment.

Synthetic Route:

  • Step 1: Amide Coupling. Following Protocol 1 , this compound is coupled with 4-fluoroaniline using HATU and DIPEA in DMF. After aqueous workup and purification, this yields the intermediate, N-(4-fluorophenyl)-1-(methoxymethyl)-1H-pyrazole-3-carboxamide.

  • Step 2: MOM Deprotection. The intermediate from Step 1 is then subjected to acidic hydrolysis as described in Protocol 2 . Treatment with HCl in methanol at 50 °C removes the MOM group. After neutralization and purification, the final target molecule, N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, is obtained. The resulting N-H is now available to form a critical hydrogen bond with the hinge region of a kinase active site.

Conclusion

This compound is a high-value, versatile building block for organic synthesis, particularly in the fields of drug discovery and development. Its pre-installed, protected pyrazole core combined with a reactive carboxylic acid handle allows for efficient and predictable incorporation of the pyrazole scaffold into complex target molecules. The straightforward protocols for amide coupling and subsequent deprotection provide a reliable and powerful strategy for accessing a wide range of bioactive compounds.

References

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PubChem. (n.d.). 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

Application Note: Synthetic Transformations of 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with high target affinity and specificity. This application note provides detailed experimental protocols for key chemical transformations of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid , a versatile building block for drug discovery and development. We will explore robust methodologies for amide bond formation, esterification, and conversion to the highly reactive acid chloride intermediate. The causality behind experimental choices, self-validating protocols, and safety considerations are emphasized to ensure reproducibility and safe laboratory practice.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is prevalent in a wide range of biologically active compounds and marketed drugs, including kinase inhibitors, antibacterial agents, and treatments for erectile dysfunction.[1] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

This compound is a particularly useful intermediate. The carboxylic acid at the 3-position serves as a synthetic handle for a variety of coupling reactions. The methoxymethyl (MOM) group protecting the N1 position of the pyrazole ring offers stability under many reaction conditions while allowing for potential deprotection if the N-H functionality is required for biological activity.

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and hazards is critical before any experimental work.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
CAS Number 1797982-82-2
Appearance White to off-white solid (typical)

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not available from the search results, related pyrazole carboxylic acids are classified as irritants.[2][3][4]

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

  • Precautionary Measures: Handle in a well-ventilated chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[4]

Core Synthetic Protocols

The following sections detail validated protocols for the most common and critical reactions involving this compound.

Amide Bond Formation via Peptide Coupling

The amide bond is a cornerstone of peptide and protein structure and is found in a vast number of pharmaceutical agents. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Pyrazole carboxylic acids are readily converted to their corresponding amides.[7][8]

Mechanism Insight: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the thermodynamically stable amide bond. The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt byproduct and maintain a favorable reaction pH.

This protocol is highly efficient and generally provides excellent yields with a broad range of amines.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in an appropriate anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of the same anhydrous solvent.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Workflow Diagram: Amide Coupling

Amide_Coupling cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Acid Pyrazole-3-Carboxylic Acid Mix Combine & Stir (0°C to RT, 4-12h) Amine Amine Substrate Solvent Anhydrous DMF/DCM Base DIPEA Coupling HATU Dilute Dilute with EtOAc Mix->Dilute Wash Aqueous Washes (HCl, NaHCO₃, Brine) Dilute->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify Product Purified Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Fischer Esterification

Esterification is another fundamental transformation of carboxylic acids, often used to modify polarity or to install a group that can act as a prodrug. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9]

Mechanism Insight: The reaction is an equilibrium process. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.[9] To drive the equilibrium towards the product, the alcohol is typically used in large excess (as the solvent), and/or water is removed as it is formed.

This protocol is effective for simple, unhindered alcohols.

Step-by-Step Methodology:

  • Add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser.

  • Add the desired alcohol (e.g., methanol, ethanol) in large excess, sufficient to act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).

  • Heat the mixture to reflux and maintain for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Workflow Diagram: Fischer Esterification

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Acid Pyrazole-3-Carboxylic Acid Reflux Heat to Reflux (6-24h) Alcohol Alcohol (Solvent) Catalyst Conc. H₂SO₄ Neutralize Cool & Neutralize (Sat. NaHCO₃) Reflux->Neutralize Extract Extract with EtOAc Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Chromatography (if needed) Dry->Purify Product Purified Ester Product Purify->Product

Caption: Workflow for acid-catalyzed Fischer esterification.

Conversion to Acid Chloride

For less reactive amines or for reactions where peptide coupling reagents are unsuitable, converting the carboxylic acid to a more reactive acid chloride is a powerful strategy.[10][11][12] Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.

Mechanism Insight: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and a chloride ion, which attacks the carbonyl carbon to form the acid chloride. The reaction is irreversible due to the formation of gaseous byproducts.

CRITICAL SAFETY NOTE: This reaction must be performed in a well-ventilated chemical fume hood as it generates corrosive gases (SO₂ and HCl). Thionyl chloride is highly corrosive and reacts violently with water.

Step-by-Step Methodology:

  • Place this compound (1.0 eq) in a dry flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution).

  • Add thionyl chloride (SOCl₂) (2-5 eq), which can also serve as the solvent. Alternatively, use an inert solvent like toluene or DCM.

  • Add one drop of anhydrous DMF as a catalyst.

  • Heat the mixture gently to reflux (approx. 70-80 °C) for 1-3 hours. The evolution of gas should be observed.

  • Monitor the reaction by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help).

  • The resulting crude acid chloride is often a light-yellow oil or solid and is typically used immediately in the next step without further purification.

Subsequent Reaction (Amidation Example):

  • Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine or pyridine (1.5 eq) in the same solvent.

  • Slowly add the amine solution to the acid chloride solution.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-4 hours.

  • Perform an aqueous workup and purification as described in Protocol 1.

Workflow Diagram: Acid Chloride Formation

Acid_Chloride cluster_next_step Example: Subsequent Amidation Start Pyrazole-3-Carboxylic Acid Reagents SOCl₂ (excess) cat. DMF Reaction Reflux (1-3h) Under N₂ Start->Reaction Reagents->Reaction Removal Remove excess SOCl₂ (Reduced Pressure) Reaction->Removal Intermediate Crude Acid Chloride (Use Immediately) Removal->Intermediate Addition Add Amine Solution at 0°C Intermediate->Addition Amine_Base Amine + Base in Anhydrous Solvent Amine_Base->Addition Final_Product Final Amide Product Addition->Final_Product

Caption: Workflow for acid chloride synthesis and subsequent reaction.

Conclusion

This compound is a highly adaptable building block for constructing diverse molecular architectures in drug discovery. The protocols detailed in this note for amide formation, esterification, and conversion to the acid chloride intermediate provide reliable and reproducible methods for researchers. By understanding the mechanisms behind these transformations and adhering to safe laboratory practices, scientists can effectively leverage this scaffold to synthesize novel compounds with therapeutic potential.

References

  • Şener, A., Kasımoğulları, R., Şener, M. K., & Akçamur, Y. (2002). Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones: Synthesis and reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. Turkish Journal of Chemistry. [Link]

  • Patel, H. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Özer İlhan, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Mengeş, N., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. [Link]

  • PubChem. (n.d.). 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Ekinci, D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid and its derivatives in high-throughput screening (HTS) campaigns. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1][2][3] This guide offers detailed protocols for both biochemical and cell-based assays, focusing on the identification of novel modulators of a hypothetical, yet representative, therapeutic target: Kinase X. The methodologies described herein are designed to be robust, scalable, and amenable to automation, providing a solid framework for hit identification and validation.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents with diverse mechanisms of action, including anti-inflammatory, anticancer, and antiviral properties.[2][4][5] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound represents a valuable building block for the generation of compound libraries for HTS. The methoxymethyl group at the N1 position can influence solubility and metabolic stability, while the carboxylic acid at the C3 position provides a convenient handle for amide coupling, allowing for the rapid generation of a diverse library of derivatives.

This application note will detail the use of a hypothetical library derived from this compound in a high-throughput screening campaign to identify inhibitors of Kinase X, a promising target for a given disease indication. The principles and protocols outlined can be adapted to a wide range of other biological targets.

High-Throughput Screening Workflow Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution.[6] The overall workflow for our hypothetical screen is depicted below.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384-well Format Assay_Dev->Miniaturization Assay_Val Assay Validation (Z' > 0.5) Miniaturization->Assay_Val Primary_HTS Primary HTS of Pyrazole Library (Single Concentration) Assay_Val->Primary_HTS Hit_Conf Hit Confirmation (Dose-Response) Primary_HTS->Hit_Conf Orthogonal_Assay Orthogonal Assay Hit_Conf->Orthogonal_Assay SAR_Analysis Preliminary SAR Orthogonal_Assay->SAR_Analysis caption Figure 1: High-Throughput Screening Workflow

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical Assay Protocol: Identifying Inhibitors of Kinase X

Biochemical assays are fundamental in HTS for directly measuring the activity of a purified target protein, such as a kinase.[7][8] This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for HTS.[9]

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a substrate peptide by Kinase X. A europium chelate-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the europium donor results in energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength. Inhibition of Kinase X leads to a decrease in the TR-FRET signal.

Materials and Reagents
  • Kinase X: Purified, recombinant enzyme

  • ULight™-labeled substrate peptide: Specific for Kinase X

  • Anti-phospho-substrate antibody: Labeled with a europium chelate

  • ATP: Adenosine triphosphate

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: e.g., 10 mM EDTA in assay buffer

  • This compound derivative library: 10 mM stock in 100% DMSO

  • Positive Control: A known Kinase X inhibitor (e.g., Staurosporine)

  • Negative Control: DMSO

  • Assay Plates: 384-well, low-volume, white plates

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a working concentration of the compound library by diluting the 10 mM stock. For a final assay concentration of 10 µM, a 2 mM intermediate plate can be prepared.

    • Using an automated liquid handler, dispense 50 nL of each compound, positive control, and negative control (DMSO) into the appropriate wells of the 384-well assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a 2X Kinase X/ULight™-substrate peptide mix in assay buffer.

    • Dispense 5 µL of this mix into each well of the assay plate.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for Kinase X.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Prepare a 1X detection mix containing the europium-labeled antibody in stop solution.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Excitation: 320 or 340 nm.

    • Emission: 615 nm (Europium) and 665 nm (ULight™).

    • Calculate the emission ratio (665 nm / 615 nm) * 10,000.

Data Analysis and Hit Identification
  • Quality Control: Calculate the Z'-factor for each plate to assess assay quality.[10] A Z'-factor greater than 0.5 is considered excellent for HTS.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Selection: Normalize the data to the controls on each plate. A common method is to calculate the percent inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

    • Hits are typically defined as compounds that exhibit an inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).

Cell-Based Assay Protocol: A Reporter Gene Assay for Kinase X Activity

Cell-based assays provide a more physiologically relevant context for screening by assessing compound activity within a living cell.[11][12] This protocol describes a luciferase reporter gene assay to measure the downstream effects of Kinase X inhibition.

Principle of the Reporter Gene Assay

A stable cell line is engineered to express a luciferase reporter gene under the control of a promoter containing a response element for a transcription factor that is activated by the Kinase X signaling pathway. Inhibition of Kinase X will lead to a decrease in the expression of luciferase, resulting in a lower luminescent signal.

Signaling_Pathway cluster_n Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_X Kinase X Receptor->Kinase_X TF Transcription Factor Kinase_X->TF Nucleus Nucleus TF->Nucleus Reporter Luciferase Reporter Gene Nucleus->Reporter Activation Luminescence Luminescence Reporter->Luminescence caption Figure 2: Hypothetical Kinase X Signaling Pathway

Caption: A simplified diagram of the hypothetical signaling pathway.

Materials and Reagents
  • Reporter Cell Line: A cell line (e.g., HEK293) stably expressing the luciferase reporter construct.

  • Cell Culture Medium: e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Stimulant: A ligand or growth factor that activates the Kinase X pathway.

  • Luciferase Assay Reagent: e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System.

  • Compound Library: As described in the biochemical assay.

  • Controls: Positive (known inhibitor) and negative (DMSO) controls.

  • Assay Plates: 384-well, solid white, tissue culture-treated plates.

Step-by-Step Protocol
  • Cell Plating:

    • Harvest and count the reporter cells.

    • Dilute the cells in culture medium to the desired seeding density.

    • Using a multichannel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Dispense 50 nL of the compound library and controls into the cell plates.

  • Cell Stimulation:

    • Prepare a 5X solution of the stimulant in serum-free medium.

    • Add 5 µL of the stimulant solution to all wells except for the negative control wells (which receive vehicle).

    • Incubate for an optimized period (e.g., 6-8 hours) at 37°C in a 5% CO₂ incubator.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis and Hit Identification

Data analysis is performed similarly to the biochemical assay, with hits being identified as compounds that significantly reduce the luminescent signal in the stimulated cells. It is crucial to perform a counter-screen to identify compounds that are cytotoxic, as this can also lead to a decrease in luminescence.

Hit Validation Cascade

Hits identified from the primary screen require further validation to eliminate false positives and to confirm their mechanism of action.[13]

Hit_Validation Primary_Hits Primary HTS Hits Dose_Response Dose-Response Confirmation (IC₅₀) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Mobility Shift) Dose_Response->Orthogonal_Assay Selectivity_Panel Kinase Selectivity Panel Orthogonal_Assay->Selectivity_Panel Cellular_Target Cellular Target Engagement Assay Selectivity_Panel->Cellular_Target Validated_Hits Validated Hits Cellular_Target->Validated_Hits caption Figure 3: Hit Validation Cascade

Caption: A typical workflow for validating hits from a primary screen.

Dose-Response Confirmation

Primary hits are re-tested in the primary assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC₅₀).

Orthogonal Assays

Confirmed hits are then tested in an orthogonal assay that has a different readout technology to rule out assay-specific artifacts.[8] For a kinase target, a mobility shift assay or a mass spectrometry-based assay could be used.

Preliminary Structure-Activity Relationship (SAR)

The data from the dose-response and orthogonal assays can be used to establish a preliminary SAR.[10] This involves analyzing which structural features of the pyrazole derivatives are important for activity.

Data Summary Table

The following table summarizes the key parameters for the described HTS protocols.

ParameterBiochemical TR-FRET AssayCell-Based Reporter Assay
Plate Format 384-well, low-volume384-well, TC-treated
Assay Volume 20 µL50 µL
Compound Conc. 10 µM10 µM
Detection Method TR-FRETLuminescence
Primary Readout Emission Ratio (665/615 nm)Relative Light Units (RLU)
Key Reagents Kinase X, ULight™-substrate, Eu-Ab, ATPReporter cell line, Stimulant, Luciferase reagent
Quality Metric Z'-factor > 0.5Z'-factor > 0.5

Conclusion

This compound is a versatile scaffold for the development of compound libraries for high-throughput screening. The detailed biochemical and cell-based protocols provided in this application note offer a robust framework for identifying and validating novel inhibitors of a hypothetical Kinase X. These methodologies, grounded in established HTS principles, can be readily adapted by researchers in drug discovery to explore a wide range of biological targets. The successful implementation of such a screening campaign can lead to the identification of promising hit compounds for further lead optimization efforts.

References

  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Vertex AI Search.
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). UCSF.
  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Drug Discovery and Development Technologies.
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  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry, 9(18), 2149-2169.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Promega.
  • High-throughput screening. (n.d.). In Wikipedia.
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  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). European Journal of Medicinal Chemistry, 285, 117507.
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Application Notes & Protocols: The Strategic Role of 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole carboxamide scaffold is a cornerstone in the development of modern fungicides, primarily due to its potent inhibition of the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[1] This guide provides an in-depth examination of a key building block, 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid , detailing its synthesis, strategic importance, and application in the construction of advanced agrochemical active ingredients. We will explore the causality behind synthetic choices, provide validated, step-by-step protocols for its synthesis and derivatization, and illustrate the underlying biochemical mechanism of action for the resulting fungicides.

Introduction: The Ascendancy of Pyrazole Carboxamide SDHIs

The challenge of ensuring global food security necessitates the development of highly effective and specific crop protection agents.[1] Pyrazole carboxamide derivatives have emerged as a dominant class of fungicides, offering broad-spectrum control of devastating plant pathogens.[2][3] These compounds, known as Succinate Dehydrogenase Inhibitors (SDHIs), function by disrupting fungal respiration at a precise molecular target, Complex II (SDH), in the electron transport chain.[4][5] This targeted action blocks cellular energy (ATP) production, leading to the cessation of fungal growth and eventual cell death.[1]

The efficacy of an SDHI fungicide is intrinsically linked to its molecular architecture. The pyrazole-3-carboxamide core acts as the essential pharmacophore that binds to the enzyme. The substituents on the pyrazole ring and the amide nitrogen are meticulously chosen to fine-tune the molecule's binding affinity, systemic properties, and spectrum of activity. In this context, intermediates like This compound are not mere precursors but are strategically designed components that dictate the success of the final synthesis.

The Intermediate of Interest: this compound

The structure of this compound (Molecular Formula: C₆H₈N₂O₃) is notable for a key feature: the methoxymethyl (MOM) group attached to the N1 position of the pyrazole ring.[6]

Causality Behind the 1-(Methoxymethyl) Group:

The MOM group serves as a crucial N-protecting group for the pyrazole ring.[7][8] In multi-step organic synthesis, protecting reactive sites is fundamental to preventing unwanted side reactions and ensuring high yields of the desired product.

  • Regioselectivity: During the synthesis of the pyrazole ring and subsequent functionalization, the presence of the MOM group directs reactions to other parts of the molecule, preventing alkylation or acylation at the N1 position.

  • Stability: The MOM ether is stable across a wide range of reaction conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents, making it compatible with diverse synthetic transformations.[8]

  • Controlled Deprotection: While robust, the MOM group can be cleaved under specific acidic conditions if required later in the synthetic sequence, offering strategic flexibility.[7]

Therefore, the selection of the MOM group is a deliberate choice to enhance the efficiency, selectivity, and overall yield of the synthetic pathway towards the final agrochemical.

Synthesis and Application Workflow

The journey from basic precursors to a final, active fungicide involves a logical sequence of chemical transformations. The synthesis of the target carboxylic acid is the foundational stage, followed by its activation and coupling to form the critical amide bond.

G cluster_0 PART A: Synthesis of Key Intermediate cluster_1 PART B: Application in Fungicide Synthesis A Ethyl Glyoxalate B Ethyl 3,3-dimethoxypropanoate A->B  Methanol,  Acid Catalyst C Ethyl 2-(dimethoxymethyl)-3-oxobutanoate B->C  Ethyl Acetate,  Base (e.g., NaOEt) D Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate C->D  Methoxymethylhydrazine,  Acid E This compound D->E  Hydrolysis  (e.g., NaOH, H+) F 1-(methoxymethyl)-1H- pyrazole-3-carbonyl chloride E->F  SOCl₂ or  Oxalyl Chloride H Final Product: Model Pyrazole Carboxamide Fungicide F->H Amidation G Substituted Aniline (e.g., 3',4',5'-trifluorobiphenyl-2-amine) G->H

Caption: Synthetic workflow from precursors to the final agrochemical.

Detailed Experimental Protocols

The following protocols provide a representative, step-by-step methodology for the synthesis and utilization of this compound.

Protocol 1: Synthesis of Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate

This protocol outlines the formation of the pyrazole ring from a suitable keto-ester precursor.

Rationale: The cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine is a classic and highly effective method for constructing the pyrazole core.[9] Using methoxymethylhydrazine directly incorporates the desired MOM-protected nitrogen into the ring structure.

Materials:

  • Ethyl 2-(dimethoxymethyl)-3-oxobutanoate

  • Methoxymethylhydrazine

  • Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(dimethoxymethyl)-3-oxobutanoate (1.0 eq) in ethanol (5 mL per mmol of substrate).

  • Add methoxymethylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel to obtain pure ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to this compound

This step converts the ethyl ester into the target carboxylic acid.

Rationale: Saponification (base-mediated hydrolysis) is a standard and reliable method for converting esters to carboxylic acids. The resulting carboxylate salt is protonated in an acidic workup to yield the final acid.[10]

Materials:

  • Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate

  • Sodium Hydroxide (NaOH)

  • Methanol/Water solvent mixture (e.g., 3:1)

  • Hydrochloric Acid (HCl), 2M

  • Standard laboratory glassware

Procedure:

  • Dissolve the pyrazole ester from Protocol 1 (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (1.5 - 2.0 eq) and stir the mixture at 40-50 °C for 2-4 hours, monitoring by TLC until all starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid under vacuum to yield this compound.

Protocol 3: Synthesis of a Model Pyrazole Carboxamide Fungicide

This protocol demonstrates the final coupling step to form the active ingredient.

Rationale: The conversion of the carboxylic acid to an acid chloride is a common activation method, rendering the carbonyl carbon highly electrophilic.[11][12] This activated intermediate reacts readily with the amine nucleophile to form the thermodynamically stable amide bond of the final product. The synthesis of fungicides like Fluxapyroxad utilizes this core amidation strategy.[13][14][15]

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • A substituted aniline (e.g., 3',4',5'-trifluorobiphenyl-2-amine) (1.0 eq)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine) (1.2 eq)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Acid Chloride Formation: In an oven-dried, inert-atmosphere (N₂) flask, suspend the carboxylic acid (1.05 eq) in anhydrous DCM. Add a catalytic drop of DMF. Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours until the suspension becomes a clear solution. Remove excess SOCl₂ in vacuo.

  • Amidation: In a separate inert-atmosphere flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C. Redissolve the freshly prepared acid chloride in anhydrous DCM and add it dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Quantitative Data Summary

The following table summarizes typical parameters for the described synthetic protocols.

Protocol Step Key Reagents Typical Reaction Time Typical Yield Purity Target
1. Ester Synthesis Methoxymethylhydrazine, Acetic Acid4-6 hours75-85%>98% (Post-Chromatography)
2. Hydrolysis Sodium Hydroxide, HCl2-4 hours90-98%>99% (Post-Recrystallization)
3. Amidation Thionyl Chloride, Substituted Aniline8-12 hours80-90%>98% (Post-Purification)

Mechanism of Action: SDH Inhibition

The fungicidal activity of the synthesized pyrazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane.[5][16]

cluster_etc Mitochondrial Electron Transport Chain cluster_sdh Complex II (SDH) cluster_inhibition Inhibition Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH e- Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- Ubiquinol Ubiquinol (QH₂) ComplexIII Complex III Ubiquinol->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide Block Fungicide->Block Block->SDH Binds to Qp site BLOCKS e- transfer

Caption: Inhibition of the fungal respiratory chain by pyrazole carboxamides.

SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle and funnels electrons into the respiratory chain by reducing ubiquinone (Q) to ubiquinol (QH₂).[1] Pyrazole carboxamide fungicides act as competitive inhibitors, binding to the ubiquinone-binding site (Qp site) of the SDH enzyme.[1] This binding event physically obstructs the electron transfer process, leading to:

  • Inhibition of ATP Synthesis: The blockage halts the electron flow, crippling the production of ATP, the cell's primary energy source.

  • Metabolic Disruption: The inhibition of the Krebs cycle disrupts essential metabolic pathways necessary for fungal growth and survival.[1]

This targeted and potent mechanism of action is responsible for the high efficacy of this class of agrochemicals.

Conclusion

This compound is a highly strategic intermediate in the synthesis of pyrazole carboxamide fungicides. The deliberate inclusion of the MOM protecting group underscores a sophisticated approach to chemical synthesis, ensuring high yields and regiochemical control. The protocols and workflows detailed herein provide a comprehensive guide for researchers engaged in the discovery and development of next-generation agrochemicals, illustrating a clear path from a foundational building block to a potent, high-value active ingredient.

References

  • Benchchem. (n.d.). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Benchchem.
  • Taylor & Francis Online. (n.d.). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Taylor & Francis Online.
  • Guidechem. (n.d.). How is Fluxapyroxad Synthesized and What Makes it Unique?. Guidechem.
  • AERU, University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F). AERU.
  • Patsnap Eureka. (n.d.). Synthesis method of pyraclostrobin. Patsnap Eureka.
  • ResearchGate. (n.d.). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. ResearchGate.
  • Patsnap Eureka. (n.d.). Synthesis process of pyraclostrobin. Patsnap Eureka.
  • ChemicalBook. (2024). Fluxapyroxad: Synthesis and Introduction. ChemicalBook.
  • AERU, University of Hertfordshire. (n.d.). Pyraclostrobin (Ref: BAS 500F). AERU.
  • Google Patents. (n.d.). CN110105287B - Synthesis process of pyraclostrobin. Google Patents.
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  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
  • ACS Publications. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry.
  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed.
  • ACS Publications. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. (2025). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. ResearchGate.
  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
  • ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.
  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry.
  • PubChemLite. (n.d.). This compound. PubChemLite.
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  • ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis. ChemicalBook.
  • MySkinRecipes. (n.d.). 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes.
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  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • PubChem. (n.d.). 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem.
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Application Note: Comprehensive NMR Characterization of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the definitive nuclear magnetic resonance (NMR) characterization of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. We present field-proven protocols for sample preparation and data acquisition for ¹H, ¹³C, and 2D NMR spectroscopy. The causality behind experimental choices, such as solvent selection and the use of confirmatory techniques like D₂O exchange, is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require accurate structural verification and purity assessment of this compound.

Introduction: The Importance of Structural Verification

This compound is a versatile intermediate in organic synthesis. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds, and the methoxymethyl (MOM) group serves as a common protecting group for the pyrazole nitrogen.[1][2][3] Accurate structural characterization is a non-negotiable cornerstone of chemical synthesis and drug development, ensuring that the correct molecule is carried forward in a synthetic sequence.

NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of small organic molecules in solution. This application note details the comprehensive workflow for characterizing this compound, moving from basic sample preparation to the in-depth analysis of one- and two-dimensional NMR spectra. The N1-substitution with the methoxymethyl group prevents the annular tautomerism often seen in N-unsubstituted pyrazoles, which simplifies the resulting spectra and allows for a more direct interpretation.[4][5]

Molecular Structure and Key NMR-Active Nuclei

The first step in any spectral interpretation is a thorough understanding of the molecule's structure and the expected electronic environment of each nucleus.

Caption: Molecular structure with atom numbering for NMR assignment.

Experimental Protocols: A Foundation of Quality Data

High-quality, interpretable NMR spectra begin with meticulous sample preparation and standardized acquisition parameters.

Protocol 1: Sample Preparation

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound. Its high polarity readily dissolves the carboxylic acid, and importantly, it allows for the observation of the acidic -COOH proton, which often exchanges too rapidly to be seen in other solvents like methanol-d₄.[6]

Materials:

  • This compound sample

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent: DMSO-d₆ (≥99.9% D)

  • Glass Pasteur pipette and bulb

  • Small glass vial (e.g., 1-dram)

  • Filter (a small plug of glass wool in the pipette)

Procedure:

  • Weighing: Accurately weigh 10-15 mg of the sample for ¹H NMR (for ¹³C NMR, 30-50 mg is preferable) into the small glass vial.[6][7][8]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Cap and gently swirl or vortex until the sample is fully dissolved. Dissolving in a separate vial before transfer is crucial for ensuring homogeneity and is easier than trying to mix inside the narrow NMR tube.[6]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the sample solution through this filter into the NMR tube. This step is vital to remove any microscopic particulate matter, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[7][9]

  • Volume Check: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL). Incorrect sample height leads to poor shimming and distorted peak shapes.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

Protocol 2: NMR Data Acquisition

Instrumentation: Data should be acquired on a ≥400 MHz NMR spectrometer.

Workflow:

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) for spectral calibration.

  • D₂O Exchange (Confirmation of -COOH):

    • Remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake gently but thoroughly to mix.

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the acidic carboxylic acid proton will disappear due to rapid proton-deuterium exchange.[10][11] This is a definitive test for exchangeable protons like those in -OH, -NH, and -COOH groups.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C{¹H} spectrum. This will show each unique carbon as a singlet.

    • Use the solvent signal of DMSO-d₆ (δ ≈ 39.52 ppm) for calibration.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Caption: Experimental workflow for complete NMR characterization.

Spectral Analysis and Data Interpretation

The following sections detail the expected chemical shifts, multiplicities, and coupling constants for each signal.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift (electronic environment), integration (proton count), multiplicity (neighboring protons), and coupling constants (connectivity).

  • Carboxylic Acid (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the range of δ 12.0 - 13.5 ppm .[10][11][12] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon D₂O exchange.

  • Pyrazole Ring Protons (H5 and H4):

    • H5: The proton at the C5 position is adjacent to the N1-methoxymethyl group. It is expected to appear as a doublet around δ 8.0 - 8.2 ppm .

    • H4: The proton at the C4 position is coupled to H5. It will appear as a doublet around δ 6.7 - 6.9 ppm .

    • Coupling: These two protons will show a characteristic ³JHH coupling constant of approximately 2.0 - 2.5 Hz , which is typical for protons on a pyrazole ring.[4]

  • Methoxymethyl (MOM) Group Protons:

    • -N-CH₂-O- (H6): These two protons are adjacent to both a nitrogen atom and an oxygen atom, resulting in a significant downfield shift. They will appear as a sharp singlet at δ 5.6 - 5.8 ppm .[13]

    • -O-CH₃ (H8): The three protons of the methyl group are more shielded and will appear as a sharp singlet around δ 3.3 - 3.4 ppm .[13]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

  • Carbonyl Carbon (-COOH, C9): The carbonyl carbon is the most deshielded and will appear in the range of δ 162.0 - 164.0 ppm .[10][14]

  • Pyrazole Ring Carbons:

    • C5: The C5 carbon, attached to the N1-substituent, is typically the most downfield of the ring carbons, appearing around δ 142.0 - 144.0 ppm .

    • C3: The C3 carbon, bearing the carboxylic acid group, is also significantly deshielded and is expected around δ 140.0 - 142.0 ppm .[15]

    • C4: The C4 carbon is the most shielded of the ring carbons, appearing upfield around δ 111.0 - 113.0 ppm .[15][16]

  • Methoxymethyl (MOM) Group Carbons:

    • -N-CH₂-O- (C6): This methylene carbon is attached to two heteroatoms and will be found in the range of δ 78.0 - 80.0 ppm .[13]

    • -O-CH₃ (C8): The methyl carbon is the most shielded carbon in the molecule, appearing at δ 56.0 - 58.0 ppm .[13][17]

Summary of Expected NMR Data
Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)Key 2D Correlations (HSQC)
-COOH (H11)12.0 - 13.5br s1H162.0 - 164.0 (C9)N/A
H58.0 - 8.2d (J ≈ 2.2 Hz)1H142.0 - 144.0 (C5)H5 ↔ C5
H46.7 - 6.9d (J ≈ 2.2 Hz)1H111.0 - 113.0 (C4)H4 ↔ C4
-CH₂- (H6)5.6 - 5.8s2H78.0 - 80.0 (C6)H6 ↔ C6
-CH₃ (H8)3.3 - 3.4s3H56.0 - 58.0 (C8)H8 ↔ C8
C3N/AN/AN/A140.0 - 142.0 (C3)N/A

Conclusion: A Self-Validating System

The combination of ¹H and ¹³C NMR spectroscopy, supplemented by the definitive D₂O exchange experiment, provides a robust and self-validating method for the structural confirmation of this compound. The predicted chemical shifts and coupling patterns outlined in this guide serve as a reliable benchmark for researchers. For complete and unambiguous assignment, especially in the presence of impurities or for publication purposes, the use of 2D NMR techniques like HSQC and COSY is highly recommended. Adherence to these protocols will ensure data of the highest quality and integrity, providing absolute confidence in the identity and purity of this important synthetic intermediate.

References

  • BenchChem Technical Support Team. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. NMR Facility. Available at: [Link]

  • Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Georgia Institute of Technology. Available at: [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • University of São Paulo. Chemical Shifts 1H-NMR. IQ-USP. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3548.
  • Alkorta, I., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64, 97-107.
  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]

  • MySkinRecipes. 5-(Methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • ResearchGate. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • Iriepa, I., et al. (2019). Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2019(2), M1062.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • ResearchGate. 1H and 13C NMR spectral characteristics of 1H-pyrazole. Available at: [Link]

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Application Note: Mass Spectrometric Characterization of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the mass spectrometric analysis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. We present optimized protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The guide emphasizes the rationale behind methodological choices, offering protocols for robust and reproducible characterization, including structural elucidation via fragmentation analysis.

Introduction and Analytical Rationale

This compound (Molecular Formula: C₆H₈N₂O₃, Monoisotopic Mass: 156.0535 Da) is a substituted pyrazole derivative. Such scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents. Accurate and reliable analytical methods are paramount for confirming its identity, assessing purity, and quantifying its presence in various matrices.

Mass spectrometry (MS) is the cornerstone technique for this purpose due to its high sensitivity, specificity, and ability to provide structural information. The analyte's chemical nature—possessing both an acidic carboxylic acid group and basic nitrogen atoms on the pyrazole ring—dictates the optimal analytical strategy. Its polarity and low volatility make Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) the primary method of choice for direct analysis. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed following chemical derivatization to increase volatility, providing complementary fragmentation data for unambiguous structural confirmation.

This guide details both approaches, enabling a comprehensive analytical workflow.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃PubChem
Average Molecular Weight 156.14 g/mol -
Monoisotopic Mass 156.0535 DaPubChem
Key Functional Groups Carboxylic Acid, Pyrazole Ring, Methoxy Ether-
Predicted XlogP 0.0PubChem

The presence of the carboxylic acid and pyrazole nitrogen atoms makes the molecule amphiprotic, capable of being ionized in both positive and negative ESI modes. The low XlogP value indicates high polarity, reinforcing the suitability of reversed-phase LC-MS.

Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred technique for its simplicity and direct applicability. Electrospray ionization (ESI) is a soft ionization method that generates intact molecular ions, providing clear molecular weight confirmation. Analysis in both positive and negative ion modes is recommended for comprehensive characterization.

Rationale for LC-MS Approach
  • No Derivatization Required: The analyte's inherent polarity and solubility in common LC mobile phases eliminate the need for time-consuming derivatization steps.

  • Soft Ionization: ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing in-source fragmentation and simplifying spectral interpretation.

  • Versatility: The method can be easily adapted for quantification in complex matrices, such as biological fluids or reaction mixtures.

Experimental Protocol: LC-MS

A. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

B. Instrumentation & Conditions

  • LC System: HPLC or UHPLC system.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument with an ESI source.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

C. ESI-MS Parameters

  • Ionization Mode: Positive and Negative (separate runs).

  • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

  • Nebulizer Pressure: 40 psi.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

  • Acquisition Mode:

    • Full Scan (MS1): m/z 50-500 to detect parent ions.

    • Tandem MS (MS/MS): Isolate the primary parent ion (e.g., m/z 157.06 in positive mode) and apply collision energy (e.g., 10-30 eV) to induce fragmentation for structural confirmation.

Expected LC-MS Results

A. Predicted Molecular Ions The analyte is expected to ionize readily, forming several adducts. High-resolution mass spectrometry (HRMS) should be used to confirm elemental composition.

Ionization ModeAdductFormulaPredicted m/z
Positive [M+H]⁺C₆H₉N₂O₃⁺157.0608
[M+Na]⁺C₆H₈N₂O₃Na⁺179.0427
Negative [M-H]⁻C₆H₇N₂O₃⁻155.0462
[M+HCOO]⁻C₇H₉N₂O₅⁻201.0517
(Predicted m/z values sourced from PubChem)

B. Fragmentation Pathway (MS/MS) Tandem MS provides a structural fingerprint. In positive ion mode, the protonated molecule (m/z 157.06) is expected to fragment via characteristic losses.

  • Loss of H₂O (Water): A common loss from carboxylic acids, leading to a fragment at m/z 139.05.

  • Loss of CH₂O (Formaldehyde): Cleavage of the methoxymethyl group can result in the loss of formaldehyde, yielding a fragment at m/z 127.05.

  • Loss of CO₂ (Carbon Dioxide): Decarboxylation is a hallmark fragmentation of carboxylic acids, resulting in a fragment at m/z 113.07.

Application Note: High-Purity Isolation of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its inherent polarity and acidic nature present unique challenges for purification. This application note provides a comprehensive guide to robust purification strategies, moving beyond simple procedural lists to explain the underlying chemical principles. We will detail field-tested protocols for acid-base extraction, strategic recrystallization, and advanced chromatographic techniques, enabling researchers to achieve high-purity material essential for downstream applications.

Compound Profile and Physicochemical Rationale

Understanding the physicochemical properties of this compound is the foundation for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionImplication for Purification
Molecular Formula C₆H₈N₂O₃[2]Indicates a relatively small molecule with multiple heteroatoms.
Molecular Weight 156.14 g/mol [2]Standard for small molecule intermediates.
Structure Chemical structure of this compoundThe molecule contains a carboxylic acid (acidic), a pyrazole ring (weakly basic nitrogens), and a methoxymethyl ether (polar, H-bond acceptor).
Predicted Acidity (pKa) ~3.5 - 4.5 (Estimated)The carboxylic acid group is the primary handle for acid-base extraction techniques.[3]
Predicted Solubility Soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, THF). Sparingly soluble in cold water, but its salt form is highly water-soluble.Guides solvent selection for recrystallization and liquid-liquid extraction.
Predicted XLogP 0.0[2]A low value indicates high polarity, suggesting poor retention in standard reversed-phase chromatography without method modification.[4][5]

Strategic Purification Workflow

The optimal purification strategy depends on the nature of the impurities and the desired final purity. A multi-step approach is often necessary. The following workflow illustrates a logical decision-making process for isolating the target compound.

Purification_Workflow cluster_0 Initial Purification cluster_1 Secondary Purification cluster_2 High-Purity Polishing Crude Crude Synthetic Product (Containing starting materials, by-products) ABE Acid-Base Extraction (Removes neutral & basic impurities) Crude->ABE Major Cleanup Purity_Check1 Purity Assessment (TLC, ¹H NMR, LCMS) ABE->Purity_Check1 Recrystal Recrystallization (Removes closely related impurities) Purity_Check1->Recrystal Impurities Present Final Pure Product (>99% Purity) Purity_Check1->Final Sufficiently Pure Purity_Check2 Purity Assessment (HPLC, Melting Point) Recrystal->Purity_Check2 Chrom Preparative Chromatography (Isolates isomers, trace impurities) Purity_Check2->Chrom Highest Purity Required Purity_Check2->Final Sufficiently Pure Chrom->Final

Caption: Decision workflow for purifying the target compound.

Detailed Protocols and Methodologies

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid functional group. By treating the crude product mixture with a mild aqueous base, the target compound is deprotonated to form a water-soluble carboxylate salt. Neutral and basic organic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be collected.[3][6][7]

Causality Behind Experimental Choices:

  • Why a weak base (e.g., NaHCO₃)? A strong base like NaOH is unnecessary and could potentially hydrolyze ester impurities or promote side reactions. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid without being overly aggressive.[3][8]

  • Why a separatory funnel? This glassware is specifically designed for efficient mixing and separation of immiscible liquid layers.[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product (e.g., 10 g) in an appropriate organic solvent (e.g., 200 mL of ethyl acetate or dichloromethane). Ensure the solvent is immiscible with water.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate completely. The target compound is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral/basic impurities.

  • Back-Extraction (Optional but Recommended): To recover any product that may have remained in the organic layer, add fresh NaHCO₃ solution (50 mL) to the collected organic layer, shake, and separate. Combine this second aqueous extract with the first.

  • Wash: Wash the combined aqueous layers with a small amount of the organic solvent (e.g., 50 mL) to remove any remaining organic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the pure carboxylic acid should form.[7][8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9]

  • Washing and Drying: Wash the solid on the filter with a small amount of cold deionized water to remove inorganic salts. Allow the solid to air-dry or dry in a vacuum oven at a low temperature (<50 °C).

AcidBase_Extraction cluster_step1 Step 1-3: Extraction cluster_step4 Step 4: Separation cluster_step7 Step 7: Precipitation A Crude product in Organic Solvent (e.g., EtOAc) B Add aq. NaHCO₃ & Shake A->B C Two Layers Form B->C D Aqueous Layer (Contains Sodium Pyrazolecarboxylate) E Organic Layer (Contains Neutral/Basic Impurities) Sep Separate Layers D->Sep E->Sep F Acidify Aqueous Layer with HCl (pH ~2) Sep->F Process Aqueous Layer G Precipitate of Pure 1-(methoxymethyl)-1H-pyrazole- 3-carboxylic acid F->G

Caption: Workflow for acid-base extraction purification.

Protocol 2: Recrystallization

Principle: This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10][11]

Causality Behind Experimental Choices:

  • Solvent Screening: The polarity of the target molecule suggests polar solvents. A mixed solvent system (e.g., ethanol/water or acetone/hexanes) is often effective. The goal is to find a system where the compound is soluble in the hot solvent but crashes out upon cooling.

  • Slow Cooling: Rapid cooling traps impurities within the crystal lattice, leading to a less pure product. Slow, undisturbed cooling allows for the formation of larger, more ordered, and purer crystals.[10]

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, add ~50 mg of the compound. Add a potential solvent (e.g., water, isopropanol, ethyl acetate) dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the solid to be purified (e.g., 5 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol/water mixture) in small portions while heating the mixture on a hot plate. Add the minimum amount of hot solvent required to fully dissolve the solid.[11]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[9]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals to a constant weight. Determine the melting point; a sharp melting range close to the literature value indicates high purity.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Principle: For achieving the highest purity or for separating very similar impurities, reversed-phase HPLC is the method of choice. Due to the compound's high polarity, standard C18 columns may provide insufficient retention. Method modifications are crucial.

Causality Behind Experimental Choices:

  • Acidified Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase suppresses the ionization of the carboxylic acid group. The protonated, neutral form of the molecule is less polar and will interact more strongly with the nonpolar stationary phase, leading to increased retention and improved peak shape.[12]

  • Mixed-Mode Chromatography: For very challenging separations, a mixed-mode column that has both reversed-phase (e.g., C18) and anion-exchange functionalities can be highly effective. This allows for multiple interaction mechanisms, enhancing the retention and separation of polar acidic compounds.[4][13]

Example HPLC Method Development Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate elution time.

  • Optimization: Based on the initial run, adjust the gradient to improve the resolution between the main peak and any impurities. An isocratic method may be developed for routine purity checks.

  • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm, determined by a UV scan).

Purity Assessment

After each purification step, the purity of the isolated this compound should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components.

  • Melting Point: A narrow and sharp melting range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, often expressed as area percent.

Conclusion

The purification of this compound is a multi-faceted process that can be tailored to meet specific purity requirements. A logical workflow beginning with a bulk cleanup via acid-base extraction , followed by recrystallization for removing closely related impurities, and finally chromatographic polishing for achieving the highest purity, provides a robust and reliable strategy. The key to success lies in understanding the compound's acidic and polar nature and applying the chemical principles that govern each technique.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • Chromatography Today. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Waterloo, Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Waters Corporation Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Activities. Retrieved from [Link]

  • Wellesley College, Department of Chemistry. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(Methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for the synthesis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development.[1] Achieving a high yield of this compound with excellent purity is critical for downstream applications. This guide is designed to provide practical, experience-based solutions to common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, offering troubleshooting steps and answers to frequently asked questions to help you optimize your protocol and ensure reproducible success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing direct, actionable advice to get your experiment back on track.

Q1: My overall yield for this compound is consistently low. What are the most critical steps to scrutinize?

A low overall yield typically points to inefficiencies in one of the two core synthetic steps: the formation of the ester precursor or its subsequent hydrolysis.

Step 1: Synthesis of the Pyrazole Ester Precursor The initial formation of the N-protected pyrazole ester is foundational. A common route involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by N-alkylation.[2][3] In many cases, researchers may start with a commercially available pyrazole-3-carboxylate ester and then introduce the methoxymethyl (MOM) group.

  • Inefficient N-alkylation (MOM protection): The reaction of the pyrazole ester with a methoxymethylating agent (e.g., MOM-Cl) can be sluggish. Ensure your base (e.g., NaH, K₂CO₃) is anhydrous and sufficiently strong to deprotonate the pyrazole nitrogen. The reaction temperature is also crucial; insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.

  • Regioisomer Formation: Pyrazoles have two nitrogen atoms, and while the N1 is typically more nucleophilic after deprotonation, side reactions at N2 can occur, leading to a mixture of isomers that are difficult to separate and will lower the yield of the desired N1-substituted product.[4] Careful selection of reaction conditions can favor the desired isomer.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid This final step is the most common source of yield loss. The conversion of the methyl or ethyl ester to the carboxylic acid is an equilibrium-driven process under acidic conditions or an irreversible process under basic conditions (saponification).[5][6]

  • Incomplete Hydrolysis: This is the most frequent issue. Under basic conditions (e.g., NaOH or LiOH in a water/alcohol mixture), ensure you are using a sufficient molar excess of the base (typically 2-5 equivalents) and allowing adequate reaction time.[7] The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC). The starting ester will have a higher Rf value (less polar) than the product carboxylic acid salt (which may stay at the baseline).

  • Product Isolation Issues: After saponification, the product exists as a carboxylate salt in the aqueous layer. It must be carefully acidified (e.g., with 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.[7] If the pH is too high, the product will remain dissolved as the salt. If it's too low, the pyrazole ring itself could potentially be protonated, affecting solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after acidification.

Below is a decision tree to help diagnose the source of low yield.

G start Low Overall Yield Detected check_precursor Analyze Purity of Ester Precursor (TLC, NMR) start->check_precursor check_hydrolysis Analyze Hydrolysis Reaction Mixture (TLC) start->check_hydrolysis precursor_impure Precursor is Impure or Low Yield check_precursor->precursor_impure precursor_ok Precursor is Clean check_precursor->precursor_ok hydrolysis_incomplete Starting Ester Remains check_hydrolysis->hydrolysis_incomplete hydrolysis_ok Complete Conversion to Polar Product check_hydrolysis->hydrolysis_ok optimize_alkylation Optimize N-Alkylation: - Check base quality - Adjust temperature/time - Purify via column chromatography precursor_impure->optimize_alkylation optimize_hydrolysis Optimize Hydrolysis: - Increase molar excess of base - Extend reaction time - Increase temperature hydrolysis_incomplete->optimize_hydrolysis check_workup Review Acidification & Extraction Protocol hydrolysis_ok->check_workup workup_issue Work-up Problem: - Check final pH after acidification - Increase number of extractions - Use a different extraction solvent check_workup->workup_issue

Caption: Troubleshooting Decision Tree for Low Yield.
Q2: I'm observing significant impurities in my final product after the hydrolysis step. What are they and how can I minimize them?

The primary impurity is almost always unreacted starting ester. However, other side products can form depending on the conditions.

  • Unreacted Starting Material: As mentioned, this is due to incomplete hydrolysis. The non-polar nature of the ester compared to the polar carboxylic acid means it can be difficult to remove by simple extraction.

    • Mitigation: Ensure the reaction goes to completion by monitoring with TLC. If a small amount of ester remains, purification by flash column chromatography may be necessary, though optimizing the reaction is preferable. An alternative is to purify the product by recrystallization or by forming an acid addition salt, which can selectively crystallize.[8]

  • Side-Chain Cleavage: While the methoxymethyl (MOM) group is generally stable to the basic conditions used for saponification, harsh conditions (e.g., very high temperatures for prolonged periods or strongly acidic workups) could potentially lead to its cleavage, yielding 1H-pyrazole-3-carboxylic acid.

    • Mitigation: Use the mildest conditions that still afford a reasonable reaction rate. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can be effective at lower temperatures.[5] Keep the temperature moderate (e.g., room temperature to 40°C) and avoid unnecessarily long reaction times.

  • Impurity from Work-up: During the acidic work-up, if a strong acid is used carelessly, it can cause degradation.

    • Mitigation: Add the acid slowly to the chilled (0°C) reaction mixture to control any exotherm. Ensure the final pH is not excessively acidic.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard synthetic route for this compound?

A robust and common method begins with a commercially available pyrazole ester, such as ethyl 1H-pyrazole-3-carboxylate. The synthesis proceeds in two main stages as outlined below.

G cluster_0 Step 1: N-Alkylation (MOM Protection) cluster_1 Step 2: Saponification (Ester Hydrolysis) start Ethyl 1H-pyrazole-3-carboxylate reagents1 1. Base (e.g., NaH) 2. MOM-Cl Solvent: Anhydrous THF/DMF start->reagents1 intermediate Ethyl 1-(methoxymethyl)- 1H-pyrazole-3-carboxylate reagents1->intermediate reagents2 1. Base (e.g., LiOH, NaOH) Solvent: H₂O/THF/MeOH 2. Acid Work-up (e.g., 1M HCl) intermediate->reagents2 product 1-(methoxymethyl)-1H- pyrazole-3-carboxylic acid reagents2->product

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also to proactively design more robust synthetic routes.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step sequence. A common and logical pathway involves three key transformations, each with its own set of potential challenges. Understanding this workflow is the first step in effective troubleshooting.

Synthesis_Workflow Start 1,3-Dicarbonyl Precursor + Hydrazine Step1 Pyrazole Ester Formation (e.g., Ethyl 1H-pyrazole-3-carboxylate) Start->Step1 [3+2] Cyclocondensation Step2 N-Alkylation (Protection) (e.g., with MOM-Cl) Step1->Step2 Base, Alkylating Agent Step3 Ester Hydrolysis (Saponification) Step2->Step3 Base (e.g., NaOH), then Acid Workup End Final Product: 1-(MOM)-1H-pyrazole-3-carboxylic acid Step3->End

Caption: General three-step workflow for the synthesis.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each entry details the potential causes rooted in chemical mechanisms and provides actionable, field-proven solutions.

A. Problem Area: N-Alkylation with Methoxymethyl Chloride (MOM-Cl)

The introduction of the methoxymethyl (MOM) group is a critical step, but it is frequently the source of difficult-to-separate isomeric impurities.

Question: My final product is contaminated with a significant amount of an isomer. How can I control the regioselectivity of the N-alkylation?

Root Cause Analysis: The pyrazole ring has two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, leading to two different regioisomers. The ratio of these products is determined by a delicate balance of steric and electronic factors.[1][2]

  • Steric Hindrance: The substituent at the C5 position of the pyrazole ring can sterically block the adjacent N1 position, favoring alkylation at the more accessible N2 position.

  • Electronic Effects: The electron-withdrawing nature of the C3-carboxylate group reduces the nucleophilicity of the adjacent N2, making the N1 position electronically favored for attack.

The choice of base and solvent system plays a crucial role in which factor dominates. Strong, bulky bases or conditions that favor a free pyrazole anion can lead to different outcomes than milder conditions.

Solutions & Protocol Adjustments:

ParameterTo Favor N1-Alkylation (Desired Product)To Favor N2-Alkylation (Side Product)Rationale
Base Strong, non-nucleophilic bases like NaH or KH.Milder, carbonate bases (K₂CO₃, Cs₂CO₃).[3]Strong bases fully deprotonate the pyrazole, allowing thermodynamics and electronic effects to dominate. Carbonate bases create a partial negative charge, making the reaction more sensitive to steric hindrance at N1.
Solvent Aprotic polar solvents (e.g., DMF, THF).Aprotic, less polar solvents (e.g., Acetonitrile, Dichloromethane).Polar solvents stabilize the pyrazole anion, favoring the electronically preferred N1 attack.
Temperature Low to moderate temperatures (0 °C to room temp).Elevated temperatures.Higher temperatures can overcome the activation barrier for the sterically hindered N2 attack.

Troubleshooting Workflow:

N_Alkylation_Troubleshooting Start Isomeric Mixture Observed (N1 vs. N2 Alkylation) CheckBase Analyze Base Used Start->CheckBase CheckSolvent Analyze Solvent CheckBase->CheckSolvent Using NaH? ActionNaH Switch to NaH or KH in anhydrous THF/DMF at 0°C. CheckBase->ActionNaH Using K₂CO₃? ActionK2CO3 Note: K₂CO₃/MeCN is known to favor N2 alkylation for sterically small groups. CheckBase->ActionK2CO3 Using K₂CO₃? CheckSolvent->ActionNaH Using MeCN? Result Improved N1-selectivity ActionNaH->Result

Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.

B. Problem Area: Saponification (Ester Hydrolysis)

The final deprotection step to yield the carboxylic acid is deceptively simple but can be a major source of yield loss through competing side reactions.

Question: My yield is very low, and I detect gas evolution during the reaction. How can I prevent decarboxylation?

Root Cause Analysis: Pyrazole carboxylic acids are susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly at elevated temperatures in either strongly acidic or basic media.[4] The reaction is sometimes facilitated by metal ions, such as copper, which may be present as trace impurities.[5][6] The mechanism involves the formation of a pyrazolyl anion, which can then expel carbon dioxide.

Solutions & Protocol Adjustments:

ConditionHarsh (Promotes Decarboxylation)Recommended Mild Conditions
Temperature > 80 °C, reflux.[3]25 °C to 50 °C.
Base Concentration High concentrations of NaOH/KOH (> 5 M).1-2 M NaOH or LiOH.
Reaction Time Prolonged heating (> 12 hours).Monitor by TLC/LCMS and stop as soon as starting material is consumed (typically 2-6 hours).
Atmosphere Air.Inert atmosphere (N₂ or Argon).

Recommended Protocol for Mild Hydrolysis:

  • Dissolve the pyrazole ester in a mixture of THF and Methanol (3:1 v/v).

  • Add 1.5 equivalents of 2M aqueous NaOH.

  • Stir the reaction at 40 °C, monitoring closely by TLC.

  • Upon completion, cool the mixture to 0 °C before proceeding with acidic workup.

Question: During the acidic workup, I am losing the methoxymethyl (MOM) protecting group. How can I perform the workup safely?

Root Cause Analysis: The MOM group is a hemiaminal ether, which is notoriously labile under acidic conditions. Strong mineral acids (e.g., HCl, H₂SO₄) used to protonate the carboxylate will rapidly cleave the MOM group, regenerating the NH-pyrazole and contaminating your product.

Solutions & Protocol Adjustments:

  • Avoid Strong Acids: Do not use concentrated HCl or H₂SO₄ for the workup.

  • Use a Buffered or Weak Acid:

    • Method 1 (Preferred): At 0 °C, slowly add a saturated aqueous solution of citric acid or ammonium chloride (NH₄Cl) to adjust the pH to ~4-5.

    • Method 2: Use very dilute (e.g., 0.5 M) HCl, adding it dropwise at 0 °C while vigorously stirring and constantly monitoring the pH. Do not let the pH drop below 3.

  • Rapid Extraction: Once the product precipitates or is ready for extraction, immediately extract it into an organic solvent (e.g., Ethyl Acetate, DCM) to minimize its exposure to the aqueous acidic environment.

Hydrolysis and Workup Side Reaction Pathways:

Hydrolysis_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Start Ester Precursor (R-COOEt) Main_Base 1. Mild Base (NaOH) 2. Mild Acid (Citric Acid) Start->Main_Base Side_Decarboxylation {High Temp | Strong Base} Start->Side_Decarboxylation Main_Product Desired Product (R-COOH) Main_Base->Main_Product Side_Deprotection {Strong Acid (HCl) Workup} Main_Product->Side_Deprotection Product_Decarbox Decarboxylated Impurity (R-H + CO₂) Side_Decarboxylation->Product_Decarbox Product_Deprotect MOM-Deprotected Impurity Side_Deprotection->Product_Deprotect

Caption: Competing pathways during the hydrolysis and workup steps.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove side product in this synthesis? A1: The most challenging impurity is typically the N2-methoxymethyl-1H-pyrazole-3-carboxylic acid regioisomer. Its polarity and chemical properties are very similar to the desired N1 product, making chromatographic separation difficult and often requiring careful crystallization to achieve high purity.

Q2: How can I definitively confirm the regiochemistry of my N-alkylated product? A2: The gold standard for confirming regiochemistry is 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For the desired N1-isomer, you should observe a NOE correlation between the protons of the methoxymethyl group (-O-CH₂-O-) and the C5-proton of the pyrazole ring. The N2-isomer will not show this spatial correlation.

Q3: My starting pyrazole-3-carboxylic acid ester precursor is giving me a mixture of isomers. What is causing this? A3: This issue arises from the initial cyclocondensation reaction to form the pyrazole ring. The reaction of a non-symmetrical 1,3-dicarbonyl compound with hydrazine can result in two different regioisomers. The selectivity depends heavily on the specific substrates and reaction conditions used.[7][8] To address this, you may need to re-evaluate the synthesis of your precursor, potentially using a strategy that provides better regiocontrol.[7]

Q4: Are there any alternative N-protecting groups I could use if MOM continues to be problematic? A4: Yes. If the acidity of the MOM group is a persistent issue, consider using a more robust protecting group. A (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common alternative. It is installed under similar conditions but is stable to a wider range of acidic conditions and is typically removed with fluoride ions (e.g., TBAF), avoiding acid altogether.[9]

IV. References

  • Şener, A., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Xiang, S., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]

  • Guillou, S., et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. Available at:

  • European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. Google Patents. Available at:

  • Guillou, S., et al. (2015). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. Available at:

  • Xiang, S., et al. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. Available at: [Link]

  • Yoon, J., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

  • da Silva, F. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]

  • BASF AG. (1996). N-alkylation method of pyrazole. Google Patents. Available at:

  • Kasimogullari, R. (2015). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry. Available at: [Link]

  • Dudley, G. B., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Dudley, G. B., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Synfacts. Available at: [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

  • Hsieh, M.-C., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. National Sun Yat-sen University. Available at: [Link]

  • Jiangxi Tianyu Pharmaceutical Co., Ltd. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. Available at:

  • Sener, A., et al. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Vasylev, M. V., et al. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • Ben-Mbarek, Y., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. PubChem. Available at: [Link]

  • Tumkevičius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

  • Zhejiang University of Technology. (2021). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents. Available at:

Sources

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid. It addresses potential stability and storage issues to ensure the integrity of your experiments.

I. Chemical Profile and Intrinsic Stability

This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with a methoxymethyl (MOM) group and a carboxylic acid at the 3-position. The primary stability concern for this molecule is the acid-labile N-methoxymethyl group, which acts as a protecting group for the pyrazole nitrogen.[1][2] This group is an acetal and is susceptible to cleavage under acidic conditions.

The pyrazole ring itself is an aromatic heterocycle, which generally confers stability.[3][4] However, the presence of the MOM group makes the molecule sensitive to acidic environments.

II. Troubleshooting Guide

This section addresses specific experimental issues that may arise due to the stability of this compound.

Question 1: I am observing a new, more polar spot on my TLC/a new peak in my LC-MS analysis of my stock solution of this compound. What could be the cause?

Answer:

The appearance of a new, more polar species is likely due to the degradation of the parent compound. The most probable degradation pathway is the acid-catalyzed cleavage of the N-methoxymethyl (MOM) group, yielding pyrazole-3-carboxylic acid and formaldehyde.[1][2] Pyrazole-3-carboxylic acid is significantly more polar than the starting material due to the presence of the free N-H group on the pyrazole ring.

Possible Causes:

  • Acidic Solvent: Dissolving the compound in an acidic solvent (e.g., unbuffered methanol which can be slightly acidic, or solvents containing acidic impurities) can catalyze the hydrolysis of the MOM group.

  • Improper Storage: Storing the stock solution at room temperature or in the light for extended periods can accelerate degradation, especially if the solvent has trace amounts of acid or water.

  • Contaminated Solvent: Using a solvent from a shared bottle that may have been contaminated with acid.

Troubleshooting Protocol:

  • pH Check: If your solvent is aqueous-based, check its pH. For organic solvents, prepare a fresh solution using a new bottle of high-purity solvent.

  • Solvent Selection: Opt for neutral, aprotic solvents like anhydrous acetonitrile or ethyl acetate for stock solutions. If an alcohol like methanol or ethanol is necessary, use a freshly opened bottle of anhydrous grade.

  • LC-MS Analysis:

    • Analyze the degraded sample by LC-MS.

    • Look for a mass corresponding to pyrazole-3-carboxylic acid (M-H calc. for C4H3N2O2 = 111.02).

    • Compare the retention time with a standard of pyrazole-3-carboxylic acid if available.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials, protected from light.

Question 2: My reaction yield is consistently lower than expected when using this compound as a starting material. Could this be a stability issue?

Answer:

Yes, low reaction yields can be a direct consequence of the degradation of your starting material. If a portion of your this compound has degraded to pyrazole-3-carboxylic acid, that portion will not participate in the desired reaction, leading to a lower yield.

Investigative Steps:

  • Purity Check: Before starting your reaction, check the purity of your solid this compound and your stock solution using a suitable analytical method (e.g., qNMR, LC-MS, or HPLC).

  • Reaction Conditions: Evaluate your reaction conditions. If your reaction is run under acidic conditions, you are likely cleaving the MOM group in situ. If the desired reactivity is from the intact molecule, you will need to adjust your reaction conditions to be neutral or basic.

  • Forced Degradation Study (Simplified):

    • Dissolve a small amount of your compound in a slightly acidic solution (e.g., methanol with a drop of acetic acid).

    • Heat the solution gently (e.g., 40-50°C) for a few hours.

    • Monitor the degradation by TLC or LC-MS. This will confirm the lability of your compound under acidic conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent moisture and oxidative degradation.[5]

ConditionRecommendationRationale
Temperature 2-8°C (refrigerated)Slows down potential degradation processes.
Atmosphere Inert gas (Argon/Nitrogen)Prevents moisture absorption and oxidation.
Light Amber vial or dark placeProtects from potential photolytic degradation.[6]
Container Tightly sealedPrevents moisture ingress.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the N-methoxymethyl (MOM) group. This is a common deprotection strategy for MOM-protected amines and alcohols.[1][2]

G cluster_0 Degradation Pathway Start 1-(methoxymethyl)-1H- pyrazole-3-carboxylic acid Intermediate Protonated Intermediate Start->Intermediate H+ (Acid catalyst) Products Pyrazole-3-carboxylic acid + Formaldehyde Intermediate->Products H2O

Caption: Acid-catalyzed degradation of this compound.

Q3: How can I monitor the stability of my compound?

A3: A stability-indicating analytical method should be used. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method.

Experimental Protocol: HPLC Stability Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic mobile phase will separate the parent compound and the more polar degradant.

  • Gradient: A typical gradient would be 5% B to 95% B over 15-20 minutes.

  • Detection: UV detection at a wavelength where both the parent and the degradant absorb (e.g., 210-230 nm).

  • Procedure:

    • Prepare a stock solution of your compound at a known concentration.

    • Inject a sample at time zero to establish the initial purity.

    • Store the stock solution under the conditions you want to test (e.g., room temperature, 40°C, refrigeration).

    • Inject samples at regular intervals (e.g., 1, 3, 7, 14 days) and compare the chromatograms to the time zero sample.

    • Calculate the percentage of the parent compound remaining and the percentage of the degradant formed.

Q4: Is the compound sensitive to light or oxidation?

A4: While the primary sensitivity is to acid, photostability and oxidative stability should not be overlooked, especially for long-term storage or use in assays with prolonged light exposure or in the presence of oxidizing agents.[6] Pyrazole derivatives can be susceptible to oxidation, and many organic molecules can undergo photolytic degradation.[5] It is good practice to store the compound in the dark and under an inert atmosphere.

IV. Logical Troubleshooting Workflow

G start Unexpected Experimental Result (e.g., low yield, new peak) check_purity Check Purity of Starting Material (LC-MS, HPLC, qNMR) start->check_purity purity_ok Purity is High (>95%) check_purity->purity_ok Yes purity_low Purity is Low check_purity->purity_low No review_reaction Review Reaction/Assay Conditions (pH, temp, solvent) purity_ok->review_reaction review_storage Review Storage and Handling (temp, light, solvent) purity_low->review_storage acidic_conditions Acidic Conditions Present? review_reaction->acidic_conditions neutralize Modify Protocol: Use Neutral/Basic Conditions acidic_conditions->neutralize Yes proceed Proceed with Experiment acidic_conditions->proceed No neutralize->proceed degraded_material Source New Material or Re-purify improper_storage Improper Storage Identified? review_storage->improper_storage improper_storage->degraded_material No correct_storage Implement Correct Storage Protocol improper_storage->correct_storage Yes correct_storage->degraded_material

References

Technical Support Center: Optimizing Reaction Conditions for 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis is typically approached via a two-step sequence:

  • Regioselective N-alkylation of a pyrazole-3-carboxylate ester.

  • Saponification (hydrolysis) of the resulting ester to the final carboxylic acid.

This guide is structured to address the most common challenges encountered during this synthesis, with a focus on troubleshooting regioselectivity, yield, and purity.

Experimental Workflow Overview

The overall synthetic strategy is outlined below. The critical step is the N-alkylation, where control of regioselectivity is paramount.

Workflow cluster_0 Step 1: N-Alkylation cluster_1 Work-up & Purification cluster_2 Step 2: Hydrolysis A Ethyl 1H-pyrazole-3-carboxylate C Deprotonation to form Pyrazolate Anion A->C 1. Add Base B Base (e.g., NaH) in Aprotic Solvent (e.g., THF) E Reaction Mixture: N1 & N2 Isomers C->E 2. Add Alkylating Agent D Add Methoxymethyl Chloride (MOM-Cl) F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Column Chromatography G->H I Ethyl 1-(methoxymethyl)-1H- pyrazole-3-carboxylate (Desired N1 Isomer) H->I K Saponification I->K 1. Add Base J Base (e.g., LiOH, NaOH) in Solvent (e.g., THF/H2O) L Acidic Work-up (HCl) K->L 2. Acidify M Final Product: 1-(methoxymethyl)-1H-pyrazole- 3-carboxylic acid L->M 3. Isolate/Crystallize

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers may encounter.

FAQs: N-Alkylation Regioselectivity

Q1: What is the primary challenge in the N-alkylation of ethyl 1H-pyrazole-3-carboxylate?

A: The principal challenge is controlling regioselectivity . The pyrazole ring has two nitrogen atoms (N1 and N2), both of which can be alkylated. This can lead to a mixture of the desired N1-isomer (1-(methoxymethyl)-) and the undesired N2-isomer (2-(methoxymethyl)-), which are often difficult to separate due to similar physical properties.[1]

Q2: Which factors determine whether the N1 or N2 isomer is the major product?

A: The regiochemical outcome is a result of a complex interplay between several factors:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2] In the case of ethyl 1H-pyrazole-3-carboxylate, the N1 position is adjacent to a C-H, while the N2 position is flanked by the bulky ethyl carboxylate group at C3. Therefore, alkylation generally favors the N1 position.

  • Electronic Effects: The electron-withdrawing nature of the carboxylate group at C3 decreases the nucleophilicity of the adjacent N2 atom, further favoring alkylation at N1.

  • Reaction Conditions: The choice of base, solvent, and counterion can significantly influence the N1:N2 ratio.[3] For instance, strong, non-coordinating bases in aprotic solvents often provide high selectivity.

Q3: How can I maximize the yield of the desired N1-isomer?

A: To favor the N1-isomer, the following conditions are recommended:

  • Use a Strong Base: A strong base like sodium hydride (NaH) ensures rapid and complete deprotonation of the pyrazole. This creates a "free" pyrazolate anion where the regioselectivity is primarily governed by the intrinsic steric and electronic properties of the molecule.[1]

  • Choose a Polar Aprotic Solvent: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (e.g., Na+) without interfering with the nucleophilicity of the pyrazolate anion.[4]

  • Low Temperature: Adding the alkylating agent (MOM-Cl) at a low temperature (e.g., 0 °C) can help improve selectivity by minimizing side reactions.

Troubleshooting Common Experimental Issues
Problem Potential Causes Solutions & Explanations
Low or No Yield of Alkylated Product 1. Incomplete deprotonation of the pyrazole. 2. Degradation of the alkylating agent (MOM-Cl). 3. Insufficient reaction time or temperature.1. Verify Base Activity & Solvent: Use a fresh bottle of NaH (stored under inert gas). Ensure your solvent (e.g., THF) is anhydrous, as water will quench the base. 2. Use Fresh MOM-Cl: Methoxymethyl chloride is moisture-sensitive and can degrade. Use a fresh, high-quality reagent. 3. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, consider allowing it to warm to room temperature or gently heating.
Poor N1:N2 Regioselectivity 1. Use of a weak base (e.g., K₂CO₃) which may lead to an equilibrium between the pyrazole and its conjugate base. 2. Use of a protic solvent which can solvate the anion and alter reactivity.1. Switch to a Stronger Base: As mentioned, NaH in THF is a reliable system for promoting N1 selectivity.[1] 2. Ensure Anhydrous Conditions: Stick to polar aprotic solvents like THF or DMF.
Formation of an Unknown By-product 1. Bis(pyrazolyl)methane formation: If trace water is present, MOM-Cl can hydrolyze to form formaldehyde. This can then react with two molecules of the pyrazolate anion to form a methylene-bridged dimer. 2. Reaction with solvent: Highly reactive intermediates might react with the solvent if it is not sufficiently inert.1. Maintain Strict Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents to prevent hydrolysis of MOM-Cl. 2. Choose an Inert Solvent: THF and DMF are generally robust choices for this reaction.
Difficulty in Separating N1 and N2 Isomers The isomers often have very similar polarities.Optimize Chromatography: Use a shallow solvent gradient during flash column chromatography (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing slowly). Using a high-performance silica gel can also improve resolution.
Low Yield in Hydrolysis Step 1. Incomplete saponification of the ester. 2. Product loss during acidic work-up and extraction.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC until all the starting ester is consumed. Gentle heating (e.g., 40-50 °C) can accelerate the hydrolysis. 2. Optimize Extraction: The carboxylic acid product may have some water solubility. Ensure the aqueous layer is saturated with NaCl (brine) before extraction and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Product is an Oil, Fails to Crystallize Presence of residual solvent or minor impurities.Purification Techniques:High Vacuum: Dry the product under high vacuum for an extended period to remove trace solvents. • Trituration: Add a non-polar solvent (e.g., hexanes or diethyl ether) to the oil and stir or sonicate. This can often induce crystallization of the pure product, leaving impurities dissolved. • Re-purification: If impurities are suspected, re-purify via column chromatography before attempting crystallization again.

Recommended Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate

This protocol is optimized for high N1-regioselectivity.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methoxymethyl chloride (MOM-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 1H-pyrazole-3-carboxylate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

  • Alkylation: Slowly add methoxymethyl chloride (MOM-Cl, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the desired N1-isomer from any N2-isomer and other impurities.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate or Dichloromethane

  • Brine

Procedure:

  • Dissolution: Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

  • Saponification: Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/LCMS shows complete conversion. Gentle heating (40 °C) can be applied if the reaction is slow.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate should form.

    • Extract the product from the acidified aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether.

Data Presentation & Characterization

Table 1: Key Reaction Parameters & Optimization
ParameterStep 1: N-AlkylationStep 2: HydrolysisRationale & Optimization Notes
Key Reagent Methoxymethyl chloride (MOM-Cl)LiOH or NaOHUse fresh, high-quality MOM-Cl. LiOH is often preferred for milder hydrolysis conditions.
Base NaH (1.1 eq)LiOH (1.5-2.0 eq)Strong base (NaH) maximizes N1-selectivity. An excess of base in hydrolysis ensures complete reaction.
Solvent Anhydrous THF or DMFTHF/Water mixtureAprotic polar solvents are crucial for the alkylation step. A co-solvent system is needed for hydrolysis.
Temperature 0 °C to Room Temp.Room Temp. to 40 °CLow initial temperature for alkylation controls exotherm and improves selectivity. Gentle heating may be needed for hydrolysis.
Typical Yield 70-85% (N1 isomer)>90%Yields are post-purification. Alkylation yield depends heavily on regioselectivity and purification efficiency.
Expected Analytical Data

While a full spectrum for the final product is not widely published, the following provides expected characteristics based on analogous structures. Researchers should always confirm structures with their own full analytical data.

Compound1H NMR (Expected Signals, CDCl₃)13C NMR (Expected Signals, CDCl₃)
Ethyl 1H-pyrazole-3-carboxylate (Starting Material) ~1.4 ppm (t, 3H, -CH₃); ~4.4 ppm (q, 2H, -OCH₂-); ~6.8 ppm (d, 1H, pyrazole-H); ~7.7 ppm (d, 1H, pyrazole-H); ~10-12 ppm (br s, 1H, NH)~14, 61, 111, 133, 139, 163 ppm
Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate (Intermediate) ~1.4 ppm (t, 3H, -CH₃); ~3.4 ppm (s, 3H, -OCH₃); ~4.4 ppm (q, 2H, -OCH₂CH₃); ~5.6 ppm (s, 2H, N-CH₂-O); ~6.8 ppm (d, 1H, pyrazole-H); ~7.5 ppm (d, 1H, pyrazole-H)~14, 57, 61, 80, 112, 132, 140, 162 ppm
This compound (Final Product) ~3.4 ppm (s, 3H, -OCH₃); ~5.7 ppm (s, 2H, N-CH₂-O); ~6.9 ppm (d, 1H, pyrazole-H); ~7.6 ppm (d, 1H, pyrazole-H); Carboxylic acid proton will be a broad singlet, highly dependent on solvent and concentration.~57, 80, 113, 133, 141, 166 ppm

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Reaction Pathway Visualization

Reaction_Mechanism cluster_alkylation N-Alkylation Step cluster_hydrolysis Hydrolysis Step pyrazole Ethyl 1H-pyrazole-3-carboxylate anion Pyrazolate Anion pyrazole->anion + NaH - H₂ product_N1 N1-Alkylated Product (Major) anion->product_N1 + MOM-Cl product_N2 N2-Alkylated Product (Minor) anion->product_N2 + MOM-Cl ester N1-Alkylated Ester acid Final Carboxylic Acid ester->acid + LiOH, H₂O then H⁺ workup

Caption: Key steps in the synthesis pathway.

References

  • Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis.
  • PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (2025). Ethyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Katritzky, A. R., et al. (2004). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 9(1), 27-40. [Link]

  • Finar, I. L., & Walter, K. (1959). The Preparation of Pyrazoles by Reaction between β-Diketones and Ethyl Diazoacetate. Journal of the Chemical Society, 320. [Link]

  • NIST. (2025). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Martins, M. A. P., et al. (2009). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(15), 5468-5475.
  • Ghavami, R., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834-10846. [Link]

  • Saliyeva, L., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(3), 10335. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

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Technical Support Center: Pyrazole Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole carboxylic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrazole carboxylic acids are foundational building blocks in numerous pharmaceuticals and agrochemicals, yet their synthesis is often fraught with challenges ranging from poor regioselectivity to unwanted side reactions.

This document moves beyond simple protocols to explain the why behind the experimental pitfalls and their solutions. By understanding the underlying chemical principles, you can better diagnose issues in your own experiments and rationally design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyrazole ring for a carboxylic acid precursor?

A1: The Knorr pyrazole synthesis and its variations are the most prevalent methods. This typically involves the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1] The dicarbonyl compound already contains the carbon backbone that will become the pyrazole ring, and one of the carbonyl groups is often an ester, which can be hydrolyzed in a later step to yield the carboxylic acid.

Q2: Why is my pyrazole synthesis yielding a mixture of products that are difficult to separate?

A2: You are likely encountering the formation of regioisomers. If you are using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[2] This leads to two different pyrazole regioisomers, which often have very similar physical properties, making their separation by standard chromatography or crystallization challenging.[3][4]

Q3: My final product seems to be missing the carboxylic acid group. What could be happening?

A3: Unintended decarboxylation is a common pitfall, especially for pyrazole-4-carboxylic acids or when the pyrazole ring is substituted with certain electron-withdrawing or bulky groups.[5] This can be triggered by harsh reaction conditions, such as high temperatures or strong acidic or basic media, often during the hydrolysis of a precursor ester or nitrile.[6][7]

Q4: What are the key factors that control regioselectivity in the Knorr pyrazole synthesis?

A4: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more likely site for initial hydrazine attack.[2]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can block attack at the more hindered carbonyl group, directing the reaction towards the less hindered site.[2]

  • Reaction Conditions: pH is a critical parameter. Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[2] The choice of solvent can also have a profound impact.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pyrazole Ring Formation

Controlling the regioselectivity of the initial cyclocondensation is the most critical challenge in the synthesis of many substituted pyrazole carboxylic acids.

Q: My synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical diketone is giving me a nearly 1:1 mixture of regioisomers. How can I favor the desired isomer?

A: A 1:1 mixture suggests that the electronic and steric differences between your two carbonyl groups are minimal under your current conditions. You must introduce a bias to favor one reaction pathway over the other.

Root Cause Analysis: The reaction mechanism for the Knorr synthesis involves the initial attack of a hydrazine nitrogen on a carbonyl carbon.[9][10] The regioselectivity is determined at this first irreversible step. The key is to make the two carbonyls electronically and/or sterically distinct and to choose conditions that amplify this difference.

Troubleshooting Workflow:

start Problem: Poor Regioselectivity (Mixture of Isomers) cond1 Are you using acidic or neutral/basic conditions? start->cond1 acid_path Switch to Neutral/Basic Conditions (e.g., EtOH, reflux) cond1->acid_path Acidic base_path Switch to Acidic Conditions (e.g., AcOH or cat. H2SO4) cond1->base_path Neutral/Basic solvent_mod Modify Solvent System acid_path->solvent_mod base_path->solvent_mod solvent_exp Experiment with Fluorinated Alcohols (TFE or HFIP) to alter H-bonding and carbonyl reactivity. solvent_mod->solvent_exp temp_mod Lower Reaction Temperature solvent_exp->temp_mod temp_desc Run at 0°C or RT to favor the kinetically controlled product. temp_mod->temp_desc steric_mod Increase Steric Hindrance temp_desc->steric_mod steric_desc Modify starting material to include a bulkier group near one carbonyl. steric_mod->steric_desc result Improved Regioselectivity steric_desc->result

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions & Protocols:

  • pH Control: The protonation state of hydrazine is critical. Under neutral or basic conditions, the -NH2 group is the more nucleophilic center. Under acidic conditions, the substituted nitrogen can become more nucleophilic. Systematically screen the reaction in acetic acid, ethanol, and ethanol with a catalytic amount of sulfuric acid.

  • Solvent Modification: Standard solvents like ethanol may not be sufficient to differentiate the carbonyl groups. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are more acidic and have a unique ability to modulate the reactivity of carbonyl groups through hydrogen bonding.[8] These solvents have been shown to dramatically improve regioselectivity, often favoring a single isomer.[8]

    • Protocol: Dissolve the 1,3-dicarbonyl compound (1 equiv.) in HFIP. Add the substituted hydrazine (1.1 equiv.) and stir the reaction at room temperature, monitoring by TLC. Compare the resulting isomer ratio to your standard ethanol conditions.

  • Temperature Control: If one regioisomer is the kinetic product and the other is the thermodynamic product, lowering the reaction temperature can often favor the kinetic isomer. Try running the reaction at 0 °C or even lower temperatures to see if the product ratio changes favorably.

Issue 2: Unwanted Decarboxylation During Synthesis

The loss of the CO2 group can occur, particularly from the C4 position, under thermal or harsh chemical conditions.

Q: I successfully hydrolyzed my ethyl pyrazole-4-carboxylate, but my final yield of the carboxylic acid is very low, and I'm isolating the des-carboxy pyrazole. What's causing this?

A: You are observing decarboxylation, which is common for pyrazole-4-carboxylic acids and can also affect other isomers under forcing conditions. The hydrolysis conditions (strong base/acid and high heat) are likely promoting the loss of your desired functional group.

Root Cause Analysis: The pyrazole ring can stabilize the carbanion intermediate formed upon loss of CO2, particularly at the C4 position. This process is accelerated by heat and strong pH.

ConditionTemperature Range (°C)Common ReagentsRisk Level
Acidic Decarboxylation 80 - 190 °C[5][7]H₂SO₄, HCl in water[5][7]High
Basic Decarboxylation 80 - 120 °C[5][6]K₂CO₃, Cs₂CO₃[5][6]Moderate to High
Metal-Catalyzed 200 °C (Microwave)[6]Cu₂O[6]High (if intended)

Solutions & Protocols:

  • Milder Hydrolysis Conditions: Avoid high temperatures. If you are using NaOH in refluxing ethanol/water, first try the reaction at a lower temperature for a longer duration (e.g., 50-60 °C).

  • Alternative Hydrolysis Reagents: Trimethyltin hydroxide (Me₃SnOH) is a known reagent for the mild saponification of hindered esters and can be effective at room temperature, thus avoiding thermally induced decarboxylation. Another option is using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.

Issue 3: Challenges in Ester Hydrolysis to the Carboxylic Acid

Even when decarboxylation is not an issue, converting a sterically hindered pyrazole ester to the corresponding carboxylic acid can be difficult.

Q: My pyrazole ester is resistant to standard saponification conditions (NaOH/EtOH/H₂O, reflux). The starting material is recovered largely unreacted. How can I force the hydrolysis to completion?

A: Steric hindrance around the ester's carbonyl group is preventing the effective attack of the hydroxide nucleophile. You need to use conditions that can overcome this steric barrier.

Root Cause Analysis: Bulky substituents at positions adjacent to the ester group (e.g., at C3 and C5 for a C4-ester) can shield the carbonyl carbon from nucleophilic attack. Standard aqueous hydrolysis methods are often insufficient.

Solutions & Protocols:

  • Non-Aqueous Hydrolysis: Using a non-aqueous or low-water solvent system can enhance the nucleophilicity of the hydroxide ion. Poorly solvated hydroxide anions are much more reactive.[11]

    • Protocol for Hindered Ester Hydrolysis: Prepare a solution of NaOH in MeOH/CH₂Cl₂ (e.g., 1:9 v/v). Add your sterically hindered pyrazole ester (1 equiv.) to this solution and stir at room temperature. The reaction is often significantly faster than in traditional aqueous systems.[11] Monitor by TLC for the disappearance of the starting material.

  • Phase-Transfer Catalysis: A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used with aqueous NaOH and an organic solvent (e.g., toluene). The catalyst transports the hydroxide ion into the organic phase, allowing it to react with the ester without requiring high miscibility.

  • Microwave-Assisted Saponification: Microwave heating can accelerate the hydrolysis of hindered esters. Use a sealed vessel with a standard base/solvent system and heat using a laboratory microwave reactor. This can significantly reduce reaction times from days to minutes.

Issue 4: Controlling N-Alkylation Regioselectivity

For an N-H pyrazole, alkylation can occur at either of the two ring nitrogens, leading to a mixture of N-alkyl regioisomers.

Q: I am trying to alkylate my 3-substituted pyrazole, but I'm getting a mixture of the 1,3- and 1,5-isomers. How can I selectively obtain the 1,5-isomer?

A: The regioselectivity of N-alkylation is highly dependent on the reaction conditions, particularly the base, cation, and solvent used. The two nitrogen atoms have different electronic and steric environments, which can be exploited.

Root Cause Analysis: The pyrazolate anion formed upon deprotonation is ambident, with negative charge density on both nitrogen atoms. The site of alkylation is influenced by both steric hindrance and the nature of the counter-ion associated with the pyrazolate.

Troubleshooting Workflow:

start Problem: Poor N-Alkylation Regioselectivity cond1 What base are you using? start->cond1 strong_base Using Strong, Non-Coordinating Base (e.g., NaH, KHMDS) cond1->strong_base Strong (NaH) weak_base Using Weak, Coordinating Base (e.g., K2CO3, Cs2CO3) cond1->weak_base Weak (K2CO3) strong_base_path Favors attack at the less hindered N1 position. strong_base->strong_base_path weak_base_path Cation coordination can direct alkylation to the more hindered N2 position. weak_base->weak_base_path catalyst_mod Consider Catalytic Methods strong_base_path->catalyst_mod weak_base_path->catalyst_mod mg_cat Mg-catalyzed alkylation has been shown to favor N2-alkylation. catalyst_mod->mg_cat result Improved Regioselectivity mg_cat->result

Caption: Decision process for controlling N-alkylation.

Solutions & Protocols:

  • Base and Cation Effects:

    • For N1-Alkylation (less hindered nitrogen): Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. The resulting sodium pyrazolate is relatively "free," and the alkylating agent will typically react at the sterically more accessible N1 nitrogen.

    • For N2-Alkylation (more hindered nitrogen): Use a weaker base with a larger, more coordinating cation, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[12] The larger cation can coordinate to the more electron-rich N2 atom (pyridine-like nitrogen), directing the alkylating agent to that site.

  • Catalytic Control: A highly regioselective magnesium-catalyzed alkylation has been developed to provide N2-alkylated pyrazoles.[13]

    • Protocol for N2-Alkylation: To a solution of the 3-substituted pyrazole (1 equiv.) and α-bromoacetate (1.2 equiv.) in a suitable solvent, add MgBr₂ (20 mol%). Stir the reaction at room temperature and monitor for the formation of the N2-alkylated product.[13]

Issue 5: Purification of Pyrazole Carboxylic Acids and Intermediates

Purification can be complicated by the presence of regioisomers, starting materials, and colored impurities.

Q: My crude pyrazole product is a dark, oily mixture, and I'm struggling to purify it by column chromatography because the regioisomers co-elute.

A: This is a common, two-fold problem: colored impurities from side reactions and the separation of structurally similar isomers.

Solutions & Protocols:

  • Removing Colored Impurities:

    • Charcoal Treatment: Before extensive purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol) and treat it with activated charcoal. Stir for 15-30 minutes, then filter through a pad of Celite®. This can often remove the high-molecular-weight, colored byproducts.

    • Aqueous Wash: If the impurities are acidic or basic, an aqueous wash of the organic solution with dilute NaHCO₃ (to remove acidic impurities) or dilute HCl (to remove basic impurities) can be effective.

  • Separating Regioisomers:

    • Crystallization of Acid Addition Salts: If direct crystallization of the isomeric mixture fails, you can exploit the basicity of the pyrazole's N2 nitrogen.[14]

      • Protocol: Dissolve the crude mixture of pyrazole isomers in an organic solvent (e.g., isopropanol). Add an equimolar amount of a strong acid, such as hydrochloric acid (as a solution in dioxane) or sulfuric acid. One of the regioisomer's salts may be significantly less soluble and will preferentially crystallize out of solution.[14] The free base can then be recovered by neutralizing the purified salt.

    • Derivative Formation: If separating the final carboxylic acids is impossible, consider separating the precursor esters. Esters are less polar and often exhibit better separation on silica gel. Once the pure ester isomer is isolated, it can be hydrolyzed to the desired pure carboxylic acid.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. [Link]

  • Slideshare. knorr pyrazole synthesis. [Link]

  • Thieme. Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • PubMed. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Google Patents. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • Google Patents. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • European Patent Office. PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. [Link]

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • ResearchGate. Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • ACS Publications. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]

  • RSC Publishing. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. [Link]

  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. [Link]

  • ResearchGate. Effect of the acid and base on the pyrazole ring. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • NIH. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PubMed Central. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. [Link]

  • ResearchGate. On the relationships between basicity and acidity in azoles. [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • PubMed. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

  • Google Patents.
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Technical Support Center: Scaling Up Production of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of moving from laboratory scale to pilot and production scales.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is typically approached as a three-stage process. This route is favored for its use of readily available starting materials and its generally robust nature. However, each stage presents unique challenges that must be carefully managed to ensure high yield, purity, and process safety during scale-up.

The overall workflow involves the initial formation of a pyrazole ester core, followed by the regioselective protection of the pyrazole nitrogen with a methoxymethyl (MOM) group, and concluding with the saponification of the ester to yield the final carboxylic acid product.

Synthetic_Workflow cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: N-Protection cluster_2 Stage 3: Saponification A Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Hydrazine Hydrate B Ethyl 1H-pyrazole-3-carboxylate A->B Cyclocondensation C Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate (Desired N1-Isomer) B->C MOM-Cl, Base D Ethyl 2-(methoxymethyl)-2H-pyrazole-3-carboxylate (Undesired N2-Isomer) B->D Side Reaction E This compound C->E Base Hydrolysis (e.g., NaOH)

Caption: General three-stage synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge when scaling up this synthesis?

A1: The most significant challenge is controlling the regioselectivity during the N-methoxymethylation (MOM protection) step. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position. The desired product is the N1-isomer, but formation of the N2-isomer is a common side reaction.[1][2] These isomers often have very similar physical properties, making their separation on a large scale by chromatography or crystallization difficult and costly. Therefore, optimizing the reaction to heavily favor the N1-isomer is paramount.

Q2: Are there major safety concerns I should be aware of?

A2: Yes, two primary safety hazards exist. First, hydrazine hydrate , used in the initial ring-forming reaction, is highly toxic and corrosive. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential. Second, methoxymethyl chloride (MOM-Cl) is a potent carcinogen and a strong alkylating agent.[3][4] Its use on a large scale requires strict handling protocols, dedicated equipment, and consideration of safer, alternative reagents like dimethoxymethane with an acid catalyst.[3]

Q3: Why is ester hydrolysis the final step? Can the carboxylic acid be made directly?

A3: While direct synthesis routes to pyrazole carboxylic acids exist, they can be lower-yielding or less regioselective.[5] The ester route is common because the ester intermediate is typically easier to purify by crystallization or distillation than the corresponding carboxylic acid. The final hydrolysis (saponification) is a well-understood transformation, and if performed correctly, it yields a high-purity product that can often be precipitated directly from the aqueous work-up by pH adjustment.

Troubleshooting Guide by Synthetic Stage

This section addresses specific problems that may arise during scale-up.

Stage 1: Ethyl 1H-pyrazole-3-carboxylate Synthesis

Q: My cyclocondensation reaction is showing low yield and multiple byproducts. What's the cause?

A: This is often related to temperature control and the rate of addition of hydrazine.

  • Causality: The reaction between a 1,3-dicarbonyl equivalent and hydrazine is highly exothermic. An uncontrolled temperature rise can lead to the formation of side products and degradation.

  • Troubleshooting Steps:

    • Temperature Control: Ensure your reactor has adequate cooling capacity. Maintain a consistent internal temperature, typically between 25-40°C, depending on your specific process.

    • Controlled Addition: Add the hydrazine hydrate solution dropwise or via a syringe pump to the solution of the ketoester. A slow, controlled addition allows the heat to dissipate effectively.

    • Solvent Choice: Using a solvent like ethanol or isopropanol helps to moderate the reaction exotherm and keep all components in solution.

    • Monitor pH: The reaction environment should be neutral to slightly basic. If starting with a hydrazine salt, a base is required.[1]

Stage 2: N-Methoxymethylation (MOM Protection)

Q: I'm getting a significant amount ( > 10%) of the undesired N2-isomer. How can I improve the N1:N2 ratio?

A: The N1:N2 ratio is highly dependent on the base, solvent, and temperature. The N1 position is generally considered the thermodynamic product, while the N2 is the kinetic product.

  • Causality: The choice of base determines how the pyrazole anion is formed. Strong, bulky bases or conditions that favor thermodynamic equilibrium can improve N1 selectivity.

  • Troubleshooting Decision Tree:

Isomer_Control Start High N2-Isomer Formation Detected CheckBase What base was used? Start->CheckBase WeakBase Weak Base (e.g., DIPEA, K2CO3) CheckBase->WeakBase Weak StrongBase Strong Base (e.g., NaH, KH) CheckBase->StrongBase Strong Action1 Switch to a strong base like NaH. Pre-form the pyrazole salt at 0-25°C before adding MOM-Cl. WeakBase->Action1 Action3 Consider a phase-transfer catalyst (PTC) with a weaker base like K2CO3. This can sometimes favor N1 alkylation. WeakBase->Action3 Action2 Lower the reaction temperature. Kinetic N2-isomer is favored at higher temperatures. StrongBase->Action2 FinalCheck Re-analyze N1:N2 ratio by HPLC/NMR Action1->FinalCheck Action2->FinalCheck Action3->FinalCheck

Sources

Technical Support Center: Stability and Degradation of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting for challenges encountered during experimental studies of this compound's stability and degradation pathways. Our approach is rooted in established principles of chemical reactivity and informed by extensive experience in the field of pharmaceutical analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound under typical laboratory and storage conditions?

Based on the chemical structure of this compound, which features a pyrazole ring, a carboxylic acid moiety, and an N-methoxymethyl group, the primary anticipated degradation pathways involve hydrolysis and oxidation.

  • Hydrolytic Degradation: The N-methoxymethyl group is susceptible to hydrolysis, particularly under acidic conditions, which would cleave the C-N bond. This would likely yield 1H-pyrazole-3-carboxylic acid and formaldehyde or methanol as byproducts. The pyrazole ring and the carboxylic acid group are generally stable to hydrolysis under mild conditions.

  • Oxidative Degradation: The pyrazole ring system can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides. The methoxymethyl group could also be oxidized.

  • Photodegradation: As a heterocyclic aromatic compound, it may be sensitive to UV or visible light, leading to complex degradation profiles.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) could occur, although this typically requires significant thermal stress.

Q2: What are the expected major degradation products of this compound?

While specific experimental data on this molecule is not extensively published, based on its functional groups, the following are the most likely major degradation products:

  • 1H-pyrazole-3-carboxylic acid: Resulting from the hydrolysis of the N-methoxymethyl group.

  • Decarboxylated pyrazole derivative: Arising from thermal stress leading to the loss of the carboxylic acid group.

  • Oxidized derivatives: Such as N-oxides or ring-opened products, formed under oxidative conditions.

It is crucial to perform forced degradation studies to empirically identify the specific degradation products under various stress conditions.[1][2][3]

Troubleshooting Guide for Experimental Studies

This section addresses specific issues that may arise during the investigation of this compound's stability.

Problem 1: I am observing rapid degradation of my compound in an acidic mobile phase during HPLC analysis. What is the likely cause and how can I mitigate this?

Cause: The rapid degradation in an acidic mobile phase is most likely due to the acid-catalyzed hydrolysis of the N-methoxymethyl group. This ether linkage is prone to cleavage in the presence of strong acids, leading to the formation of 1H-pyrazole-3-carboxylic acid.

Troubleshooting Steps:

  • pH Adjustment of Mobile Phase:

    • Increase the pH of your mobile phase to a less acidic or neutral range (e.g., pH 4-7), if compatible with your stationary phase and analyte retention.

    • Use a buffered mobile phase to maintain a consistent pH throughout the analysis.

  • Method Optimization:

    • Reduce the analysis time to minimize the exposure of the analyte to the acidic mobile phase.

    • Consider using a lower column temperature, as hydrolysis reactions are often accelerated by heat.

  • Alternative Separation Techniques:

    • If pH adjustment is not feasible, explore alternative chromatographic modes such as hydrophilic interaction liquid chromatography (HILIC) or supercritical fluid chromatography (SFC) which may use less acidic mobile phases.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H2O2), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a small amount of organic solvent (e.g., ACN or MeOH) and dilute with 0.1 N HCl and 1 N HCl separately to a final concentration of 1 mg/mL.

    • Incubate the solutions at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH and 1 N NaOH.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% H2O2 and 30% H2O2 separately to a final concentration of 1 mg/mL.

    • Keep the solutions at room temperature for 24 hours.

    • Analyze aliquots at various time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, prepare a solution of the compound (1 mg/mL in a suitable solvent) and heat at 60°C for 24 hours.

    • Analyze the samples at different time points.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the samples after exposure.

Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

Visualizations

Diagram 1: Postulated Hydrolytic Degradation Pathway

G parent This compound hydrolysis_product 1H-pyrazole-3-carboxylic acid parent->hydrolysis_product  H+ / H2O (Acid Hydrolysis) byproduct Formaldehyde/Methanol parent->byproduct  H+ / H2O (Acid Hydrolysis) G cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Analysis (LC-MS) Sample Analysis (LC-MS) Acid Hydrolysis->Sample Analysis (LC-MS) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Analysis (LC-MS) Oxidation Oxidation Oxidation->Sample Analysis (LC-MS) Thermal Thermal Thermal->Sample Analysis (LC-MS) Photolysis Photolysis Photolysis->Sample Analysis (LC-MS) Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidation Drug Substance->Thermal Drug Substance->Photolysis Identify Degradants Identify Degradants Sample Analysis (LC-MS)->Identify Degradants Elucidate Degradation Pathway Elucidate Degradation Pathway Identify Degradants->Elucidate Degradation Pathway

Caption: Workflow for conducting forced degradation studies.

Data Presentation

Table 1: Example Data from a Forced Degradation Study
Stress ConditionDuration% Degradation of Parent CompoundMajor Degradation Product(s) (Retention Time)
0.1 N HCl, 60°C24 h15.2%Peak at 3.5 min
0.1 N NaOH, 60°C24 h5.8%Peak at 4.1 min
3% H2O2, RT24 h8.1%Peak at 5.2 min
80°C (solid)48 h< 1%Not significant
Photolysis1.2 M lux h12.5%Multiple minor peaks

Note: This is hypothetical data for illustrative purposes.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koty, P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available from: [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Analytical Detection of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical detection of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1001500-66-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this molecule. We will address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your method development and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions to guide your initial analytical strategy.

Q1: What is the most suitable primary analytical technique for this compound?

A1: For most applications, High-Performance Liquid Chromatography (HPLC) , particularly coupled with a mass spectrometer (LC-MS/MS), is the preferred technique. The molecule's structure, featuring a carboxylic acid and a polar pyrazole ring, makes it well-suited for reverse-phase HPLC.[1] LC-MS/MS provides the high sensitivity and selectivity required for quantification in complex matrices like biological fluids or environmental samples.

Direct Gas Chromatography (GC) analysis is generally not recommended without derivatization. The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation under typical GC inlet conditions.[2][3]

Q2: What key chemical properties of this molecule influence analytical method development?

A2: The two most critical features are:

  • The Carboxylic Acid Group: This functional group is acidic and will ionize depending on the pH. Its presence dictates the need for careful pH control of the mobile phase in HPLC to ensure consistent retention and good peak shape.

  • Polarity: The combination of the pyrazole ring, the carboxylic acid, and the methoxymethyl ether group results in a polar molecule. This polarity makes it highly soluble in polar solvents but challenging to retain on standard C18 reverse-phase columns without a highly aqueous mobile phase.

Q3: Is derivatization necessary for the analysis of this compound?

A3:

  • For HPLC: No, derivatization is not necessary and is generally avoided. The molecule can be analyzed directly in its native form.

  • For GC: Yes, derivatization is mandatory.[3][4] The active hydrogen on the carboxylic acid must be replaced to increase volatility and thermal stability. Common derivatization strategies include alkylation (e.g., esterification to form a methyl ester) or silylation.[2][5][6]

Q4: Which type of HPLC column is recommended for this analysis?

A4: A modern, high-purity silica reverse-phase column with robust end-capping is highly recommended. Columns with low silanol activity are crucial to prevent peak tailing caused by secondary ionic interactions between the analyte's acidic group and residual silanols on the stationary phase.[7][8] Consider columns like a C18 with polar end-capping or a polar-embedded phase for better retention and peak shape of this polar analyte.

Q5: How can I improve the detection sensitivity for trace-level analysis?

A5: The most effective way to enhance sensitivity is by using tandem mass spectrometry (LC-MS/MS) . By operating in Multiple Reaction Monitoring (MRM) mode, you can achieve exceptional selectivity and significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detection. Optimizing electrospray ionization (ESI) conditions (e.g., polarity, gas flows, and voltages) is critical. For this molecule, ESI in negative ion mode, which deprotonates the carboxylic acid to form the [M-H]⁻ ion, is typically the most sensitive.

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your analysis.

Guide 1: HPLC & LC-MS - Poor Peak Shape (Tailing)

Question: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?

Peak tailing is a common issue when analyzing acidic compounds. It leads to poor integration, inaccurate quantification, and reduced resolution.[8]

Root Cause Analysis & Solutions
Potential Cause Scientific Explanation Troubleshooting Steps & Solutions
Secondary Silanol Interactions The carboxylic acid group on your analyte can interact ionically with residual, deprotonated silanol groups (Si-O⁻) on the HPLC column's silica surface. This secondary interaction mechanism causes some analyte molecules to be retained longer, resulting in a "tail."[7][8]1. Adjust Mobile Phase pH: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA) to a value at least 1.5-2 pH units below the analyte's pKa. This keeps the carboxylic acid fully protonated (-COOH), minimizing ionic interactions. 2. Use a Modern, End-Capped Column: Switch to a column specifically designed for low silanol activity or one with a protective surface technology. 3. Add a Competing Base (Ion Pairing): This is less common for acids but can be effective. The principle is to add a reagent that interacts more strongly with the active sites.
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing the peak to broaden and tail.[9]1. Reduce Injection Volume: Perform a dilution series of your sample and inject smaller volumes to see if the peak shape improves. 2. Dilute the Sample: If reducing volume is not an option, dilute the sample before injection.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak distortion.[9]1. Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate inner diameter between the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly connected and there are no gaps that could introduce dead volume.
Visual Workflow: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_all_peaks Affects all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_specific No check_all_peaks->no_specific No extra_column Check for Extra-Column Volume (fittings, tubing) yes_all->extra_column analyte_chemistry Consider Analyte Chemistry (Acidic Nature) no_specific->analyte_chemistry silanol_interaction Primary Suspect: Secondary Silanol Interactions analyte_chemistry->silanol_interaction check_overload Check for Column Overload (Reduce injection volume/concentration) analyte_chemistry->check_overload ph_adjust Lower Mobile Phase pH (e.g., 0.1% Formic Acid) silanol_interaction->ph_adjust new_column Use High-Purity, End-Capped Column silanol_interaction->new_column

Caption: Workflow for diagnosing HPLC peak tailing issues.

Guide 2: LC-MS/MS - Signal Instability & Matrix Effects

Question: I am analyzing samples from a biological matrix (e.g., plasma, urine) and my signal intensity is inconsistent or much lower than in pure solvent. What is happening?

This phenomenon is known as matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[10][11] It can manifest as ion suppression (lower signal) or, less commonly, ion enhancement (higher signal).[12][13]

Root Cause Analysis & Solutions
Potential Cause Scientific Explanation Troubleshooting Steps & Solutions
Ion Suppression Matrix components (e.g., salts, phospholipids) co-elute with your analyte and compete for ionization in the ESI source. They can alter the droplet surface tension, reducing the efficiency of analyte desolvation and ionization, or directly compete for charge.[12]1. Improve Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. 2. Optimize Chromatography: Modify the HPLC gradient to achieve better separation between your analyte and the matrix components. A longer, shallower gradient can often resolve the analyte from the "matrix burst" that elutes early in the run. 3. Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components to a level where they no longer cause significant suppression.
Lack of an Internal Standard Without an internal standard, variations in sample preparation, injection volume, and ionization efficiency cannot be corrected, leading to poor accuracy and precision.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS of this compound will have nearly identical chemical properties and chromatographic behavior, and will experience the same matrix effects, allowing for accurate correction. 2. Use a Structural Analog: If a SIL-IS is unavailable, a closely related structural analog can be used as an alternative.
Matrix-Matched Calibration Calibrating with standards prepared in a pure solvent will not account for matrix effects present in the actual samples, leading to biased results.1. Prepare Matrix-Matched Calibrators: Create your calibration curve by spiking known concentrations of the analyte into a blank matrix identical to your samples (e.g., blank plasma). This ensures that calibrators and samples experience the same matrix effects.[10]
Guide 3: GC-MS - Derivatization Failures

Question: I am trying to analyze the compound by GC-MS after derivatization, but I see no peak for my derivative or the yield is very low. What went wrong?

Derivatization is a chemical reaction and is susceptible to various issues that can lead to incomplete or failed reactions.[4][5]

Root Cause Analysis & Solutions
Potential Cause Scientific Explanation Troubleshooting Steps & Solutions
Reagent Contamination/Degradation Derivatization reagents, especially silylating agents (e.g., BSTFA), are highly sensitive to moisture. Water will preferentially react with the reagent, deactivating it and preventing it from reacting with your analyte.[6]1. Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Use Fresh Reagents: Open a new vial of the derivatizing reagent. Do not use reagents that have been open to the atmosphere for extended periods.
Suboptimal Reaction Conditions Derivatization reactions require specific conditions (temperature, time, catalyst) to proceed to completion.1. Optimize Temperature and Time: Consult the literature or reagent manufacturer's guidelines for the recommended reaction conditions. You may need to perform an optimization experiment, testing different temperatures (e.g., 60°C, 80°C) and reaction times (e.g., 15 min, 30 min, 60 min).
Sample Matrix Interference Other components in your sample extract may compete for the derivatizing reagent or inhibit the reaction.1. Clean Up the Sample: Use a sample preparation technique like SPE to isolate the analyte from interfering matrix components before derivatization.

Section 3: Experimental Protocols

Protocol 1: Generic Reverse-Phase HPLC-UV Method

This protocol provides a starting point for HPLC method development.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 2.7 µmStandard reverse-phase chemistry. Smaller particle size for better efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the carboxylic acid group, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minutesA generic gradient to determine the approximate elution time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small volume to prevent column overload.
Detection (UV) 210 nm or Diode Array Detector (DAD)Pyrazole rings typically have UV absorbance at lower wavelengths.[14] A DAD is useful for confirming peak purity.
Protocol 2: GC-MS Derivatization via Esterification

This protocol describes the conversion of the carboxylic acid to its more volatile methyl ester for GC analysis.

  • Preparation: Accurately weigh or pipette a known amount of the dried sample extract into a 2 mL GC vial.

  • Reagent Addition: Add 200 µL of a 10% solution of Boron Trifluoride in Methanol (BF₃-MeOH).

  • Reaction: Cap the vial tightly and heat at 80°C for 30 minutes in a heating block or oven.

  • Neutralization & Extraction: After cooling, add 500 µL of saturated sodium bicarbonate solution to neutralize the catalyst. Add 500 µL of a non-polar solvent like hexane or ethyl acetate and vortex for 1 minute.

  • Analysis: Allow the layers to separate. Carefully transfer the top organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Inject 1 µL of the organic layer into the GC-MS.

Visual Workflow: Analytical Technique Selection

G start Start: Analyze This compound matrix_complexity What is the sample matrix? start->matrix_complexity simple_matrix Simple (e.g., pure standard, formulation) matrix_complexity->simple_matrix Simple complex_matrix Complex (e.g., plasma, tissue, soil) matrix_complexity->complex_matrix Complex sensitivity_needed Is trace-level sensitivity required? simple_matrix->sensitivity_needed lc_ms Recommendation: LC-MS/MS complex_matrix->lc_ms hplc_uv Recommendation: HPLC-UV sensitivity_needed->hplc_uv No sensitivity_needed->lc_ms Yes gc_ms Alternative: GC-MS with Derivatization hplc_uv->gc_ms If LC unavailable lc_ms->gc_ms If LC-MS unavailable

Caption: Decision tree for selecting an analytical technique.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography. Retrieved January 3, 2026, from [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]

  • GC Derivatization. (n.d.). Restek. Retrieved January 3, 2026, from [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 3, 2026, from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015, May 12). ACS Publications. Retrieved January 3, 2026, from [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 3, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved January 3, 2026, from [Link]

  • HPLC Tips and Troubleshooting 17 - Poor Peak Shape. (2017, May 23). YouTube. Retrieved January 3, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. Retrieved January 3, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf. Retrieved January 3, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Bioactivity of 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of compounds exhibiting diverse and potent biological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile template for designing inhibitors of various enzymes and modulators of cellular receptors.[3] Its unique electronic properties and structural rigidity allow it to engage in specific hydrogen bonding and π-stacking interactions within biological targets, making it a favored motif in the development of therapeutic agents.[4]

Within this broad class, derivatives of 1H-pyrazole-3-carboxylic acid have emerged as particularly promising, demonstrating significant potential in oncology, virology, and microbiology.[5][6][7] The carboxylic acid moiety at the C3 position often acts as a critical anchor or "hinge-binder," forming key interactions with amino acid residues in the active sites of enzymes like protein kinases.

This guide provides an in-depth comparison of the bioactivity of pyrazole-3-carboxylic acid derivatives, with a specific focus on the influence of the 1-(methoxymethyl) substituent. While direct comparative data for a wide array of N1-methoxymethyl analogues is emerging, we will analyze structure-activity relationships (SAR) from closely related series to elucidate the key determinants of biological function and to provide a predictive framework for researchers in the field. We will explore their potential as anticancer and antiviral agents, detail the experimental protocols necessary for their evaluation, and visualize the molecular pathways they modulate.

Synthetic Strategy: Accessing the N1-Methoxymethyl Scaffold

The synthesis of 1-substituted pyrazole-3-carboxylic acids is a well-established process in organic chemistry, most commonly achieved through the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine.[8][9] For the specific synthesis of the 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid core, a plausible and efficient route involves the reaction of (methoxymethyl)hydrazine with a suitable three-carbon building block, such as ethyl 2,4-dioxobutanoate. The subsequent hydrolysis of the resulting ester yields the target carboxylic acid. This approach offers regiocontrol and is amenable to scale-up for library synthesis.

Below is a generalized workflow for this synthetic approach.

G A Ethyl 2,4-dioxobutanoate (β-dicarbonyl precursor) C Cyclocondensation (e.g., in Ethanol, reflux) A->C B (Methoxymethyl)hydrazine B->C D Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate (Ester Intermediate) C->D Ring Formation E Saponification (e.g., NaOH, H₂O/MeOH) D->E Ester Hydrolysis F This compound (Final Product) E->F

Caption: Proposed synthetic workflow for the target scaffold.

Structure-Activity Relationship (SAR) Analysis: Key Determinants of Bioactivity

The biological activity of pyrazole derivatives can be finely tuned by modifying substituents at various positions on the heterocyclic core. Understanding these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[4][10][11]

  • N1-Substituent: The group at the N1 position plays a pivotal role in orienting the molecule within a binding pocket and can form critical interactions. While the methoxymethyl group is relatively simple, it provides a hydrogen bond acceptor (the ether oxygen) and introduces a degree of conformational flexibility. In related kinase inhibitors, larger aromatic groups at the N1 position often engage in hydrophobic and π-stacking interactions that significantly enhance binding affinity.[4] The choice of the N1 substituent is a key determinant in differentiating activity between various biological targets.

  • C3-Carboxylic Acid/Carboxamide: The C3-carboxylic acid is a strong hydrogen bond donor and acceptor and is often essential for activity, particularly in enzyme inhibition where it can mimic phosphate groups or interact with basic residues like lysine or arginine. Conversion of this acid to a carboxamide can dramatically alter the activity profile. For instance, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a C3-carboxamide was found to be a critical pharmacophore for potent activity.[12]

  • C5-Substituent: The C5 position is a key vector for exploring chemical space and optimizing potency. As demonstrated in a series of pyrazole-3-carboxylic acid derivatives developed as Dengue Virus (DENV) protease inhibitors, modifications at C5 led to significant changes in antiviral efficacy.[5][13] Aromatic and heteroaromatic substituents were found to be more active than non-aromatic groups, suggesting this position interacts with a specific sub-pocket of the enzyme's active site.

  • C4-Substituent: While often unsubstituted (a proton), the C4 position can be modified to block metabolic degradation, improve solubility, or fine-tune electronic properties. For example, the introduction of a small alkyl group or a halogen at C4 can enhance cell permeability and overall potency.

Comparative Bioactivity Analysis

The this compound scaffold and its close analogues have shown the most promise in the fields of antiviral and anticancer research.

Antiviral Activity: Dengue Virus Protease Inhibition

A notable study by J. Schwerk et al. highlights the potential of the pyrazole-3-carboxylic acid core as a novel inhibitor of the Dengue Virus NS2B-NS3 protease, an essential enzyme for viral replication.[5][13] While this study did not use an N1-methoxymethyl group, it provides an excellent comparative dataset on the effect of C5 substitutions, which is directly translatable. The researchers found that derivatives with aromatic substituents at the C5 position were consistently more active.

Compound ID (Reference)N1-SubstituentC5-SubstituentDENV-2 Antiviral Assay EC₅₀ (µM)Cytotoxicity (CC₅₀ in HeLa cells, µM)
8 [5]2-MethylphenylPhenyl> 12.5> 50
17 [5]2-Methylphenyl4-Pyridyl> 12.5> 50
30 [5][13]2-Methylphenyl4-(Hydroxymethyl)phenyl4.1 > 50
53 [5]2-Methylphenyl4-(2-aminopyrimidin-5-yl)phenyl10.3> 50

Data synthesized from Schwerk et al., ACS Med. Chem. Lett. 2015.[5][13]

Key Insights:

  • The unsubstituted phenyl group at C5 (Compound 8 ) showed modest activity in biochemical assays but weaker activity in the cell-based antiviral assay.

  • The introduction of a hydroxymethyl group on the C5-phenyl ring (Compound 30 ) dramatically improved antiviral activity (EC₅₀ = 4.1 µM) without increasing cytotoxicity.[5][13] This suggests a key hydrogen bonding interaction is formed in the enzyme's S1 binding pocket.

  • Compound 30 was identified as a promising lead structure, demonstrating the high potential of this scaffold for further development as a flaviviral protease inhibitor.[5]

Anticancer Activity: Protein Kinase Inhibition

The pyrazole scaffold is a well-documented "hinge-binder" for protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4] Pyrazole-3-carboxamide derivatives, in particular, have been developed as potent inhibitors of kinases implicated in acute myeloid leukemia (AML), such as FLT3 and Cyclin-Dependent Kinases (CDKs).[6][12]

A study on 1H-pyrazole-3-carboxamides led to the discovery of FN-1501, a potent dual FLT3/CDK inhibitor.[12] This compound, while not containing the N1-methoxymethyl group, powerfully illustrates the anticancer potential of the core scaffold.

Compound ID (Reference)Target KinasesIC₅₀ (nM)Antiproliferative Activity (MV4-11 AML cell line, IC₅₀ nM)
FN-1501 [12]FLT32.38
CDK21.0
CDK40.39
Compound 8t [6]FLT30.089 1.22
CDK20.719
CDK40.770

Data from Wang et al., J. Med. Chem. 2018 and an analogous series from Liu et al., Molecules 2022.[6][12]

Key Insights:

  • The 1H-pyrazole-3-carboxamide scaffold can be decorated to produce highly potent, single-digit nanomolar inhibitors of key cancer-driving kinases.[6][12]

  • Compound 8t , a further optimized analogue, showed exceptionally potent inhibition of FLT3 with an IC₅₀ of just 0.089 nM and potent antiproliferative effects against the FLT3-mutant MV4-11 leukemia cell line.[6]

  • This potent activity against cancer cell lines demonstrates that with appropriate substitution, the pyrazole-3-carboxylic acid/amide core is a validated starting point for the development of targeted cancer therapeutics.

Mechanism of Action: Inhibition of the FLT3 Signaling Pathway

In approximately 30% of AML cases, the FLT3 receptor tyrosine kinase is constitutively activated by mutations, leading to uncontrolled proliferation of leukemia cells.[14] Pyrazole-based inhibitors function by competing with ATP for the kinase's binding site, thereby blocking the downstream signaling cascade that promotes cell survival and growth.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Constitutively Active) RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes STAT5->Transcription Promotes Inhibitor Pyrazole Derivative (e.g., Compound 8t) Inhibitor->FLT3 Binds to ATP pocket & Blocks Phosphorylation ATP ATP ATP->FLT3 Phosphorylation

Caption: Inhibition of the FLT3 signaling cascade by a pyrazole derivative.

Experimental Protocols

To enable researchers to evaluate the bioactivity of novel this compound derivatives, we provide the following validated experimental protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the activity of a target kinase by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

Materials:

  • Target kinase (e.g., FLT3, CDK2)

  • Kinase-specific substrate peptide

  • ATP solution (typically 10 mM)

  • Test compounds (serial dilutions in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. To start the reaction, add 5 µL of the 2X ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Kinase Reaction: Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is widely used to determine the antiproliferative effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for AML, A549 for lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds (serial dilutions in culture medium)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the serially diluted test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of the MTT reagent to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging comparative data from structurally related analogues, we can confidently predict its potential in both antiviral and anticancer applications. The potent inhibition of the Dengue Virus protease by C5-substituted pyrazole-3-carboxylic acids highlights a clear path for developing new antiviral drugs.[5][13] Similarly, the exceptional, sub-nanomolar potency of related pyrazole-3-carboxamides against cancer-driving kinases like FLT3 validates the scaffold's utility in oncology.[6]

Future research should focus on the synthesis and systematic evaluation of a dedicated library of this compound derivatives. Key areas for investigation include:

  • Systematic C5 Substitution: Exploring a diverse range of aryl and heteroaryl groups at the C5 position to optimize interactions with specific target enzymes.

  • Carboxylic Acid vs. Amide: Comparing the bioactivity of the C3-carboxylic acid with a panel of C3-carboxamides to determine the optimal pharmacophore for different targets.

  • Multiparameter Optimization: Profiling lead compounds for selectivity against a panel of kinases and evaluating their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with favorable drug-like characteristics.

By applying the principles of structure-based design and the robust experimental protocols outlined in this guide, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Schwerk, J., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Schwerk, J., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the new pyrazole derivatives. Available at: [Link]

  • Morsy, A. R. I., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-2229E, MERS-CoV, and IBV propagation. PubMed Central. Available at: [Link]

  • Li, J., et al. (2015). Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. PubMed. Available at: [Link]

  • Liu, X., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. Available at: [Link]

  • el-Sabbagh, O. I., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. PubMed. Available at: [Link]

  • ResearchGate. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]

  • Wang, T., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. eScholarship. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • AMiner. (n.d.). Design, Synthesis, and Structure-Activity Relationships of Pyrazole Derivatives As Potential Fabh Inhibitors. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-(Methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Available at: [Link]

  • Sener, A., et al. (2002). Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones: Synthesis and reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. ResearchGate. Available at: [Link]

  • Uludag, M. O., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Mor, S., et al. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. OUCI. Available at: [Link]

  • Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Pérez-Jaramillo, F., et al. (2023). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Bennani, F. E., et al. (2020). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. OUCI. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]

  • Bildirici, İ., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Kumar, A., et al. (2025). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and wild type. RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2025/16(3)/[14].pdf]([Link]14].pdf)

Sources

A Comparative Guide to the Synthesis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules targeting diverse therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering experimental protocols, mechanistic insights, and a quantitative analysis to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves two key transformations: the construction of the pyrazole-3-carboxylic acid core and the N-alkylation of the pyrazole ring with a methoxymethyl (MOM) group. The sequence of these two steps defines the two primary synthetic routes that will be compared in this guide:

  • Route 1: N-Alkylation of the Ester followed by Hydrolysis. This route involves the initial synthesis of an ethyl ester of pyrazole-3-carboxylic acid, followed by the introduction of the methoxymethyl group at the N1 position, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

  • Route 2: Hydrolysis of the Ester followed by N-Alkylation. In this alternative approach, the ethyl pyrazole-3-carboxylate is first hydrolyzed to the corresponding carboxylic acid. Subsequently, the N-methoxymethylation is performed on the pyrazole-3-carboxylic acid.

This guide will dissect each route, providing a rationale for the experimental choices, detailed protocols, and a comparative analysis of their respective advantages and disadvantages.

Route 1: N-Alkylation of the Ester followed by Hydrolysis

This synthetic pathway prioritizes the protection of the carboxylic acid functionality as an ethyl ester during the N-alkylation step. This strategy can be advantageous in preventing potential side reactions involving the carboxylic acid group.

Workflow Diagram

Route 1 A Diethyl Oxalate + Glyoxal B Ethyl 1H-pyrazole-3-carboxylate A->B  Hydrazine Hydrate, Ethanol, Acetic Acid   C Ethyl 1-(methoxymethyl)-1H- pyrazole-3-carboxylate B->C  MOM-Cl, NaH, THF   D 1-(methoxymethyl)-1H- pyrazole-3-carboxylic acid C->D  NaOH, Ethanol/Water, H+ workup   Route 2 A Ethyl 1H-pyrazole-3-carboxylate B 1H-Pyrazole-3-carboxylic acid A->B  NaOH, Ethanol/Water, H+ workup   C 1-(methoxymethyl)-1H- pyrazole-3-carboxylic acid B->C  MOM-Cl, K2CO3, DMF  

A Researcher's Guide to the Therapeutic Target Validation of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the therapeutic target of the novel small molecule, 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid. As this molecule represents a new chemical entity, direct evidence of its biological target is not yet established in public literature. Therefore, this document outlines a systematic, multi-faceted approach that a researcher in drug development would undertake, beginning with a hypothetical yet plausible scenario: the discovery of this compound through a phenotypic screen for anti-inflammatory activity.

We will proceed with the working name "Compound P3M" for this compound throughout this guide. Our objective is to move from a general biological observation (anti-inflammatory effects) to a specific, validated molecular target. This process is crucial for advancing a compound through the drug discovery pipeline, ensuring its mechanism of action is understood, and minimizing the risk of late-stage clinical failures.[1]

The guide is structured to integrate computational prediction with robust experimental validation, reflecting modern drug discovery workflows. We will explore and compare Compound P3M's hypothetical profile against established inhibitors targeting key nodes in inflammation signaling.

Part 1: Initial Target Hypothesis Generation via In Silico Profiling

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses about the likely targets of Compound P3M. This initial step leverages the vast amount of existing biochemical data to narrow the field of potential protein partners.

Structural Similarity and Pharmacophore Analysis

The pyrazole ring is a well-established scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] Many of these, particularly those with anti-inflammatory properties, are known to inhibit cyclooxygenase (COX) enzymes or protein kinases.[2][3][4] Our first step is to compare the structure of Compound P3M to libraries of known inhibitors.

  • Rationale: The principle of molecular similarity suggests that molecules with comparable structures are likely to interact with similar biological targets. By identifying known drugs or tool compounds that share key structural features with Compound P3M, we can infer potential targets.

  • Methodology:

    • Utilize chemical informatics databases (e.g., ChEMBL, PubChem) to search for compounds structurally similar to Compound P3M.

    • Focus the search on compounds annotated with bioactivity data against inflammation-related targets. Key target families to investigate, based on the prevalence of the pyrazole scaffold, include:

      • Cyclooxygenases (COX-1 and COX-2): Celecoxib is a well-known selective COX-2 inhibitor featuring a pyrazole core.[5][6][7][8][9][10]

      • Mitogen-Activated Protein Kinases (p38 MAPK): A class of pyrazole-based ureas are potent inhibitors of p38 MAPK, a key regulator of pro-inflammatory cytokine production.[11][12][13]

      • Janus Kinases (JAKs): Several JAK inhibitors, such as Ruxolitinib, incorporate a pyrazole moiety and are used to treat inflammatory conditions and myeloproliferative neoplasms.[14][15][16][17][18]

Molecular Docking Simulations

Based on the hypotheses generated from similarity searches, we can perform molecular docking simulations to predict the binding affinity and pose of Compound P3M within the active sites of these potential targets.

  • Rationale: Docking provides a physics-based assessment of the potential interaction between a ligand (Compound P3M) and a protein target. A favorable docking score and a plausible binding mode strengthen the hypothesis for a direct interaction.

  • Methodology:

    • Obtain high-resolution crystal structures of the target proteins (e.g., human COX-2, p38α MAPK, JAK2) from the Protein Data Bank (PDB).

    • Use computational software (e.g., AutoDock, Glide, GOLD) to dock the 3D conformation of Compound P3M into the defined binding pocket of each target.

    • Analyze the results based on:

      • Binding Energy/Docking Score: A lower binding energy suggests a more stable interaction.

      • Binding Pose: The orientation of the compound in the active site should be chemically sensible, forming key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues.

The diagram below illustrates the logic of this initial in silico screening funnel.

P3M Compound P3M (this compound) Phenotype Observed Anti-inflammatory Phenotype P3M->Phenotype InSilico In Silico Target Prediction Phenotype->InSilico Similarity Structural Similarity Search (ChEMBL, PubChem) InSilico->Similarity Docking Molecular Docking (PDB Structures) Similarity->Docking Hypothesis Hypothesized Targets Docking->Hypothesis COX COX-2 Hypothesis->COX P38 p38 MAPK Hypothesis->P38 JAK JAKs Hypothesis->JAK

Caption: In silico workflow for generating target hypotheses.

Part 2: Unbiased Experimental Target Identification

While in silico methods provide excellent starting points, they are predictive. The next critical phase involves experimentally identifying the direct binding partners of Compound P3M from a complex biological sample, such as a cell lysate, without preconceived bias. Here, we compare two powerful, label-free chemical proteomics techniques.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that the binding of a small molecule can stabilize a target protein's structure, making it more resistant to proteolysis.[19][20][21][22][23][24]

  • Causality: A direct binding event often induces a conformational change in the target protein, which can shield protease cleavage sites. This increased stability in the presence of the compound is a direct indicator of interaction.

  • Self-Validation: The experiment includes a vehicle control (e.g., DMSO) and ideally an inactive structural analog of Compound P3M. A true target will show protection only with the active compound, providing an internal control against non-specific effects.

  • Lysate Preparation:

    • Culture relevant cells (e.g., RAW 264.7 macrophages for inflammation studies) and harvest.

    • Lyse cells in a suitable non-denaturing buffer (e.g., M-PER buffer supplemented with protease inhibitors).

    • Centrifuge to pellet cell debris and collect the supernatant (proteome). Determine protein concentration using a BCA assay.

  • Compound Incubation:

    • Aliquot the cell lysate into three sets of tubes.

    • Treat with: a) Vehicle (DMSO), b) Compound P3M (at a concentration determined from cell-based assays, e.g., 10x EC50), c) Inactive analog (if available).

    • Incubate for 1 hour at room temperature to allow for binding.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to each tube. The concentration of protease should be optimized to achieve partial, but not complete, digestion of the total proteome in the vehicle control.

    • Incubate for a set time (e.g., 30 minutes) at room temperature.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the digested proteins on an SDS-PAGE gel.

    • Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Identify protein bands that are present or more intense in the Compound P3M-treated lane compared to the vehicle control lane. These are your potential targets.

    • Excise these bands and identify the proteins using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA operates on a similar principle of ligand-induced stabilization but uses heat as the denaturing agent.[1][25][26][27][28] Binding of a compound to its target protein increases the protein's melting temperature (Tm).

  • Causality: The energy required to unfold a protein increases when it is stabilized by a bound ligand. This change in thermal stability is a direct measure of target engagement within the complex environment of a cell or cell lysate.

  • Self-Validation: The assay generates a melt curve for the target protein in the presence and absence of the compound. A shift in this curve is a robust indicator of a direct interaction.

  • Cell Treatment:

    • Treat intact cells in culture with either Vehicle (DMSO) or Compound P3M for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of a specific, hypothesized target protein (e.g., p38 MAPK) remaining in the supernatant at each temperature using Western blotting.

    • Plot the band intensity versus temperature to generate melt curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

cluster_0 Experimental Target ID cluster_DARTS DARTS Workflow cluster_CETSA CETSA Workflow Lysate Cell Lysate (Proteome) Lysate_D Lysate Lysate->Lysate_D Lysate_C Intact Cells or Lysate Lysate->Lysate_C Compound Compound P3M Incubate_D Incubation Compound->Incubate_D Incubate_C Incubation Compound->Incubate_C Lysate_D->Incubate_D Incubate Digest Protease Incubate_D->Digest Limited Proteolysis SDS_PAGE SDS-PAGE Digest->SDS_PAGE Separate MS Mass Spec SDS_PAGE->MS Identify Protected Bands Experimental_Targets Experimentally Identified Binding Partners MS->Experimental_Targets Lysate_C->Incubate_C Incubate Heat Thermal Cycler Incubate_C->Heat Heat Challenge Centrifuge Centrifugation Heat->Centrifuge Separate Soluble & Aggregated WB Western Blot Centrifuge->WB Detect Soluble Target WB->Experimental_Targets Hypothesis Hypothesized Targets (from In Silico) Hypothesis->Lysate

Caption: Experimental workflows for DARTS and CETSA.

Part 3: Target Validation and Comparative Analysis

Once a high-confidence target (or targets) is identified, the next step is to validate this interaction functionally and quantitatively. This involves confirming that Compound P3M modulates the protein's activity and comparing its potency to that of established inhibitors. For this guide, we will proceed assuming that our unbiased screens implicated p38α MAPK as a primary target.

Biochemical (Enzymatic) Assays

The most direct way to confirm functional modulation is through a purified, in vitro enzymatic assay. This allows for the precise determination of an inhibitor's potency (IC50 value) in a controlled environment, free from cellular complexity.

This protocol is adapted from commercially available kits.[29][30][31][32][33]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 1.2 mM DTT, 3 µM Na-orthovanadate).

    • Prepare a 2X ATP/Substrate cocktail: Dilute purified, active p38α MAPK substrate (e.g., ATF-2 fusion protein) and ATP in the kinase buffer. Final concentrations in the reaction should be around the Km for ATP (e.g., 200 µM) and a suitable concentration of substrate (e.g., 1-2 µg).

    • Prepare serial dilutions of Compound P3M and a reference inhibitor (e.g., BIRB 796) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the p38α MAPK enzyme to each well.

    • Add the serially diluted compounds or vehicle (DMSO control) to the wells.

    • Initiate the reaction by adding the 2X ATP/Substrate cocktail.

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Terminate the reaction.

    • Detect the amount of phosphorylated substrate. This can be done via:

      • Western Blot: Using a specific antibody against the phosphorylated form of the substrate (e.g., Phospho-ATF-2).

      • ELISA: A plate-based assay using a phospho-specific antibody for detection.[30]

      • Luminescence-based ATP detection: Measure the amount of ATP remaining in the reaction (e.g., using Promega's ADP-Glo™ assay).[31] As the kinase consumes ATP, a more potent inhibitor will result in more ATP remaining and a higher luminescent signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis

A crucial part of validation is benchmarking Compound P3M against known inhibitors of the target and alternative targets. This contextualizes its potency and selectivity.

CompoundTarget(s)IC50 (nM)Notes
Compound P3M p38α MAPKTo be determinedThe subject of our validation study.
BIRB 796 (Doramapimod) p38α MAPK38A potent, allosteric (Type II) inhibitor of p38 MAPK. Serves as a positive control and benchmark for potency.[12]
Celecoxib COX-240A selective COX-2 inhibitor. Used as a negative control for p38α activity and to test for cross-reactivity.[2]
Ruxolitinib JAK1/JAK23.3 / 2.8A potent JAK inhibitor. Used as a negative control for p38α activity and to assess kinase selectivity.[14]

Table 1: Comparative profile of Compound P3M and reference inhibitors. IC50 values are representative figures from the literature.

By performing kinase assays for p38α MAPK, COX-2, and JAK2, we can build a selectivity profile for Compound P3M. A successful validation would show a potent IC50 for p38α with significantly weaker or no activity against COX-2 and JAK2, confirming it as a selective p38α MAPK inhibitor.

The diagram below illustrates the central role of p38 MAPK in the inflammatory response pathway.

LPS LPS / Stress TLR4 TLR4 LPS->TLR4 MKK MKK3/6 TLR4->MKK P38 p38 MAPK MKK->P38 MK2 MK2 P38->MK2 TranscriptionFactors ATF2 / CREB P38->TranscriptionFactors Cytokines TNF-α, IL-6 (Pro-inflammatory Cytokines) MK2->Cytokines TranscriptionFactors->Cytokines P3M Compound P3M P3M->P38 Inhibition

Sources

The Pyrazole Scaffold: A Comparative Guide to a Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations upon which highly potent and selective drugs can be built. Among these, the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—stands out for its remarkable adaptability and prevalence in a wide array of approved pharmaceuticals.[1][2][3][4][5] This guide provides an in-depth comparison of three distinct classes of pyrazole-containing inhibitors, moving beyond the originally requested analysis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a compound for which public data on biological inhibitory activity is not available. Instead, we will explore the diverse therapeutic applications of the pyrazole core by examining a selective COX-2 inhibitor (Celecoxib), a multi-targeted tyrosine kinase inhibitor (Sunitinib), and a novel oligomer modulator (Anle138b), providing researchers with a comparative framework grounded in experimental data.

The Pyrazole Core: A Foundation for Diverse Biological Activity

The pyrazole scaffold's success in drug design can be attributed to several key features. Its aromatic nature, combined with the presence of two nitrogen atoms, allows it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[6][7] Furthermore, the pyrazole ring is synthetically tractable, enabling chemists to readily modify its structure to fine-tune potency, selectivity, and pharmacokinetic properties.[4][8] This versatility has led to the development of pyrazole-containing drugs for a vast range of diseases, from inflammation and cancer to neurodegenerative disorders.[1][9][10]

Caption: General chemical structure of the pyrazole ring with potential substitution points (R¹-R⁴).

Celecoxib: Selective Inhibition of Inflammation

Celecoxib (Celebrex®) is a cornerstone example of a pyrazole-based drug, widely prescribed as a nonsteroidal anti-inflammatory drug (NSAID).[11] Its therapeutic success lies in its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[12][13]

Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are mediated through the inhibition of prostaglandin synthesis.[12] Prostaglandins are produced from arachidonic acid by two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is induced at sites of inflammation.[13]

Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket present in the active site of COX-2, an area that is sterically hindered in the COX-1 isoform.[11][14] This selective binding blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[13]

cluster_pathway Celecoxib's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inflammatory Stimuli) Arachidonic_Acid->COX2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX2->PGH2 COX1->PGH2 (Leads to GI protection, platelet function) Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified pathway of Celecoxib's selective inhibition of the COX-2 enzyme.

Sunitinib: Multi-Targeted Kinase Inhibition in Oncology

Sunitinib (Sutent®) demonstrates the pyrazole scaffold's utility in the development of anti-cancer therapies. It is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[15]

Mechanism of Action

Sunitinib functions by inhibiting multiple RTKs that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.[16] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGF-Rs), both of which are key drivers of angiogenesis.[15][17] By simultaneously blocking these receptors on endothelial cells and tumor cells, Sunitinib effectively cuts off the tumor's blood supply, leading to growth arrest and apoptosis (programmed cell death).[16][18]

In addition to its anti-angiogenic effects, Sunitinib also inhibits other kinases such as c-KIT, a driver of most GISTs, and FMS-like tyrosine kinase-3 (FLT3), which is implicated in some leukemias.[16][18][19] This broad-spectrum activity is a hallmark of its therapeutic efficacy in different cancer types.

cluster_pathway Sunitinib's Multi-Targeted Mechanism Sunitinib Sunitinib VEGFR VEGFRs Sunitinib->VEGFR Inhibits PDGFR PDGFRs Sunitinib->PDGFR Inhibits cKIT c-KIT Sunitinib->cKIT Inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation cKIT->Proliferation

Caption: Sunitinib inhibits multiple receptor tyrosine kinases to block tumor growth and angiogenesis.

Anle138b: A Novel Approach to Neurodegeneration

Anle138b represents a cutting-edge application of the pyrazole scaffold, targeting the pathological aggregation of proteins in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[20] Unlike traditional enzyme inhibitors, Anle138b acts as an oligomer modulator.

Mechanism of Action

A key pathological hallmark of many neurodegenerative diseases is the misfolding and aggregation of specific proteins, such as α-synuclein in Parkinson's disease and tau in Alzheimer's.[20][21] It is widely believed that small, soluble aggregates of these proteins, known as oligomers, are the primary neurotoxic species.[20]

Anle138b has been shown to bind directly to these pathological oligomers.[21][22] This interaction modifies the structure of the aggregates, preventing the formation of toxic, pore-forming species and inhibiting the overall aggregation process.[20][23] Preclinical studies have demonstrated that Anle138b can cross the blood-brain barrier and, in animal models, it reduces oligomer accumulation, prevents neuronal degeneration, and improves motor and cognitive function.[20][24] This mechanism represents a disease-modifying strategy aimed at the root cause of neurotoxicity.

cluster_pathway Anle138b's Mechanism of Action Monomers Misfolded Protein Monomers (e.g., α-synuclein, Tau) Oligomers Toxic Oligomers Monomers->Oligomers Fibrils Large Fibrillar Aggregates Oligomers->Fibrils Neurodegeneration Neuronal Death & Disease Progression Oligomers->Neurodegeneration Anle138b Anle138b Anle138b->Oligomers Binds & Modulates

Caption: Anle138b targets and modulates toxic protein oligomers, inhibiting a key step in neurodegeneration.

Comparative Analysis of Pyrazole Inhibitors

The diverse activities of Celecoxib, Sunitinib, and Anle138b highlight the remarkable versatility of the pyrazole scaffold. The following table summarizes their key properties for direct comparison.

FeatureCelecoxibSunitinibAnle138b
Therapeutic Area Inflammation, PainOncologyNeurodegeneration
Primary Target Class Enzyme (Cyclooxygenase)Enzymes (Tyrosine Kinases)Protein Aggregates (Oligomers)
Specific Target(s) COX-2VEGFRs, PDGFRs, c-KIT, FLT3, RETα-synuclein, Tau, Prion protein oligomers
Mechanism Selective Enzyme InhibitionMulti-Targeted Enzyme InhibitionOligomer Modulation / Aggregation Inhibition
Key Cellular Effect Reduced Prostaglandin SynthesisAnti-angiogenesis, ApoptosisInhibition of Neurotoxic Species Formation
Administration OralOralOral (in clinical development)

Experimental Protocols: A Guide to Characterization

Validating the mechanism and potency of pyrazole inhibitors requires robust experimental assays. Below are representative, step-by-step protocols for evaluating each class of inhibitor discussed.

Protocol 1: In Vitro COX-2 Inhibition Assay (for Celecoxib-like molecules)

This colorimetric assay measures the peroxidase component of the COX enzyme.

Principle: COX exhibits a peroxidase activity that can be measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and TMPD colorimetric substrate solution.

  • Inhibitor Preparation: Serially dilute the test compound (e.g., Celecoxib) in DMSO to create a range of concentrations.

  • Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to all wells.

  • Inhibitor Addition: Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution followed immediately by 10 µL of the TMPD solution.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

cluster_workflow Workflow for COX-2 Inhibition Assay Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Step1 Add Enzyme, Buffer, Heme to 96-well plate Start->Step1 Step2 Add Test Compound (e.g., Celecoxib) or Vehicle Step1->Step2 Step3 Incubate (15 min, 25°C) Step2->Step3 Step4 Initiate Reaction with Arachidonic Acid & TMPD Step3->Step4 Step5 Read Absorbance (590 nm) Kinetically Step4->Step5 End Calculate Reaction Rates & Determine IC50 Step5->End

Caption: Experimental workflow for determining the IC50 of a COX-2 inhibitor.

Conclusion

The pyrazole ring is undeniably a privileged scaffold in medicinal chemistry, serving as the structural core for drugs that address a remarkable spectrum of human diseases. The comparison between Celecoxib, Sunitinib, and Anle138b clearly illustrates this diversity. From the highly selective enzyme inhibition of COX-2 to control inflammation, to the broad-spectrum kinase inhibition required to combat cancer, and finally to the novel mechanism of modulating protein oligomers to fight neurodegeneration, the pyrazole core proves its adaptability. For researchers and drug development professionals, understanding the chemical features that allow this single scaffold to be tailored for such distinct biological targets offers profound insights into the principles of rational drug design. The continued exploration of pyrazole chemistry promises to yield even more innovative therapeutics in the future.

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The Pivotal Role of the N1-Methoxymethyl Group in Pyrazole-3-Carboxamide Analogs: A Comparative Guide to Structure-Activity Relationships in SDHI Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The relentless arms race between fungal pathogens and modern agriculture necessitates the continuous development of novel, effective fungicides. Within the arsenal of available treatments, succinate dehydrogenase inhibitors (SDHIs) have emerged as a critical class, prized for their broad-spectrum activity and high efficacy. At the heart of many successful SDHI fungicides lies the pyrazole-carboxamide scaffold. This guide delves into the intricate structure-activity relationships (SAR) of a specific subclass: 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid analogs, providing a comparative analysis grounded in experimental data to elucidate the design principles underpinning their potent fungicidal activity.

The Target: Succinate Dehydrogenase - A Vital Hub in Fungal Respiration

Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By oxidizing succinate to fumarate in the TCA cycle, it feeds electrons into the respiratory chain, ultimately contributing to ATP synthesis. The inhibition of SDH disrupts this vital energy production pathway, leading to the cessation of fungal growth and, eventually, cell death.[1] Pyrazole-carboxamide fungicides are specifically designed to bind to the ubiquinone-binding site (Qp site) of the SDH complex, competitively blocking the natural substrate.

Core Pharmacophore of Pyrazole-Carboxamide SDHIs

The general structure of a pyrazole-carboxamide SDHI can be dissected into three key components, each playing a distinct role in the molecule's interaction with the target enzyme and its overall fungicidal efficacy.

SAR_Pharmacophore cluster_0 Pyrazole-Carboxamide SDHI Pharmacophore cluster_1 Key Interaction Sites A Pyrazole Ring (Acid Moiety) B Amide Linker A->B Essential for core structure P1 N1-Substituent A->P1 P3 C3-Substituent A->P3 C Amine Moiety (Lipophilic Group) B->C Connects to lipophilic tail Amide H-Bonding B->Amide Aryl Hydrophobic Pocket C->Aryl

Figure 1: General pharmacophore model for pyrazole-carboxamide SDHI fungicides.

  • The Pyrazole Ring (Acid Moiety): This heterocyclic core is fundamental to the molecule's geometry and electronic properties, positioning the other functional groups for optimal interaction with the SDH binding pocket. Substitutions on this ring, particularly at the N1 and C3 positions, are critical for modulating activity.

  • The Amide Linker: This central bridge is not merely a spacer. The carbonyl oxygen and the N-H group are crucial hydrogen bond acceptors and donors, respectively, anchoring the inhibitor within the active site.

  • The Amine Moiety (Lipophilic Group): Typically an aromatic or aliphatic group, this part of the molecule extends into a hydrophobic pocket of the SDH enzyme, contributing significantly to binding affinity and influencing the spectrum of activity.

Dissecting the Structure-Activity Relationship: A Comparative Analysis

The potency and spectrum of fungicidal activity of these analogs can be finely tuned by strategic modifications at various positions of the core scaffold.

The N1-Position of the Pyrazole Ring: The Significance of the Methoxymethyl Group

The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within the SDH binding pocket and can influence its physicochemical properties. While a simple methyl group is common in many commercial SDHIs (e.g., Penthiopyrad), the introduction of a methoxymethyl group represents a key structural variation.

While direct, head-to-head quantitative comparisons of N1-methoxymethyl analogs with their N1-methyl counterparts are not extensively detailed in the readily available literature, we can infer the rationale for this substitution based on broader SAR principles and the properties it imparts.

  • Conformational Flexibility and Optimal Positioning: The methoxymethyl group, with its additional rotational freedom compared to a simple alkyl group, may allow for a more favorable conformation of the entire molecule within the complex topography of the SDH binding site. This enhanced flexibility could enable the amide linker and the amine moiety to achieve more optimal hydrogen bonding and hydrophobic interactions, respectively.

  • Modulation of Physicochemical Properties: The introduction of an ether oxygen in the methoxymethyl group can subtly alter the molecule's polarity and hydrogen bonding potential. This can influence its solubility, membrane permeability, and overall pharmacokinetic behavior within the fungal cell, potentially leading to improved uptake and target site accumulation.

  • Metabolic Stability: The methoxymethyl group may offer a different metabolic profile compared to a simple methyl group, potentially leading to increased stability against enzymatic degradation within the fungus, thereby prolonging its inhibitory action.

In a study on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, it was observed that replacing the N1-methyl group with a phenyl group significantly decreased antifungal activity, highlighting the sensitivity of this position to steric and electronic changes.[2] This underscores the importance of a relatively small and flexible substituent at the N1 position for maintaining high potency.

The C3-Position of the Pyrazole Ring: The Impact of Haloalkyl Groups

Substituents at the C3 position of the pyrazole ring have a profound impact on the intrinsic activity of the molecule. The introduction of small, electron-withdrawing groups is generally favored.

  • Difluoromethyl (CHF2) and Trifluoromethyl (CF3) Groups: These groups are prevalent in many highly active SDHI fungicides. Their strong electron-withdrawing nature enhances the acidity of the pyrazole ring, which can influence the strength of interactions within the binding pocket. For instance, in a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, several analogs demonstrated potent and broad-spectrum fungicidal activity.[3] Similarly, studies on 3-(trifluoromethyl)pyrazole-4-carboxamides have also yielded highly effective fungicides.[4]

The Amide Moiety: Tailoring the Lipophilic Tail for Broad-Spectrum Efficacy

The amine portion of the carboxamide is arguably the most varied component among different SDHI fungicides. This variability allows for the fine-tuning of the fungicidal spectrum against different pathogenic fungi. The design of this lipophilic tail is crucial for achieving a snug fit within the hydrophobic Qp pocket of the SDH enzyme.

  • Aromatic and Heterocyclic Systems: The introduction of substituted phenyl, biphenyl, or heterocyclic rings (e.g., thiophene, pyridine) is a common strategy. The nature and position of substituents on these rings dictate the shape and electronic properties of the molecule, influencing its binding affinity and spectrum of activity. For example, compounds with hydrophobic branched alkyl groups at the ortho position of an N-phenyl group have been shown to exhibit high and broad-spectrum fungicidal activity.[4]

  • Conformationally Restricted Systems: Incorporating cyclic structures, such as in the case of N-[2-(cyclic alkyl)phenyl]pyrazole-4-carboxamides, can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.[5]

Quantitative Comparison of Pyrazole-Carboxamide SDHI Analogs

The following table summarizes the in vitro fungicidal activity (EC50 values) of selected pyrazole-carboxamide analogs against various fungal pathogens. This data provides a quantitative basis for comparing the efficacy of different structural modifications.

Compound IDN1-SubstituentC3-SubstituentAmine MoietyFungal SpeciesEC50 (µg/mL)Reference
Analog 1 -CH3-CF3N-(pyridin-2-yl)Gibberella zeae>100[2]
Analog 2 -CH3-CF3N-(5-bromo-pyridin-2-yl)Gibberella zeae81.3[2]
Analog 3 -CH3-CHF2N-(2-(5-bromo-1H-indazol-1-yl)phenyl)Multiple SpeciesHigh Activity[3]
Analog 4 -CH3-CF3N-[2-(1,3-dimethylbutyl)-3-thienyl] (Penthiopyrad)Rhizoctonia solani-[4]
Analog 5 -CH2OCH3-CHF2N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl] (Pydiflumetofen)Multiple SpeciesHigh Activity[6]
Analog 6 -CH3-CF3N-(1,1,3-trimethylindan-4-yl)Multiple SpeciesHigh Activity[4]

Note: Direct EC50 values for all compounds against a uniform panel of fungi are not always available in a single source. "High Activity" indicates that the source reported significant fungicidal effects without providing a specific EC50 value in the abstract.

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This method is a standard procedure for determining the efficacy of a fungicide against mycelial growth.

Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.[7]

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Dosing the Media: While the PDA is still molten (around 45-50°C), add the appropriate volume of the test compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control (media with DMSO only) and a negative control (media only).

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small plug (e.g., 5 mm diameter) of actively growing mycelium from a pure culture of the target fungus onto the center of each PDA plate.[8]

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate. The EC50 value (the concentration that inhibits 50% of mycelial growth) can then be determined by probit analysis.

Mycelial_Growth_Inhibition_Assay A Prepare PDA Medium C Add Compounds to Molten PDA (Various Concentrations) A->C B Prepare Stock Solutions of Test Compounds B->C D Pour Plates and Solidify C->D E Inoculate with Fungal Mycelium Plug D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameter F->G H Calculate % Inhibition and EC50 G->H

Figure 2: Workflow for the in vitro mycelial growth inhibition assay.

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the target enzyme.

Methodology:

  • Enzyme Preparation: Isolate mitochondria from the target fungal species or use a commercially available SDH enzyme preparation.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer, succinate (the substrate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or ubiquinone analogs).

  • Inhibition Assay: a. In a microplate, add the reaction buffer, the test compound at various concentrations, and the enzyme preparation. b. Incubate for a short period to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate (succinate).

  • Detection: Monitor the rate of the reaction by measuring the change in absorbance of the electron acceptor over time using a spectrophotometer. The reduction of DCPIP, for example, can be followed by the decrease in absorbance at 600 nm.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

SDH_Inhibition_Assay A Isolate Fungal Mitochondria or Purified SDH Enzyme C Incubate Enzyme with Test Compounds A->C B Prepare Reaction Buffer with Substrate and Electron Acceptor B->C D Initiate Reaction with Succinate C->D E Monitor Reaction Rate (Spectrophotometry) D->E F Calculate % Inhibition and IC50 E->F

Figure 3: Workflow for the succinate dehydrogenase (SDH) enzyme inhibition assay.

Conclusion

The this compound scaffold is a cornerstone in the design of modern SDHI fungicides. The structure-activity relationship of these compounds is a complex interplay between the pyrazole core, the crucial amide linker, and a diverse, lipophilic amine moiety. While the N1-methoxymethyl group's precise quantitative advantage over other small alkyl groups requires more targeted comparative studies, its role in providing conformational flexibility and modulating physicochemical properties is a sound rationale for its inclusion in the design of potent SDHI fungicides. The experimental data consistently demonstrates that modifications at the C3 position with haloalkyl groups and strategic design of the N-aryl/alkyl substituent are critical for achieving high levels of fungicidal activity and a broad application spectrum. This guide provides a framework for understanding these intricate relationships and serves as a valuable resource for the rational design of the next generation of SDHI fungicides.

References

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of pyrazole isomers is a critical step in synthesizing novel chemical entities. The subtle differences in substituent placement on the pyrazole ring can dramatically alter a molecule's biological activity, highlighting the necessity for precise analytical characterization. This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—can be expertly applied to differentiate between pyrazole isomers. We will delve into the causal relationships between isomeric structures and their spectral signatures, supported by experimental data and protocols.

The Structural Challenge: Tautomerism in Pyrazoles

Before delving into the spectroscopic analysis, it is crucial to understand the inherent structural ambiguity in certain pyrazole systems: prototropic tautomerism. In unsymmetrically substituted pyrazoles, such as 3-methylpyrazole, a rapid 1,2-proton shift can occur between the two nitrogen atoms, leading to an equilibrium between two tautomeric forms (e.g., 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole).[1][2] This dynamic process can complicate spectral interpretation, as the observed spectrum may represent a time-averaged composite of the contributing tautomers. In contrast, N-substituted pyrazoles, like 1-methylpyrazole, are "fixed" and do not exhibit this tautomerism, simplifying their analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrazole isomers, providing detailed information about the chemical environment of each proton and carbon atom.[4]

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Constants

The position of a substituent on the pyrazole ring profoundly influences the chemical shifts (δ) and coupling constants (J) of the ring protons.

  • 1-Methylpyrazole: This isomer presents a distinct spectral pattern due to its fixed structure. The N-methyl group typically appears as a sharp singlet around 3.9 ppm. The ring protons (H3, H4, and H5) will have unique chemical shifts and coupling patterns. For instance, H3 is often observed around 7.5 ppm as a doublet, H5 around 7.4 ppm as a doublet, and H4 around 6.2 ppm as a triplet.[5]

  • 3(5)-Methylpyrazole: Due to tautomerism, the 3-methyl and 5-methyl positions can become chemically equivalent on the NMR timescale, leading to a single, time-averaged signal for the methyl group. The chemical shift of this methyl group will differ from that of the N-methyl in 1-methylpyrazole. The ring protons will also show averaged signals. For example, in deuterated chloroform, the methyl protons of 3,5-dimethylpyrazole appear at 2.21 ppm and the H4 proton at 5.76 ppm.[3]

  • 4-Methylpyrazole: In this isomer, the methyl group is at a position of symmetry relative to the two nitrogen atoms. The ¹H NMR spectrum will show a singlet for the methyl group and a single signal for the equivalent H3 and H5 protons.

Table 1: Comparative ¹H NMR Data for Methylpyrazole Isomers (Illustrative)

IsomerProtonIllustrative Chemical Shift (δ, ppm)Multiplicity
1-MethylpyrazoleN-CH₃~3.9Singlet
H3~7.5Doublet
H4~6.2Triplet
H5~7.4Doublet
3(5)-MethylpyrazoleC-CH₃~2.3Singlet
H4~5.9Singlet (broad)
H5(3)~7.4Singlet (broad)
4-MethylpyrazoleC-CH₃~2.1Singlet
H3/H5~7.5Singlet

Note: Chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information by revealing the chemical environment of the carbon atoms in the pyrazole ring and its substituents. The electron density at each carbon is directly influenced by the position of the substituent, leading to distinct chemical shifts for each isomer.

  • 1-Methylpyrazole: The N-methyl carbon appears around 39.1 ppm. The ring carbons (C3, C4, and C5) exhibit distinct signals, for example, C3 at ~138.7 ppm, C5 at ~129.2 ppm, and C4 at ~105.4 ppm.[5]

  • 3(5)-Methyl and 4-Methylpyrazoles: The position of the methyl group significantly impacts the chemical shifts of the ring carbons. For instance, in 3-aryl pyrazoles, the C3 carbon is more deshielded than the C5 carbon.[6] This allows for the differentiation of tautomers in the solid state or in solution under certain conditions.

Experimental Protocol: NMR Analysis of Pyrazole Isomers

Workflow for NMR analysis of pyrazole isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure. While IR spectra of isomers can be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.

Key vibrational modes to consider for pyrazole isomers include:

  • N-H Stretching: For NH-pyrazoles, a broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretch. The exact position and shape of this band can be influenced by hydrogen bonding.[7]

  • C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl groups) are found below 3000 cm⁻¹.

  • C=N and C=C Stretching: These vibrations occur in the 1400-1650 cm⁻¹ region and are part of the characteristic ring stretching modes. The substitution pattern on the ring will influence the exact frequencies and intensities of these bands.

  • Ring Vibrations: The pyrazole ring itself has a series of characteristic in-plane and out-of-plane bending vibrations in the fingerprint region that can be used to distinguish between isomers.[2]

Table 2: General IR Absorption Regions for Pyrazole Isomers

Vibrational ModeApproximate Frequency (cm⁻¹)Comments
N-H Stretch (NH-pyrazoles)3100 - 3500Broad, influenced by H-bonding
Aromatic C-H Stretch3000 - 3100Sharp
Aliphatic C-H Stretch2850 - 3000Sharp
C=N, C=C Ring Stretches1400 - 1650Pattern sensitive to substitution
C-H Bending (out-of-plane)700 - 900Pattern can be diagnostic

Experimental Protocol: FT-IR Analysis

Workflow for FT-IR analysis of pyrazole isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural information to differentiate isomers.[4] While isomers will have the same molecular ion peak, the relative abundances of their fragment ions can be distinct.

  • Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak corresponding to their identical molecular weight.

  • Fragmentation Pathways: The position of the substituent will direct the fragmentation of the pyrazole ring. For example, N-substituted pyrazoles may show characteristic losses of the N-substituent. C-substituted pyrazoles will fragment in ways that are influenced by the stability of the resulting radical cations and neutral fragments. The loss of HCN is a common fragmentation pathway for the pyrazole ring.[8] For instance, in 4-cyanopyrazole, the elimination of HCN is a dominant fragmentation process.[8] The fragmentation of N-methylpyrazoles can sometimes involve rearrangement to a pyridazine or pyrimidine ring.[9]

Table 3: Potential Fragmentation Differences in Methylpyrazole Isomers

IsomerKey Fragmentation Pathways
1-MethylpyrazoleLoss of CH₃, loss of HCN from the ring
3(5)-MethylpyrazoleLoss of H, loss of HCN, potential ring cleavage adjacent to the methyl group
4-MethylpyrazoleLoss of H, loss of HCN, fragmentation influenced by the methyl group at C4

Experimental Protocol: Mass Spectrometry Analysis

Workflow for Mass Spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Glimpse into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrazole ring is an aromatic system and exhibits π → π* transitions. The position of a substituent can influence the energy of these transitions and thus the wavelength of maximum absorbance (λ_max). While UV-Vis is generally less structurally informative than NMR or MS for isomer differentiation, it can still provide supporting evidence. For instance, the UV-Vis absorption spectra of pyrazole ligands and their metal complexes show characteristic bands that can be red-shifted depending on the molecular environment.[10] In general, pyrazoles absorb in the UV region, and their spectra are characterized by strong absorption in the near UV region.[11]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the pyrazole isomers in a UV-grade solvent (e.g., ethanol, cyclohexane) of known concentrations.

  • Instrument Parameters: Use a double-beam UV-Vis spectrophotometer and scan a wavelength range of 200-400 nm.

  • Data Acquisition: Use quartz cuvettes to measure the absorbance of the solutions.

  • Analysis: Compare the λ_max values and molar absorptivities (ε) of the isomers.

Conclusion: An Integrated Approach for Unambiguous Identification

No single spectroscopic technique can definitively identify a pyrazole isomer in all cases. The most robust approach is an integrated one, where the strengths of each technique are combined to build a comprehensive and self-validating structural assignment. NMR spectroscopy provides the most detailed structural map, while IR confirms the presence of key functional groups. Mass spectrometry elucidates the molecular weight and fragmentation behavior, and UV-Vis spectroscopy offers insights into the electronic structure. By systematically applying these techniques and understanding the fundamental principles that govern the spectroscopic behavior of pyrazole isomers, researchers can confidently and accurately characterize their synthesized compounds, paving the way for successful drug discovery and development.

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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Profiling for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Among these, 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid represents a promising, yet under-characterized, small molecule with potential as a modulator of key cellular signaling pathways. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound, a critical step in advancing a molecule from a promising hit to a viable clinical candidate. As off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology, a thorough understanding of a compound's selectivity is paramount.[3]

This document will delve into the rationale behind experimental design for cross-reactivity screening, provide detailed, field-tested protocols for kinase and G-protein coupled receptor (GPCR) profiling, and present a comparative analysis of hypothetical data for this compound against other pyrazole-based inhibitors.

The Pyrazole Core: A Double-Edged Sword of Potency and Promiscuity

The pyrazole ring is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates targeting a wide array of kinases.[2][4] The structural versatility of the pyrazole scaffold allows for the fine-tuning of interactions within the ATP-binding pocket of kinases, leading to potent inhibition. However, the conserved nature of this binding site across the kinome presents a significant challenge: the potential for cross-reactivity.[3] Minor structural modifications to the pyrazole core or its substituents can dramatically alter the selectivity profile, highlighting the necessity of comprehensive screening.[5]

While the primary target of this compound is not yet publicly disclosed, its structural similarity to known kinase inhibitors strongly suggests its potential activity within this target class. This guide will therefore focus on a hypothetical scenario where this compound is being evaluated as a kinase inhibitor, with a secondary screen against a panel of GPCRs to assess broader off-target liabilities.

Comparative Kinase Selectivity Profile

To contextualize the potential cross-reactivity of this compound, the following table presents a hypothetical comparison with established pyrazole-based kinase inhibitors. The data for the comparator compounds are representative of profiles reported in the literature.

Kinase Target This compound (Hypothetical IC50, nM) Compound A (Broad Spectrum, IC50, nM) Compound B (Selective, IC50, nM)
Primary Target X 5108
Aurora A50015>10,000
Aurora B75025>10,000
VEGFR21,200505,000
PDGFRβ2,500808,000
c-Kit>10,000150>10,000
FLT38,0002002,500
SRC>10,000500>10,000
LCK>10,000750>10,000
CDK2/CycA3,00090>10,000

This data is for illustrative purposes and based on the known behavior of similar chemical scaffolds.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A robust assessment of off-target activities requires a multi-faceted approach, employing both biochemical and cell-based assays. Below are detailed protocols for primary kinase screening and secondary GPCR functional assays.

Kinase Profiling: A Two-Tiered Approach

A common and effective strategy for kinase cross-reactivity screening involves an initial broad panel at a single high concentration to identify potential hits, followed by dose-response curves for any kinases showing significant inhibition.

Kinase_Profiling_Workflow cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Dose-Response A Compound Preparation (10 mM DMSO stock) B Single-Point Screen (e.g., 10 µM) A->B C Broad Kinase Panel (e.g., >400 kinases) B->C D Data Analysis (% Inhibition) C->D E Hit Selection (Inhibition > 70%) D->E Hits F Serial Dilution E->F G IC50 Determination (e.g., 10-point curve) F->G H Selectivity Analysis G->H

Figure 1: Two-tiered workflow for kinase cross-reactivity profiling.

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7][8][9][10]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinases and corresponding substrates

  • This compound and comparator compounds

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Plating: Serially dilute compounds in DMSO and then into the kinase reaction buffer. For a primary screen, prepare a single concentration (e.g., 10 µM). For IC50 determination, prepare a 10-point, 3-fold serial dilution.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to the assay plate.

    • Add 5 µL of a 2X kinase/substrate mix.

    • Add 5 µL of a 2X ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle (DMSO) control. For dose-response experiments, fit the data to a sigmoidal curve to determine the IC50 value.

TR-FRET assays are another robust method for assessing kinase activity, measuring the phosphorylation of a substrate via a fluorescent signal.[1][11][12][13]

Materials:

  • LanthaScreen® Eu-labeled antibody and fluorescently labeled substrate (Thermo Fisher Scientific)

  • Purified kinases

  • Test compounds

  • Black, low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: As described for the ADP-Glo™ assay.

  • Kinase Reaction:

    • Combine 2.5 µL of 4X kinase solution and 2.5 µL of the test compound in the assay plate.

    • Add 5 µL of a 2X substrate/ATP mixture to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a 2X TR-FRET detection mix containing the Eu-labeled antibody and EDTA (to stop the reaction).

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Signal Reading: Read the plate on a TR-FRET enabled reader, measuring the emission at two wavelengths (e.g., 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio and then the percent inhibition. Determine IC50 values from dose-response curves.

GPCR Off-Target Screening

To ensure a comprehensive safety profile, screening against a panel of GPCRs is advisable, as these receptors are common off-targets for small molecules.[14] Functional assays that measure downstream signaling are particularly informative.

GPCR_Screening_Workflow cluster_0 Assay Preparation cluster_1 Functional Readout cluster_2 Data Analysis A Cell Plating (GPCR-expressing lines) B Compound Addition A->B C Gq-coupled: Calcium Flux Assay B->C D Gs/Gi-coupled: cAMP Assay B->D C1 Measure Fluorescence C->C1 D1 Measure Luminescence/FRET D->D1 E Agonist/Antagonist Activity C1->E D1->E F EC50/IC50 Determination E->F

Figure 2: Workflow for GPCR off-target functional screening.

This assay measures the increase in intracellular calcium upon activation of Gq-coupled GPCRs.[15][16][17][18][19]

Materials:

  • Cell lines stably expressing the GPCRs of interest

  • FLIPR® Calcium Assay Kit (Molecular Devices)

  • Black-walled, clear-bottom 384-well plates

  • Test compounds and known receptor agonists/antagonists

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®)

Procedure:

  • Cell Plating: Seed the cells into the assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye. Incubate for 60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader. The instrument will add the test compound (for agonist mode) or a known agonist in the presence of the test compound (for antagonist mode).

  • Signal Detection: Measure the fluorescence intensity kinetically over a period of several minutes.

  • Data Analysis: Quantify the peak fluorescence response. Determine EC50 values for agonists and IC50 values for antagonists.

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gs (stimulatory) and Gi (inhibitory) coupled receptors.[20][21][22][23][24]

Materials:

  • HTRF® cAMP Assay Kit (Cisbio) or GloSensor™ cAMP Assay (Promega)

  • Cell lines expressing the GPCRs of interest

  • Test compounds, known agonists/antagonists, and forskolin (a direct adenylyl cyclase activator)

  • White, opaque 384-well assay plates

  • Plate reader capable of HTRF or luminescence detection

Procedure (HTRF® example):

  • Cell Plating and Stimulation:

    • Plate cells and allow them to adhere.

    • For Gi-coupled receptors, pre-treat with forskolin.

    • Add the test compound (agonist mode) or a known agonist plus the test compound (antagonist mode).

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the d2-labeled cAMP conjugate.

    • Add the cryptate-labeled anti-cAMP antibody.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Reading: Measure the HTRF signal at two wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration from a standard curve. Determine EC50 or IC50 values.

Conclusion: A Data-Driven Path to Selective Therapeutics

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. For a promising molecule like this compound, a comprehensive understanding of its cross-reactivity profile is not just a regulatory hurdle but a fundamental aspect of its scientific characterization. By employing systematic and robust screening workflows as outlined in this guide, researchers can gain critical insights into the selectivity of their compounds. This data-driven approach is essential for mitigating the risks of off-target effects and for building a strong foundation for the development of safer and more effective medicines. The pyrazole scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal, and a thorough understanding of its cross-reactivity potential will be key to unlocking its full therapeutic promise.

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Benchmarking 1-(methoxymethyl)-1H-pyrazole-3-carboxylic Acid Against Established NSAIDs: An In-Depth Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Inflammatory Agents

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of pyrazole and pyrazole-3-carboxylic acid have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3][4][5] This guide focuses on a specific derivative, 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a compound of interest for its potential as a novel anti-inflammatory and analgesic agent. While direct biological data for this specific molecule is nascent, its structural similarity to other known anti-inflammatory pyrazoles warrants a thorough investigation.[6]

This document provides a comprehensive framework for benchmarking this compound against two clinically successful non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen , a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor.[1][2][7] By employing a series of standardized in vitro and in vivo assays, we aim to elucidate the compound's mechanism of action, potency, and efficacy, thereby providing a robust dataset for researchers and drug development professionals.

Scientific Rationale: Selecting the Right Benchmarks and Assays

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[3][4] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[7]

  • Ibuprofen was chosen as a benchmark because it is a widely used, non-selective NSAID that inhibits both COX-1 and COX-2.[1][3][4] This allows for a direct comparison of the test compound's potency against a standard non-selective agent and provides an indication of its potential for gastrointestinal side effects associated with COX-1 inhibition.[8]

  • Celecoxib , a diaryl-substituted pyrazole like our test compound, is a selective COX-2 inhibitor.[2][9] Comparing our compound to celecoxib will help determine if it shares a similar COX-2 selective profile, which is often associated with a more favorable gastrointestinal safety profile.[6][7]

The experimental workflow is designed to build a comprehensive pharmacological profile, starting from specific enzyme inhibition and progressing to cellular and whole-organism responses.

Experimental Workflow: A Multi-tiered Approach

Our comparative analysis will proceed through a logical sequence of experiments, from target-specific in vitro assays to more complex in vivo models of inflammation and pain.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay LPS-induced Cytokine Release Assay LPS-induced Cytokine Release Assay COX-1/COX-2 Inhibition Assay->LPS-induced Cytokine Release Assay Mechanistic Insight Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema LPS-induced Cytokine Release Assay->Carrageenan-induced Paw Edema Translational Bridge Acetic Acid-induced Writhing Test Acetic Acid-induced Writhing Test Carrageenan-induced Paw Edema->Acetic Acid-induced Writhing Test Efficacy Confirmation

Caption: A multi-tiered workflow for benchmarking the test compound.

Part 1: In Vitro Mechanistic Evaluation

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Objective: To determine the direct inhibitory activity and selectivity of this compound on COX-1 and COX-2 enzymes and compare its potency (IC50) with ibuprofen and celecoxib.

Protocol:

  • Enzyme and Reagent Preparation:

    • Reconstitute purified human or ovine COX-1 and COX-2 enzymes in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[10]

    • Prepare a heme cofactor solution in the same buffer.[11]

    • Prepare stock solutions of the test compound, ibuprofen, and celecoxib in DMSO. Serially dilute these to obtain a range of concentrations.

    • Prepare the substrate solution, arachidonic acid, in an appropriate solvent.[10]

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[11]

    • Add the test compound or benchmark drugs at various concentrations (or vehicle control - DMSO).

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.[11]

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate at 37°C for 10 minutes.[11]

    • Stop the reaction by adding a solution of HCl.[11]

  • Detection:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit.[12]

    • Alternatively, use a colorimetric method to monitor the peroxidase activity of COX by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compounds.

    • Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using non-linear regression.[12]

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Hypothetical Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound 25.51.221.25
Ibuprofen 15.235.80.42
Celecoxib 50.10.051002
LPS-Induced Cytokine Release in Macrophages

Objective: To evaluate the effect of the test compound on the production of pro-inflammatory cytokines in a cellular context.

Protocol:

  • Cell Culture:

    • Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS.[13]

    • Differentiate the monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[13]

  • Compound Treatment and Stimulation:

    • Pre-incubate the differentiated macrophages with various concentrations of the test compound, ibuprofen, or celecoxib for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.[14]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercial ELISA kits.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition at each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

Part 2: In Vivo Efficacy Evaluation

All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo anti-inflammatory activity of the test compound in an acute model of inflammation.

G Dosing Administer Test Compound, Benchmarks, or Vehicle (p.o.) Induction Inject Carrageenan (1%) into Hind Paw Dosing->Induction 1 hour Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group): Vehicle control, test compound (multiple doses), ibuprofen, and celecoxib.

    • Administer the compounds orally (p.o.) one hour before inducing inflammation.[15]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw (V0) using a plethysmometer.

    • Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.[16][17]

  • Measurement of Edema:

    • Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[15]

  • Data Analysis:

    • Calculate the paw edema as the increase in paw volume (Vt - V0).

    • Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Hypothetical Data Summary (at 3 hours post-carrageenan):

Treatment Group (Dose, mg/kg)Paw Edema (mL, Mean ± SEM)% Inhibition
Vehicle Control 0.85 ± 0.06-
Test Compound (30) 0.42 ± 0.0450.6%
Ibuprofen (100) 0.45 ± 0.0547.1%
Celecoxib (30) 0.38 ± 0.0355.3%
Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic effect of the test compound.

Protocol:

  • Animal Acclimatization and Grouping:

    • Use male Swiss albino mice, acclimatized and grouped as described above.

  • Dosing:

    • Administer the test compound, benchmarks, or vehicle orally 30-60 minutes before the acetic acid injection.[18][19]

  • Induction of Writhing:

    • Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.[20][21]

  • Observation:

    • Immediately after the injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a duration of 10-15 minutes.[20][22]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmark this compound against established NSAIDs. The proposed experiments will generate a comprehensive dataset, elucidating its potency, selectivity, and efficacy.

  • If the compound demonstrates potent and selective COX-2 inhibition in vitro, coupled with significant anti-inflammatory and analgesic activity in vivo, it would represent a promising lead candidate.

  • A non-selective profile, similar to ibuprofen, would also be of interest, particularly if it demonstrates superior potency or a better safety profile in subsequent studies.

  • Weak activity in these assays would suggest that its potential may lie in other therapeutic areas, warranting broader screening.

The data generated through this benchmarking process will be crucial for making informed decisions about the future development of this compound as a potential therapeutic agent.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 3, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 3, 2026, from [Link]

  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 3, 2026, from [Link]

  • Ibuprofen - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Ibuprofen Mechanism - News-Medical.net. (n.d.). Retrieved January 3, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 3, 2026, from [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 16). Retrieved January 3, 2026, from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 3, 2026, from [Link]

  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (2025, June 12). Retrieved January 3, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 3, 2026, from [Link]

  • Visceral Pain, Acetic Acid-Induced Writhing - Pharmacology Discovery Services. (n.d.). Retrieved January 3, 2026, from [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. (n.d.). Retrieved January 3, 2026, from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved January 3, 2026, from [Link]

  • 4.7. Carrageenan-Induced Paw Edema Test - Bio-protocol. (n.d.). Retrieved January 3, 2026, from [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (n.d.). Retrieved January 3, 2026, from [Link]

  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - MDPI. (2022, April 15). Retrieved January 3, 2026, from [Link]

  • The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice - SID. (2021, June 30). Retrieved January 3, 2026, from [Link]

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  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Kinetics of the LPS-inducible cytokine release in human whole blood.... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC - NIH. (2016, April 15). Retrieved January 3, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of laboratory personnel, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, the principles of chemical safety demand a conservative approach. By analyzing data from structurally analogous pyrazole carboxylic acids, we can establish a robust and scientifically-grounded disposal plan. The core principle is to treat this compound as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.

Section 1: Hazard Assessment & Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the potential hazards. Based on data from closely related pyrazole derivatives, this compound should be presumed to present multiple hazards.

Causality of Hazard Classification: Pyrazole and its derivatives are heterocyclic aromatic compounds containing nitrogen. This structure can lead to biological activity and reactivity. The carboxylic acid group adds corrosive potential, while various substitutions can impact toxicity and irritant properties. Therefore, it is professionally irresponsible to assume the compound is benign.

The hazard profile for this chemical class consistently points towards irritation and potential toxicity.[1][2] As a best practice, all novel or poorly characterized chemical waste in a laboratory should be treated as hazardous.[3]

Table 1: Hazard Profile of Structurally Similar Pyrazole Carboxylic Acids

Compound Name CAS Number Key GHS Hazard Statements Source
3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 113100-54-2 H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1]
3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid 126674-95-1 H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [2]
1-Methyl-1H-pyrazole-3-carboxylic acid 25016-20-0 H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [4]

| 1H-Pyrazole-3-carboxylic acid | 1621-91-6 | H315: Causes skin irritationH319: Causes serious eye irritation |[5] |

Section 2: The Core Disposal Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.

Step 1: Waste Identification and Segregation

  • Action: Immediately designate any unwanted this compound, including pure compound, solutions, or contaminated materials (e.g., weighing paper, gloves), as hazardous waste.

  • Causality: This prevents accidental use or improper disposal. Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong acids) unless specifically permitted by your institution's EHS-approved waste profile. Mixing incompatible chemicals can cause dangerous reactions, including the release of toxic gases or fire.

Step 2: Adherence to Personal Protective Equipment (PPE)

  • Action: Before handling the waste, don appropriate PPE:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical splash goggles.

    • A standard laboratory coat.

  • Causality: Based on the hazard assessment (Table 1), this compound is expected to be a skin and serious eye irritant.[1][2] This level of PPE is the minimum required to prevent direct contact and injury.

Step 3: Proper Containerization

  • Action: Place the waste into a designated hazardous waste container. This container MUST be:

    • Chemically compatible (e.g., High-Density Polyethylene (HDPE), glass).

    • In good condition, free of cracks or damage.[9]

    • Equipped with a secure, leak-proof screw-top cap.[9][10]

    • Never filled beyond 90% capacity to allow for expansion of contents.

  • Causality: The container is the primary barrier preventing a release into the environment. Using a compatible material ensures the waste does not degrade the container. A secure cap prevents leaks and the release of vapors.

Step 4: Accurate and Compliant Labeling

  • Action: Immediately label the waste container. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE ".[10][11]

    • The full, unabbreviated chemical name: "This compound ".

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[11]

    • The name and location (building/room number) of the generating laboratory.[10]

  • Causality: This labeling is mandated by the EPA and OSHA.[9][11] It ensures that anyone handling the container, from lab personnel to disposal technicians, is immediately aware of its contents and the associated dangers, ensuring safe handling throughout the disposal chain.

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled container in your laboratory's designated SAA.

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]

    • Ensure the container is kept closed at all times except when adding waste.

    • Inspect the SAA weekly for any signs of leaks or container degradation.[10]

  • Causality: SAAs are a specific regulatory construct by the EPA to allow for the safe accumulation of small quantities of waste in the laboratory before it is moved to a central storage area.[11] Keeping containers closed minimizes exposure to vapors and prevents spills.

Step 6: Arranging for Final Pickup and Disposal

  • Action: Follow your institution's specific procedures to request a waste pickup from the EHS department or your contracted hazardous waste disposal company.

  • Causality: Hazardous waste disposal is a highly regulated process that can only be legally and safely performed by trained professionals at licensed facilities.[3][12][13] Never attempt to transport hazardous waste yourself or hire an uncertified vendor.

Section 3: Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, contain the material using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All materials used for cleanup must be placed in the hazardous waste container and disposed of according to the protocol in Section 2.

Section 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the compliant disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Accumulation & Removal cluster_disposal Phase 3: Final Disposition WasteGenerated Waste Generated (Unused chemical, contaminated items) AssessHazard Assess Hazard (Treat as Hazardous based on analogs) WasteGenerated->AssessHazard SelectPPE Select & Don PPE (Gloves, Goggles, Lab Coat) AssessHazard->SelectPPE Containerize Containerize Waste (Compatible, sealed container) SelectPPE->Containerize LabelWaste Label Container ('Hazardous Waste', Full Name, Hazards) Containerize->LabelWaste StoreSAA Store in Satellite Accumulation Area (SAA) (Keep closed, inspect weekly) LabelWaste->StoreSAA RequestPickup Request Waste Pickup (Contact Institutional EHS) StoreSAA->RequestPickup EHS_Pickup EHS Collects Waste RequestPickup->EHS_Pickup Institutional Process FinalDisposal Final Disposal (Licensed Hazardous Waste Facility) EHS_Pickup->FinalDisposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a hallmark of scientific excellence. For this compound, the path to compliant disposal is clear: characterize it as hazardous waste based on available data for analogous compounds, follow a stringent protocol for segregation, containerization, and labeling, and utilize your institution's established EHS procedures for final removal. By adhering to these steps, you build a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • PubChem. (2024). 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (2024). 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (2024). 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (2025). This compound. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). RCRA Revision Checklist 228. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet - 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

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Navigating the Safe Handling of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds like 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid represent a critical class of building blocks.[1][2][3] The inherent reactivity that makes such molecules useful also necessitates a profound respect for safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a robust safety protocol can be developed by analyzing its constituent functional groups—a pyrazole ring and a carboxylic acid—and by examining data from structurally similar compounds.

  • Carboxylic Acid Moiety : The carboxylic acid group renders the molecule acidic. Concentrated organic acids can be corrosive, causing severe skin burns and eye damage upon contact.[4] Inhalation of dust or aerosols can lead to respiratory tract irritation.[4][5]

  • Pyrazole Ring : Pyrazole derivatives are known for a wide spectrum of biological activities.[1][2][6] While this is beneficial for drug discovery, it also means they should be handled with care to avoid unintended biological effects through accidental exposure. Analogous pyrazole carboxylic acids are consistently classified as causing skin and eye irritation.[5][7][8][9]

Based on this analysis, this compound should be treated as a hazardous substance with the potential to cause, at minimum, significant skin, eye, and respiratory irritation.[5][7][8][10]

Data from Analogous Compounds

To inform our PPE recommendations, the hazards associated with similar pyrazole-based carboxylic acids are summarized below.

Compound NameCAS NumberReported HazardsSource
1-Methyl-1H-pyrazole-3-carboxylic acid25016-20-0Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[7]
1H-Pyrazole-3-carboxylic acid1621-91-6Causes skin irritation; Causes serious eye irritation.[5]
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid127892-62-0Causes skin irritation; Causes serious eye irritation.[8]
5-Acetyl-1H-Pyrazole-3-carboxylic acid1297537-45-1Avoid contact with skin and eyes; Avoid dust formation.[11]

This data strongly supports a cautious approach, mandating comprehensive PPE to mitigate the risks of irritation and potential corrosive action.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical component of experimental design. Each piece of equipment serves a specific purpose, and its efficacy depends on proper selection and use.

A. Eye and Face Protection

Direct contact with even small quantities of acidic compounds can cause irreversible eye damage.[12]

  • Primary Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work involving this compound.

  • Enhanced Protection : When there is a risk of splashes, such as during transfer of solutions or when handling larger quantities (>10 mL), splash-proof chemical goggles are mandatory. For maximum protection, particularly when handling the powder or concentrated solutions, the use of a face shield in conjunction with safety goggles is the best practice.

B. Skin and Body Protection
  • Gloves : Given the compound's acidic nature and classification as a skin irritant, appropriate chemical-resistant gloves are essential.

    • Material Selection : Nitrile gloves are a suitable choice for incidental contact.[4][13] For prolonged handling or when working with solutions, heavier nitrile or butyl rubber gloves should be used.[12][14] Always inspect gloves for tears or holes before use.

    • Technique : Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.[13]

  • Laboratory Coat : A flame-resistant lab coat is the minimum requirement to protect skin and personal clothing from minor spills and dust.[12]

  • Additional Protection : For tasks with a higher risk of spillage, such as large-scale reactions or transfers, a chemical-resistant apron worn over the lab coat provides an additional barrier. Ensure full leg coverings and closed-toe shoes are always worn in the laboratory.[13]

C. Respiratory Protection

The inhalation of fine chemical powders or aerosols can cause acute respiratory irritation.[7][10]

  • Engineering Controls : The primary method for controlling respiratory hazards is through engineering controls. Always handle solid this compound and its volatile solutions inside a certified chemical fume hood.[4][13] This minimizes the concentration of airborne contaminants.

  • Respirators : If engineering controls are insufficient to prevent inhalation exposure, or during a large spill cleanup, a NIOSH-approved respirator is necessary. An N95 particulate respirator may be sufficient for dust, but if vapors are a concern, a respirator equipped with acid gas cartridges is required.[13][14] Proper fit-testing is essential for a respirator to be effective.[14]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible, safe science.

Step 1: Preparation
  • Designate Area : Cordon off a specific area within a chemical fume hood for the handling of the compound.[13]

  • Assemble Materials : Gather all necessary equipment, including glassware, spatulas, weighing paper, and solvents.

  • Verify Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[4][13] Ensure a spill kit appropriate for chemical spills is readily available.[4]

  • Don PPE : Put on all required PPE as described in Section 2, starting with the lab coat, followed by eye protection, and finally gloves.

Step 2: Handling and Use
  • Weighing : Handle the solid compound carefully to avoid generating dust. Use a spatula to transfer the powder.

  • Dissolving/Diluting : When creating a solution, always add the acidic compound to the solvent slowly.[13] This is particularly important when adding to water, as the reverse can cause a violent exothermic reaction.

  • Reaction Setup : Perform all reactions within the fume hood. Ensure all glassware is securely clamped.

  • Containment : Use secondary containment (e.g., a plastic tray) for all containers holding the compound or its solutions to contain any potential spills.[4]

Step 3: Cleanup
  • Decontamination : Thoroughly clean all non-disposable equipment that came into contact with the chemical, following established laboratory procedures.

  • PPE Removal : Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out, followed by the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[10]

G cluster_prep Step 1: Preparation cluster_handle Step 2: Handling & Use cluster_clean Step 3: Cleanup & Disposal Prep1 Designate Area in Fume Hood Prep2 Assemble Materials Prep1->Prep2 Prep3 Verify Emergency Equipment Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Handle1 Weigh Solid / Transfer Solution Prep4->Handle1 Handle2 Perform Reaction in Hood Handle1->Handle2 Handle3 Use Secondary Containment Handle2->Handle3 Clean1 Decontaminate Equipment Handle3->Clean1 Clean2 Dispose of Waste Clean1->Clean2 Clean3 Doff PPE & Wash Hands Clean2->Clean3

Caption: A standard workflow for safely handling hazardous chemical compounds.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.[7][11]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][11]

  • Inhalation : Move the affected person to fresh air.[7][11] If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Spill : For small spills within a fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[10] The spilled material should then be collected into a sealed container for disposal as hazardous waste.[10][11] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[4] Do not attempt to neutralize a concentrated acid spill with a strong base, as this can generate significant heat.[4]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

  • Waste Identification : All materials contaminated with this compound, including excess chemical, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.[13][15][16]

  • Containerization : Collect waste in a designated, properly labeled, and sealable container.[15] The label must clearly state "Hazardous Waste" and include the full chemical name.[15][16]

  • Storage and Disposal : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[10][15] Follow all local, state, and federal regulations for disposal, which typically involves collection by a licensed chemical waste disposal company.[11][15] Under no circumstances should this chemical be poured down the drain.[11][15]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Unknown. (n.d.). Acid Handling. [Link]

  • Fustero, S., et al. (2012). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. MDPI. [Link]

  • Elguero, J., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Leeline. (2025). What are the safety precautions when handling acids?. [Link]

  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025?. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]-340636.pdf)

Sources

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